molecular formula C9H10O2 B1242247 4-Hydroxyphenylacetone CAS No. 770-39-8

4-Hydroxyphenylacetone

Cat. No.: B1242247
CAS No.: 770-39-8
M. Wt: 150.17 g/mol
InChI Key: VWMVAQHMFFZQGD-UHFFFAOYSA-N
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Description

4-Hydroxyphenylacetone is a natural product found in Sargentodoxa cuneata with data available.

Properties

IUPAC Name

1-(4-hydroxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMVAQHMFFZQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427095
Record name 4-Hydroxyphenylacetone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-39-8
Record name 4-Hydroxyphenylacetone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(4-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-HYDROXYPHENYL)-2-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K79N2OO7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyphenylacetone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Hydroxyphenylacetone. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and visualizations of its role in metabolic pathways and general experimental workflows.

Chemical Properties

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone that presents as a light yellow liquid or solid.[1] It is recognized as an important intermediate in the synthesis of various pharmaceuticals.[2]

Physicochemical Data

The key quantitative chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 1-(4-hydroxyphenyl)propan-2-one[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.18 g/mol [1][2]
CAS Number 770-39-8[3]
Melting Point 38-42 °C[2]
Boiling Point 177 °C at 11 mmHg[1]
Predicted pKa 9.86 ± 0.15[4]
Appearance Light yellow liquid to solid[1]
Solubility Soluble in alcohol and ether; low solubility in water.[5]
Structural Information

The structure of this compound consists of a phenyl ring substituted with a hydroxyl group at the para position and an acetone (B3395972) group.

IdentifierValueSource(s)
SMILES CC(=O)CC1=CC=C(C=C1)O[3]
InChI InChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3[3]
InChIKey VWMVAQHMFFZQGD-UHFFFAOYSA-N[3]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis

A common method for the synthesis of 1-(4-hydroxyphenyl)propan-2-one involves the deprotection of a protected precursor. A representative protocol is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-benzyloxyphenyl)propan-2-one in acetonitrile.

  • Addition of Reagents: To this solution, add sodium iodide and chlorotrimethylsilane (B32843) with vigorous stirring at 50°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture and quench with methanol.

  • Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash the organic phase with a saturated sodium thiosulfate (B1220275) solution.

  • Extraction: Extract the ethereal solution with a 10% (w/v) sodium hydroxide (B78521) solution. Acidify the aqueous phase and extract with dichloromethane.

  • Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(4-hydroxyphenyl)propan-2-one as an oil.[6]

Purification

Purification of the crude product can be achieved through recrystallization or column chromatography.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., water, or an ethanol/water mixture).[7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.[9]

  • Drying: Dry the purified crystals under vacuum.[9]

Column Chromatography Protocol:

  • Stationary Phase and Eluent Selection: Select an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) based on TLC analysis.[8]

  • Column Packing: Prepare a slurry of the stationary phase in the eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.[8]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a deuterated solvent (e.g., CDCl₃). For a solid sample, use approximately 40-50 mg in 1.5 mL of solvent. For a liquid, use about 3 drops in the same amount of solvent.[10]

  • ¹H NMR Spectroscopy: A typical ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[1]

  • ¹³C NMR Spectroscopy: A typical ¹³C NMR spectrum is acquired on a 100 or 125 MHz spectrometer, often with proton decoupling to simplify the spectrum.[1]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or the mull technique can be used. In the mull technique, a small amount of the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two IR-transparent plates.[11] For liquid samples, a thin film can be prepared between two salt plates. Attenuated Total Reflectance (ATR)-FTIR spectroscopy is also a common method that requires minimal sample preparation.[12]

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. A characteristic peak for the carbonyl (C=O) stretch is expected around 1706 cm⁻¹.[13]

Mass Spectrometry (MS):

  • Ionization Method: Depending on the volatility and thermal stability of the compound, various ionization techniques can be employed. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used for less stable molecules to obtain the molecular ion peak with minimal fragmentation.[14][15][16]

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed to confirm the molecular weight and deduce structural information.

Mandatory Visualizations

Signaling Pathway: Amphetamine Metabolism

This compound is a known metabolite of amphetamine in humans.[3] The following diagram illustrates the metabolic pathway leading to its formation.

Amphetamine_Metabolism Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination (FMO3) Four_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->Four_Hydroxyamphetamine Para-Hydroxylation (CYP2D6) Four_Hydroxyphenylacetone This compound Phenylacetone->Four_Hydroxyphenylacetone Para-Hydroxylation (unidentified)

Figure 1: Metabolic pathway of amphetamine to this compound.
Experimental Workflow: Synthesis and Characterization

The general workflow for the synthesis and characterization of an organic compound like this compound is depicted below.

Organic_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Figure 2: General experimental workflow for organic synthesis and characterization.

References

p-Hydroxyphenylacetone CAS number 770-39-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to p-Hydroxyphenylacetone (CAS 770-39-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Hydroxyphenylacetone (4-Hydroxyphenylacetone), a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and fragrance industries. This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and biological significance, serving as a crucial resource for professionals in research and development.

Chemical and Physical Properties

p-Hydroxyphenylacetone is an organic compound featuring both a phenolic hydroxyl group and a ketone functional group.[1] This structure imparts notable reactivity, making it a valuable intermediate in various synthetic processes.[2] It typically appears as a white to light yellow crystalline solid or liquid, is soluble in organic solvents like ethanol (B145695) and methanol, and has limited solubility in water.[1][3]

Table 1: Physicochemical Properties of p-Hydroxyphenylacetone

PropertyValueSource(s)
CAS Number 770-39-8[1][2][4]
Molecular Formula C₉H₁₀O₂[2][4][5]
Molecular Weight 150.18 g/mol (or 150.177 g·mol⁻¹)[2][6][7]
IUPAC Name 1-(4-Hydroxyphenyl)propan-2-one[6][7]
Synonyms This compound, p-Hydroxyphenyl-2-propanone, 4-Acetonylphenol[1][8]
Appearance White to off-white or light yellow crystalline solid/liquid[1][2][5]
Melting Point 38-42 °C[2]
Boiling Point 177 °C @ 11 mmHg[3][7]
Density 1.12 g/cm³[3][]
Flash Point 114.5 °C[3][5]
Solubility Soluble in methanol, ethanol, and ether; low solubility in water.[1][3]
pKa 9.86 ± 0.15 (Predicted)[3]

Synthesis and Experimental Protocols

p-Hydroxyphenylacetone is primarily synthesized through chemical reactions, with common industrial methods including the acidolysis of p-methoxyphenylacetone.[5][10]

Synthesis via Acidolysis of p-Methoxyphenylacetone

This method involves the cleavage of the ether group in p-methoxyphenylacetone using a strong acid. Hydrogen bromide is noted to be particularly effective.[10]

Experimental Protocol:

  • Reaction Setup: In a three-necked flask, add p-methoxyphenylacetone (1 molar equivalent).

  • Solvent and Reagent Addition: Add glacial acetic acid as the solvent. Subsequently, add the acidolysis agent (e.g., 36% concentrated hydrochloric acid or hydrobromic acid) with a molar ratio of acid to starting material between 2:1 and 5:1. The volume ratio of acid to solvent can range from 1:1 to 1:10.[10]

  • Reflux: Heat the mixture to reflux and maintain the reaction for a specified period, monitoring completion via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, concentrate the mixture by distilling off the solvent.

  • Extraction: Dissolve the concentrated residue in water and perform an extraction using ethyl acetate.

  • Purification: Combine the organic extracts, concentrate the solution, and purify the final product by rectification (distillation) to yield p-hydroxyphenylacetone.[10]

G cluster_workflow Synthesis Workflow: Acidolysis start Start: p-Methoxyphenylacetone reagents Add Glacial Acetic Acid + Acidolysis Agent (e.g., HBr) start->reagents reflux Reflux Reaction reagents->reflux concentrate Concentrate Mixture reflux->concentrate dissolve Dissolve in Water concentrate->dissolve extract Extract with Ethyl Acetate dissolve->extract purify Rectification / Purification extract->purify end End Product: p-Hydroxyphenylacetone purify->end

Caption: Workflow for the synthesis of p-Hydroxyphenylacetone via acidolysis.

Analytical Characterization

The structural elucidation and purity assessment of p-Hydroxyphenylacetone are typically performed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for p-Hydroxyphenylacetone

TechniqueKey Observations
¹H NMR The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons adjacent to the ring, and the methyl (-CH₃) protons of the acetone (B3395972) group.[11][12]
¹³C NMR The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbons of the aromatic ring (with unique shifts for the carbon bearing the hydroxyl group and the carbon attached to the acetonyl group), the methylene carbon, and the methyl carbon.[11][13]
IR Spectroscopy The infrared spectrum displays characteristic absorption bands for the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ketone, and C-H stretches of the aromatic ring and alkyl groups.[11][12]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound (m/z 150.18). Fragmentation patterns can provide further structural information.[11][12]
Gas Chromatography (GC) GC is often used to assess the purity of the compound, with results typically showing purity levels of >97% or ≥99%.[2]
Quantitative Analysis in Biological Samples

p-Hydroxyphenylacetone, a metabolite of amphetamine, can be quantified in biological matrices like blood and urine for forensic and clinical purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for this analysis.[14]

Experimental Protocol for GC-MS Analysis:

  • Sample Collection: Collect blood or urine samples from subjects.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette a known volume of the biological sample (e.g., blood plasma or urine) into a test tube.

    • Add an appropriate organic solvent (e.g., ethyl acetate) to extract the analyte.

    • Vortex the mixture to ensure thorough mixing and phase separation.

    • Centrifuge the sample to fully separate the organic and aqueous layers.

    • Carefully transfer the organic layer containing the analyte to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

    • Use a suitable capillary column to separate the components of the sample.

    • Employ a temperature program to elute the p-Hydroxyphenylacetone.

    • Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the analyte.[14]

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the amount of p-Hydroxyphenylacetone in the samples by comparing their peak areas to the calibration curve.[14]

G cluster_analytical_workflow Quantitative Analysis Workflow (GC-MS) sample Biological Sample (Blood or Urine) lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->lle vortex Vortex & Centrifuge lle->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate Solvent (under Nitrogen) separate->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject into GC-MS reconstitute->inject analyze GC Separation & MS Detection (SIM) inject->analyze quantify Quantification (vs. Calibration Curve) analyze->quantify

Caption: Workflow for the quantitative analysis of p-Hydroxyphenylacetone.

Biological Activity and Applications

p-Hydroxyphenylacetone is a compound of significant interest due to its roles as a key chemical intermediate and a biologically active molecule.

Pharmaceutical and Agrochemical Synthesis

It serves as an essential building block in the synthesis of more complex organic molecules.[2] In the pharmaceutical industry, it is utilized in the development of analgesics and anti-inflammatory agents.[2] Its structure is also foundational for creating specialty polymers with enhanced thermal stability.[2]

Cosmetic and Fragrance Applications

Due to its antioxidant properties, p-Hydroxyphenylacetone is incorporated into cosmetic and skincare formulations to protect against oxidative stress.[2][3] It also acts as a stabilizer, enhancing product efficacy.[2] In the fragrance industry, it serves as a flavoring agent.[2]

Biological and Pharmacological Activities
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against certain strains of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[1]

  • Enzyme Inhibition: It has been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential therapeutic benefits for skin conditions.[1]

  • Antioxidant and Anti-inflammatory Effects: Its phenolic structure contributes to antioxidant properties, which are under investigation for therapeutic potential in inflammation-related diseases.[3][15]

Metabolism and Toxicology

Metabolite of Amphetamine

In humans, p-Hydroxyphenylacetone is known to be an inactive metabolite of amphetamine.[6] It is formed from another inactive metabolite, phenylacetone, through a para-hydroxylation reaction.[6] Its detection in biological samples can serve as a biomarker for amphetamine use.[14]

G cluster_metabolism Metabolic Pathway from Amphetamine Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination (FMO3) p_Hydroxyphenylacetone p-Hydroxyphenylacetone Phenylacetone->p_Hydroxyphenylacetone para- Hydroxylation (CYP2D6)

Caption: Metabolic formation of p-Hydroxyphenylacetone from Amphetamine.

Hepatotoxicity

p-Hydroxyphenylacetone is a structural analog of acetaminophen (B1664979). Research comparing the two has shown that it is metabolized similarly, likely forming a reactive quinone methide intermediate through oxidation by cytochrome P450 enzymes.[16] Studies using rat liver slices indicated that p-Hydroxyphenylacetone is significantly more hepatotoxic than acetaminophen. This increased toxicity may be due to a higher rate of metabolism and/or the specific nature of the reactive intermediate formed.[16] The formation of glutathione (B108866) conjugates has been observed for both compounds in microsomal incubations.[16]

Safety and Handling

p-Hydroxyphenylacetone is considered irritating to the eyes, respiratory system, and skin.[3] Standard safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.[3] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidants and acids.[2][3]

References

Spectral Analysis of 4-Hydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Hydroxyphenylacetone (CAS No. 770-39-8), a compound of interest in various research and development fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Core Spectral Data

The following tables summarize the key spectral data for this compound. It is important to note that while efforts have been made to provide comprehensive data, complete spectral assignments and experimental parameters are not always available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the available ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
Data not availableData not available

Note: While ¹³C NMR spectra for this compound are referenced[1][2], specific chemical shift assignments are not provided in the search results. Much of the available data pertains to 4'-Hydroxyacetophenone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of this compound [3]

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (Phenol)
~3000MediumAromatic C-H stretch
~2900MediumAliphatic C-H stretch
1706StrongC=O stretch (Ketone)[4][5]
~1600, ~1500Medium-StrongAromatic C=C stretch
~1230StrongC-O stretch (Phenol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
150Data not available[M]⁺ (Molecular Ion)
Data not availableData not availableFragment Ions

Note: A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound has been reported, which implies the use of Electron Ionization (EI)[6]. However, a detailed mass spectrum with relative intensities of the molecular ion and fragment peaks is not provided in the search results. The molecular weight of this compound is 150.17 g/mol [2][7][8].

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

    • The instrument should be equipped with a probe capable of detecting both ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR:

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • Acquire the spectrum using a standard single-pulse experiment.

      • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Switch the probe to the ¹³C channel and perform tuning and shimming.

      • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

      • Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

      • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce proton coupling information.

    • Assign the peaks in both spectra to the corresponding atoms in the this compound structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet-forming die.

    • Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in a sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C=O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • For a pure solid sample, a direct insertion probe can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample.

    • Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a suitable volatile solvent and injected into the GC. The compound is separated on the GC column and then introduced into the mass spectrometer's ion source.

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which may then undergo fragmentation.

  • Instrumentation:

    • A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The spectrum is scanned over a relevant mass range (e.g., m/z 40-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing clues about the molecule's structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample High-Purity This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System (EI Source) Prep_MS->MS Process_NMR ¹H & ¹³C NMR Spectra - Chemical Shifts - Multiplicity - Integration NMR->Process_NMR Process_IR IR Spectrum - Wavenumbers - Functional Groups IR->Process_IR Process_MS Mass Spectrum - Molecular Ion - Fragmentation Pattern MS->Process_MS Structure Confirmed Structure of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Hydroxyphenylacetone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and, for comparative purposes, quantitative data for the structurally similar compound, 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone). Furthermore, detailed experimental protocols for determining solubility are provided, alongside a logical workflow for solubility assessment.

Introduction to this compound

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone with the chemical formula C₉H₁₀O₂. Its structure, featuring a hydroxyl group on the phenyl ring and a ketone functional group, imparts moderate polarity to the molecule. This polarity governs its solubility in various solvents, a critical parameter in its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a building block for drug molecules.

Solubility Profile

Extensive literature searches indicate that this compound is generally soluble in common organic solvents and has limited solubility in water.

Qualitative Solubility of this compound:

  • Soluble in: Methanol, Ethanol, Acetone, Ethyl Acetate, Diethyl Ether, Dichloromethane.[1]

  • Limited Solubility in: Water.

Quantitative Solubility Data
Quantitative Solubility of a Structural Analog: 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

To provide a quantitative reference, the solubility of the closely related compound, 4-(4-Hydroxyphenyl)-2-butanone (commonly known as Raspberry Ketone), is presented below. Due to the structural similarity, it can be inferred that this compound may exhibit a comparable solubility profile.

SolventTemperature (°C)SolubilityUnitSource
95% EthanolNot Specified50mg/mLSigma-Aldrich
Acetone20 to 60Increasing with temperatureMole FractionResearchGate[2]
Ethanol20 to 60Increasing with temperatureMole FractionResearchGate[2]
Ethyl Acetate20 to 60Increasing with temperatureMole FractionResearchGate[2]
n-Propanol20 to 60Increasing with temperatureMole FractionResearchGate[2]
n-Butanol20 to 60Increasing with temperatureMole FractionResearchGate[2]

Disclaimer: This data is for the structural analog 4-(4-Hydroxyphenyl)-2-butanone and should be used as an estimation only. Experimental determination of the solubility of this compound is highly recommended for any practical application.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or g/L.

Gravimetric Method

This method is simpler but may be less precise than the isothermal shake-flask method.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath

  • Evaporating dish

  • Oven

Procedure:

  • Saturation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal shake-flask method (steps 1-4).

  • Sampling: Accurately weigh a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

  • Evaporation: Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

  • Drying and Weighing: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it.

  • Calculation: The mass of the dissolved this compound is the final weight of the dish minus its initial weight. The solubility can then be calculated as the mass of the solute per volume of the solution taken.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining and analyzing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Processing A Select Solvents and Temperatures B Prepare Supersaturated Slurry (Excess Solute in Solvent) A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Allow Solid to Settle C->D E Sample and Filter Supernatant D->E F Quantify Concentration (e.g., HPLC, Gravimetric) E->F G Calculate Solubility (e.g., mg/mL, g/L) F->G H Tabulate and Compare Data G->H

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains elusive in readily available literature, its qualitative solubility in common polar aprotic and protic solvents is well-established. For practical applications in research and drug development, it is imperative to experimentally determine the solubility of this compound under specific conditions of interest. The provided experimental protocols offer robust methodologies for obtaining this critical data. The solubility data of the structural analog, Raspberry Ketone, can serve as a useful preliminary guide for solvent selection and experimental design.

References

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)propan-2-one, also known as 4-Hydroxyphenylacetone, is an organic compound with significant applications in the synthesis of biologically active molecules and natural products. Its chemical structure, featuring a phenyl ring, a hydroxyl group, and a ketone, makes it a versatile intermediate in medicinal chemistry and other chemical research fields. Notably, it has been identified as a nonsteroidal estrogen and an antigonadotropin, indicating its potential interaction with biological pathways such as the estrogen receptor signaling cascade. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a conceptual framework for its biological interactions.

Physical and Chemical Properties

The physical characteristics of 1-(4-Hydroxyphenyl)propan-2-one have been compiled from various sources. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purities.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 - 150.18 g/mol [1][2][3][4]
CAS Number 770-39-8[2]
Appearance White, colorless, pale-yellow to yellow solid or liquid.[1][3]
Melting Point 40-42 °C[4]
Boiling Point 177 °C at 11 mmHg[1]
Density 1.12 g/cm³[1]
Flash Point 114.5 °C[1]
Vapor Pressure 0.00327 mmHg at 25 °C[1]

Solubility Profile

SolventSolubilitySource(s)
Water Low solubility[1]
Methanol Soluble[1]
Alcohol Solvents Soluble[1]
Ether Solvents Soluble[1]
Chloroform Soluble[5]
Dichloromethane Soluble[5]
Ethyl Acetate Soluble[5]
DMSO Soluble[5]
Acetone (B3395972) Soluble[5]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical characteristics of a solid organic compound like 1-(4-Hydroxyphenyl)propan-2-one.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range, a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[1]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of 1-(4-Hydroxyphenyl)propan-2-one, finely powdered

  • Mortar and pestle (optional)

  • Heating bath medium (e.g., mineral oil for Thiele tube)

Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean, hard surface. Gently press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom. Repeat until the packed sample is 1-2 mm high.[6][7]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.[1]

  • Approximate Melting Point Determination: Heat the apparatus rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in subsequent trials.[1]

  • Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).[2][7]

  • Reporting: The melting point is reported as the range from T1 to T2. For high accuracy, the determination should be repeated at least twice with fresh samples, ensuring consistent values.

Qualitative Solubility Testing

This protocol establishes the solubility of the compound in various solvents, providing insights into its polarity.

Apparatus and Materials:

  • Small test tubes

  • Graduated pipettes or droppers

  • Spatula

  • Vortex mixer

  • Sample of 1-(4-Hydroxyphenyl)propan-2-one

  • Solvents for testing (e.g., water, methanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

  • Sample Addition: Place approximately 25 mg of the compound into a small, clean test tube.[3]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[3]

  • Mixing: After each addition, shake or vortex the tube vigorously for 10-20 seconds to facilitate dissolution.[3]

  • Observation: Observe the mixture closely. A compound is considered "soluble" if it forms a homogeneous solution with no visible solid particles.

  • Classification:

    • Soluble: Complete dissolution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No apparent dissolution of the solid.

  • Systematic Testing: Perform the test systematically, starting with water, then moving to other organic solvents or aqueous acidic/basic solutions to classify the compound's properties (e.g., solubility in 5% NaOH suggests an acidic functional group).[3]

Infrared (IR) Spectroscopy (Thin Solid Film Method)

This protocol is for obtaining an IR spectrum, which helps identify the functional groups present in the molecule.

Apparatus and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr), clean and dry

  • Volatile solvent (e.g., acetone or methylene (B1212753) chloride)

  • Beaker or small vial

  • Dropper or pipette

  • Sample of 1-(4-Hydroxyphenyl)propan-2-one

Procedure:

  • Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride in a small beaker.[8]

  • Film Casting: Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate.[8]

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, solid film of the compound on the plate.[8]

  • Spectrum Acquisition: Place the salt plate into the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands that correspond to the functional groups in 1-(4-Hydroxyphenyl)propan-2-one (e.g., O-H stretch for the hydroxyl group, C=O stretch for the ketone, and C=C stretches for the aromatic ring).

  • Cleaning: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra to elucidate the detailed molecular structure.

Apparatus and Materials:

  • NMR Spectrometer

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Sample of 1-(4-Hydroxyphenyl)propan-2-one

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and place it into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. Ensure the sample dissolves completely.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Shimming and Tuning: The instrument must be tuned to the correct frequencies for ¹H and ¹³C, and the magnetic field must be shimmed to ensure homogeneity, which results in sharp spectral lines.[9]

  • ¹H Spectrum Acquisition: Acquire the proton NMR spectrum. Typical parameters include setting the appropriate spectral width, acquisition time, and a relaxation delay (e.g., 1-2 seconds).

  • ¹³C Spectrum Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and improve signal-to-noise.[9]

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the peaks (for ¹H NMR) to determine the relative number of protons.

  • Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns (multiplicity) to assign signals to specific atoms within the molecular structure.

Visualizations

Biological Interaction Pathway

1-(4-Hydroxyphenyl)propan-2-one is described as a nonsteroidal estrogen and antigonadotropin, suggesting it can interact with the estrogen receptor. The following diagram illustrates this conceptual relationship.

G cluster_ligand Ligand cluster_cell Target Cell Compound 1-(4-Hydroxyphenyl)propan-2-one ER Estrogen Receptor (ER) Compound->ER Binding Response Cellular Response (e.g., Gene Transcription) ER->Response Activation/Antagonism

Caption: Conceptual pathway of 1-(4-Hydroxyphenyl)propan-2-one binding to the estrogen receptor.

Experimental Workflow for Physical Characterization

The following flowchart outlines the logical sequence of experiments for the comprehensive physical characterization of a solid organic compound.

G start Receive Solid Sample purity_check Melting Point Analysis start->purity_check solubility_test Solubility Profiling start->solubility_test structure_id Spectroscopic Analysis start->structure_id mp_protocol Follow Capillary Method (Protocol 4.1) purity_check->mp_protocol sol_protocol Test in Various Solvents (Protocol 4.2) solubility_test->sol_protocol ir_spec Acquire IR Spectrum (Protocol 4.3) structure_id->ir_spec nmr_spec Acquire NMR Spectra (Protocol 4.4) structure_id->nmr_spec mp_result Determine Melting Range mp_protocol->mp_result final_report Compile Data Sheet mp_result->final_report sol_result Record Solubility Data sol_protocol->sol_result sol_result->final_report spec_result Elucidate Structure & Functional Groups ir_spec->spec_result nmr_spec->spec_result spec_result->final_report

Caption: Workflow for the physical and structural characterization of an organic solid.

References

4-Hydroxyphenylacetone: A Key Metabolite in Amphetamine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyphenylacetone as a significant metabolite of amphetamine. It delves into the metabolic pathways, quantitative data from biological samples, and detailed experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for professionals in the fields of toxicology, pharmacology, and analytical chemistry.

Introduction to Amphetamine Metabolism

Amphetamine, a potent central nervous system stimulant, undergoes extensive metabolism in the human body, leading to the formation of various metabolites.[1][2] The analysis of these metabolites is crucial in forensic toxicology and clinical monitoring to determine amphetamine use and understand its pharmacokinetic profile.[1] Among these metabolites, this compound has emerged as an important biomarker.[3] It is the para-hydroxy analog of phenylacetone (B166967) and an inactive metabolite of amphetamine.[4] This guide focuses on the formation, quantification, and analytical methodologies related to this compound.

The Metabolic Pathway of Amphetamine to this compound

The metabolism of amphetamine is complex, involving several enzymatic reactions primarily in the liver.[5] The two main oxidative pathways are aromatic hydroxylation and oxidative deamination.[6][7][8]

  • Aromatic Hydroxylation: This pathway, primarily mediated by the cytochrome P450 enzyme CYP2D6, results in the formation of 4-hydroxyamphetamine.[5][6][9] Genetic variations in the CYP2D6 gene can lead to different metabolic rates among individuals, affecting the drug's efficacy and potential for adverse effects.[5][10][11] 4-hydroxyamphetamine is an active metabolite.[12]

  • Oxidative Deamination: This is a major metabolic route that leads to the formation of phenylacetone.[10] Phenylacetone is subsequently metabolized to benzoic acid, which is then conjugated with glycine (B1666218) to form hippuric acid.[9]

This compound is formed from the metabolism of phenylacetone.[4] The following diagram illustrates the key steps in the metabolic pathway of amphetamine that lead to the formation of this compound and other major metabolites.

Amphetamine_Metabolism Amphetamine Amphetamine Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->Hydroxyamphetamine Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Norephedrine Norephedrine Amphetamine->Norephedrine Beta-Hydroxylation (DBH) Hydroxynorephedrine 4-Hydroxynorephedrine Hydroxyamphetamine->Hydroxynorephedrine Beta-Hydroxylation (DBH) Hydroxyphenylacetone This compound Phenylacetone->Hydroxyphenylacetone Para-Hydroxylation BenzoicAcid Benzoic Acid Phenylacetone->BenzoicAcid Oxidation HippuricAcid Hippuric Acid BenzoicAcid->HippuricAcid Glycine Conjugation

Figure 1: Metabolic pathway of amphetamine.

Quantitative Analysis of this compound in Biological Samples

Recent studies have focused on quantifying this compound in various biological matrices to establish its utility as a biomarker for amphetamine intake.[3] Urine is considered a more sensitive matrix for detection compared to blood due to higher concentrations of the metabolite.[3]

A study involving incarcerated individuals with a history of amphetamine use provided valuable quantitative data on this compound concentrations in blood and urine samples at different abstinence periods.[3] The findings from this study are summarized in the tables below.

Table 1: Concentrations of this compound in Blood Samples of Amphetamine Users

Abstinence PeriodMean Concentration (µg/mL)Standard Deviation (µg/mL)
24–48 hours28.58.2
7–8 days12.14.5
15–16 days5.32.1
Control Group< 1.0-

Data adapted from Khalifea and Ali, 2025.[3]

Table 2: Concentrations of this compound in Urine Samples of Amphetamine Users

Abstinence PeriodMean Concentration (µg/mL)Standard Deviation (µg/mL)
24–48 hours145.235.8
7–8 days65.718.3
15–16 days28.99.6
Control Group< 1.0-

Data adapted from Khalifea and Ali, 2025.[3]

The data indicates that peak concentrations of this compound are observed within 24–48 hours of amphetamine use, with a gradual decline over a two-week period of abstinence.[3] Notably, the levels remained detectable and above control values even after 15–16 days, suggesting that this compound can extend the detection window for amphetamine use.[3]

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound in biological samples require robust analytical methodologies.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and reliable technique for this purpose.[3][13]

Sample Preparation: Liquid-Liquid Extraction (LLE)

A crucial step in the analysis of biological samples is the extraction of the target analyte from the complex matrix. Liquid-liquid extraction is a common and effective method for this.

Protocol:

  • Sample Collection: Collect blood or urine samples from subjects.

  • pH Adjustment: Adjust the pH of the sample to the optimal level for extraction using an appropriate buffer solution.

  • Solvent Addition: Add an immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to the sample.

  • Extraction: Vigorously mix the sample and solvent to facilitate the transfer of this compound from the aqueous phase (sample) to the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity.[13]

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of drug metabolites.

  • Injection Mode: Splitless injection is often used to maximize the transfer of the analyte onto the column.

  • Oven Temperature Program: A programmed temperature gradient is employed to ensure the efficient separation of different compounds in the sample.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: Operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

  • Ionization: Electron ionization (EI) is commonly used.

Calibration and Quantification:

  • Calibration curves are generated using standard solutions of this compound at various concentrations.[3]

  • The linearity of the calibration curve is assessed to ensure the accuracy of quantification over a specific range.[3] A study demonstrated excellent linearity for this compound in the range of 1–250 µg/mL (r² = 0.999).[3]

The following diagram illustrates a typical experimental workflow for the analysis of this compound in biological samples.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis SampleCollection Sample Collection (Blood/Urine) pH_Adjustment pH Adjustment SampleCollection->pH_Adjustment LLE Liquid-Liquid Extraction pH_Adjustment->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Figure 2: Experimental workflow for 4-HPA analysis.

Significance and Applications

The detection and quantification of this compound have significant implications for forensic and clinical toxicology:

  • Extended Detection Window: As demonstrated by quantitative studies, this compound can be detected in biological samples for a longer period than the parent drug, amphetamine.[3] This is particularly valuable in cases where there has been a delay between drug consumption and sample collection.

  • Biomarker of Amphetamine Use: The presence of this compound is a specific indicator of amphetamine exposure.[3]

  • Complementary Analytical Target: Including this compound in routine drug screening panels can improve the detection rate of amphetamine use.

Conclusion

This compound is a crucial metabolite in the biotransformation of amphetamine. Its formation via the oxidative deamination pathway and subsequent hydroxylation of phenylacetone provides a valuable analytical target for toxicologists. The ability to quantify this compound in biological matrices, particularly urine, using sensitive techniques like GC-MS, enhances the ability to monitor and confirm amphetamine use, especially over an extended time frame. This technical guide provides a foundational understanding of the metabolic pathways, quantitative data, and experimental protocols that are essential for researchers and scientists working in this field.

References

Biological Activity Screening of p-Hydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxyphenylacetone, a phenolic ketone found in various natural sources and also known as a metabolite of certain compounds, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the screening methodologies to evaluate the biological activities of p-hydroxyphenylacetone, with a focus on its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. Detailed experimental protocols for key assays are provided, alongside a summary of the current, albeit limited, understanding of its biological effects and mechanisms of action, including its interaction with the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

p-Hydroxyphenylacetone (CAS No. 770-39-8), also known as 4-hydroxybenzyl methyl ketone, is a compound with a chemical structure that suggests potential for a range of biological activities. Its phenolic hydroxyl group is a key feature often associated with antioxidant properties. Preliminary studies have indicated that p-hydroxyphenylacetone may possess antioxidative and anti-inflammatory effects. Notably, it has been shown to ameliorate alcohol-induced steatosis and oxidative stress, pointing towards hepatoprotective capabilities[1]. The primary mechanism for these effects appears to involve the modulation of key inflammatory signaling pathways[1]. This guide outlines the necessary experimental framework to systematically investigate and quantify the biological activities of p-hydroxyphenylacetone.

Biological Activities and Known Mechanisms

While extensive quantitative data for p-hydroxyphenylacetone is not widely available in public literature, existing research provides a qualitative basis for its biological activities.

Antioxidant Activity

The phenolic structure of p-hydroxyphenylacetone suggests inherent antioxidant potential through the donation of a hydrogen atom to neutralize free radicals. Studies have demonstrated its capacity to mitigate oxidative stress in biological systems[1].

Anti-inflammatory Activity

p-Hydroxyphenylacetone has been reported to exhibit anti-inflammatory properties[1]. This activity is closely linked to its ability to modulate intracellular signaling cascades that are central to the inflammatory response.

Antimicrobial and Anticancer Activities

Currently, there is a significant gap in the literature regarding the specific antimicrobial and anticancer activities of p-hydroxyphenylacetone. The protocols outlined in this guide can be employed to conduct initial screenings for these potential properties.

Signaling Pathway Modulation

The most well-documented mechanism of action for p-hydroxyphenylacetone is its influence on the NF-κB signaling pathway . Research indicates that it can reduce oxidative stress and apoptosis by interfering with this pathway[1]. Specifically, it is suggested to inhibit the phosphorylation and subsequent degradation of IκBα, which is a critical step in the activation of NF-κB. The potential interaction with other pathways, such as the MAPK pathway , remains an area for further investigation.

Data Presentation: Summary of Reported Biological Activities

Due to the limited availability of specific quantitative data (e.g., IC50, MIC values) for p-hydroxyphenylacetone in the public domain, the following table summarizes the reported qualitative biological activities and the implicated signaling pathways. This table serves as a guide for directing future quantitative screening efforts.

Biological ActivityAssay TypeKey Findings for p-HydroxyphenylacetoneSignaling Pathway Implicated
Antioxidant In vivo fluorescent probesReduction of oxidative stress demonstrated.Not explicitly detailed
Anti-inflammatory In vivo and in vitro modelsAlleviation of alcohol-induced liver inflammation.NF-κB
Hepatoprotective Zebrafish and hepatocyte modelsRelief of alcoholic hepatic steatosis in a dose-dependent manner.NF-κB
Antimicrobial Not ReportedData not available.Not Applicable
Anticancer Not ReportedData not available.Not Applicable

Experimental Protocols

The following are detailed methodologies for key experiments to quantitatively assess the biological activities of p-hydroxyphenylacetone.

Antioxidant Activity Screening

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

  • Sample Preparation: Prepare a stock solution of p-hydroxyphenylacetone in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, mix 100 µL of DPPH solution with 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Anti-inflammatory Activity Screening

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells. Nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of p-hydroxyphenylacetone for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Antimicrobial Activity Screening

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Sample Preparation: Prepare a stock solution of p-hydroxyphenylacetone and make serial two-fold dilutions in the broth medium in a 96-well microplate.

  • Inoculation: Add the standardized inoculum to each well containing the sample dilutions. Include a positive control (inoculum only) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of p-hydroxyphenylacetone at which there is no visible growth of the microorganism.

Anticancer Activity Screening

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding: Culture a cancer cell line (e.g., HeLa, HepG2) and seed the cells into a 96-well plate at an appropriate density. Allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of p-hydroxyphenylacetone for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 590 nm.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the screening of p-hydroxyphenylacetone.

experimental_workflow cluster_antioxidant Antioxidant Screening cluster_anti_inflammatory Anti-inflammatory Screening cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening A1 Prepare p-hydroxyphenylacetone dilutions A2 DPPH Assay A1->A2 A3 ABTS Assay A1->A3 A4 Measure Absorbance A2->A4 A3->A4 A5 Calculate IC50 A4->A5 B1 Culture RAW 264.7 cells B2 Treat with p-hydroxyphenylacetone + LPS B1->B2 B3 Griess Assay for NO B2->B3 B4 ELISA for Cytokines (TNF-α, IL-6) B2->B4 B5 Calculate IC50 / Inhibition % B3->B5 B4->B5 C1 Prepare bacterial/fungal inoculum C2 Broth Microdilution C1->C2 C3 Incubate C2->C3 C4 Determine MIC C3->C4 D1 Culture Cancer Cell Lines D2 Treat with p-hydroxyphenylacetone D1->D2 D3 MTT Assay D2->D3 D4 Measure Cell Viability D3->D4 D5 Calculate IC50 D4->D5

Caption: General experimental workflow for screening the biological activities of p-hydroxyphenylacetone.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα p_HAP p-hydroxyphenylacetone p_HAP->IKK Inhibits NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation Proteasome Proteasome IkBa_p->Proteasome ubiquitination IkBa_deg Degraded IκBα Proteasome->IkBa_deg DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription

Caption: Proposed mechanism of p-hydroxyphenylacetone on the NF-κB signaling pathway.

Conclusion and Future Directions

p-Hydroxyphenylacetone presents as a molecule with notable antioxidant and anti-inflammatory potential, primarily through the modulation of the NF-κB signaling pathway. However, the current body of research lacks comprehensive quantitative data on its various biological activities. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the efficacy of p-hydroxyphenylacetone. Future research should focus on generating precise IC50 and MIC values for its antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Furthermore, elucidating its interactions with other signaling pathways, such as the MAPK cascade, will provide a more complete understanding of its pharmacological profile and potential therapeutic applications.

References

Thermochemical Profile of 4-Hydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-hydroxyphenylacetone. Due to a lack of direct experimental thermochemical data for this compound in publicly accessible literature, this document presents high-quality computational data for the closely related and structurally similar compound, 4-(4-hydroxyphenyl)-butan-2-one, commonly known as Raspberry Ketone. This information is supplemented with detailed experimental protocols for bomb calorimetry, a standard method for determining the enthalpy of combustion for solid organic compounds. Additionally, a key metabolic pathway involving this compound is illustrated.

Thermochemical Data

The following table summarizes the computationally derived thermochemical data for 4-(4-hydroxyphenyl)-butan-2-one. These values were obtained using density functional theory and a correlation consistent composite approach, providing a reliable estimation for the thermochemical properties of similar phenolic ketones.

Thermochemical PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-299.4 ± 0.17kJ·mol⁻¹
Standard Molar Gibbs Free Energy of FormationΔfG°-441.65kJ·mol⁻¹
Molar Entropy477.11J·K⁻¹·mol⁻¹
Molar Heat Capacity (Constant Volume)Cv187.44J·K⁻¹·mol⁻¹
Molar Heat Capacity (Constant Pressure)Cp195.75J·K⁻¹·mol⁻¹
Enthalpy of VaporizationΔvapH°70.03kJ·mol⁻¹
Enthalpy of SublimationΔsubH°96.95kJ·mol⁻¹

Note: Data is for 4-(4-Hydroxyphenyl)-butan-2-one as reported in a computational chemistry study and serves as an estimate for this compound.

Methodologies for Thermochemical Data Determination

Computational Protocol for Thermochemical Values

The thermochemical data presented in this guide were derived from a computational analysis utilizing density functional theory. The methodology employed a correlation consistent composite approach (ccCA-CBS-2) to achieve a high level of accuracy.

The standard molar enthalpy of formation for Raspberry Ketone was calculated to be -299.4 ± 0.17 kJ·mol⁻¹. The heat capacities and molar entropy were computed directly using the Rigid Rotor Harmonic Oscillator (RRHO) approximation. These computational methods provide a robust framework for predicting thermochemical properties in the absence of experimental data.

Standard Experimental Protocol: Oxygen Bomb Calorimetry

For the experimental determination of the heat of combustion of a solid organic compound such as this compound, oxygen bomb calorimetry is the standard method.[1][2][3][4][5][6][7][8] The following is a generalized protocol:

1. Sample Preparation:

  • A sample of the substance (typically 0.5 to 1.5 grams) is accurately weighed.[7]

  • The sample is often compressed into a pellet to ensure complete combustion and prevent scattering.[1][4]

  • The pellet is placed in a sample holder, typically a crucible made of a material that will not react during combustion.[7]

2. Bomb Assembly:

  • A measured length of ignition wire is connected to the electrodes within the bomb head, with the wire in contact with the sample pellet.[1][2]

  • A small, known amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.[1][3]

  • The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[1][2][4]

  • The pressurized bomb is checked for leaks.[1]

3. Calorimeter Setup:

  • The sealed bomb is submerged in a known quantity of water in the calorimeter bucket.[2][6]

  • The calorimeter is assembled with a stirrer and a high-precision thermometer to monitor the temperature of the water.

  • The assembly is placed within an insulating jacket to minimize heat exchange with the surroundings.[3]

4. Combustion and Data Acquisition:

  • The initial temperature of the water is recorded at regular intervals to establish a baseline.

  • The sample is ignited by passing an electric current through the fuse wire.[6]

  • The temperature of the water is recorded at regular intervals as it rises due to the heat released by the combustion reaction.

  • Readings are continued until the temperature reaches a maximum and begins to cool.

5. Data Analysis:

  • The temperature-time data is used to determine the corrected temperature rise, accounting for any heat exchange with the surroundings.

  • The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[1]

  • The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.

Biological Signaling Pathway

This compound is a known metabolite of amphetamine in humans.[9][10] It is formed from the inactive metabolite phenylacetone. The metabolic pathway of amphetamine is a complex process involving several enzymatic reactions, primarily occurring in the liver. The cytochrome P450 enzyme CYP2D6 is a key enzyme in the metabolism of amphetamine.[11]

The following diagram illustrates the metabolic conversion of amphetamine to this compound.

Amphetamine Metabolism Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination (FMO3) Four_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->Four_Hydroxyamphetamine para-Hydroxylation (CYP2D6) Four_Hydroxyphenylacetone This compound Phenylacetone->Four_Hydroxyphenylacetone para-Hydroxylation (unidentified)

Metabolic pathway of amphetamine.[9][10]

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceuticals and a metabolite of several bioactive compounds, possesses a molecular structure amenable to forming well-defined crystalline lattices. Understanding its three-dimensional arrangement in the solid state is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are of paramount importance in drug development. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While a definitive, publicly available crystal structure for this compound has not been identified in crystallographic databases at the time of this writing, this paper will delineate the complete experimental workflow for such an analysis. To illustrate the expected data and its interpretation, crystallographic information for the closely related compound, 4-hydroxyacetophenone, will be utilized as a didactic example.

Introduction

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone with the chemical formula C₉H₁₀O₂. Its molecular framework, comprising a hydroxyl-substituted phenyl ring and a propan-2-one side chain, allows for the formation of intermolecular hydrogen bonds, which are key drivers in the formation of a stable crystal lattice. The precise arrangement of molecules in this lattice, or its crystal structure, dictates many of the bulk properties of the solid material.

In the pharmaceutical industry, the ability to characterize and control the crystalline form of an active pharmaceutical ingredient (API) or a key intermediate is a regulatory and commercial necessity. Different crystalline forms, or polymorphs, of the same compound can exhibit significantly different physical properties. Therefore, a thorough understanding of the crystal structure is a foundational aspect of modern drug development.

This guide will detail the necessary steps for a complete crystal structure analysis of this compound, from material synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of phenol (B47542) or a protected phenol derivative. A detailed laboratory-scale procedure is as follows:

  • Protection of the Hydroxyl Group: To a solution of phenol in a suitable solvent (e.g., dichloromethane), add a protecting group such as benzyl (B1604629) bromide in the presence of a base (e.g., potassium carbonate). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting 4-benzyloxyphenylacetone (B1617260) is then isolated and purified.

  • Friedel-Crafts Acylation: The protected phenol is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The reaction is typically carried out at low temperatures to control reactivity.

  • Deprotection: The protecting group is removed to yield this compound. For a benzyl group, this is commonly achieved through catalytic hydrogenation using a palladium-on-carbon catalyst.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound suitable for crystallization trials.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, often in a programmable water bath or by placing it in an insulated container, to promote the formation of large, well-ordered crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the following procedure is used for data collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as CrysAlisPro or SAINT is used for this purpose.

Data Presentation: An Illustrative Example

As no definitive crystal structure of this compound is publicly available, we present the crystallographic data for the closely related compound, 4-hydroxyacetophenone , to exemplify the type of quantitative data obtained from a successful crystal structure analysis. 4-hydroxyacetophenone has been reported to crystallize in both monoclinic and orthorhombic polymorphs. The data for the orthorhombic form is presented below.

Table 1: Crystal Data and Structure Refinement for 4-hydroxyacetophenone (Orthorhombic Polymorph)

ParameterValue
Empirical formulaC₈H₈O₂
Formula weight136.15
Temperature298(2) K
Wavelength1.54184 Å
Crystal systemOrthorhombic
Space groupP 2₁2₁2₁
Unit cell dimensionsa = 6.139(2) Å, α = 90°
b = 9.564(3) Å, β = 90°
c = 24.411(7) Å, γ = 90°
Volume1432.1(8) ų
Z8
Density (calculated)1.264 Mg/m³
Absorption coefficient0.758 mm⁻¹
F(000)576
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection4.65 to 76.53°
Index ranges-7<=h<=7, -11<=k<=11, -30<=l<=30
Reflections collected15489
Independent reflections2845 [R(int) = 0.045]
Completeness to theta = 67.679°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2845 / 0 / 185
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.0385, wR2 = 0.1023
R indices (all data)R1 = 0.0421, wR2 = 0.1056
Largest diff. peak and hole0.18 and -0.16 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-hydroxyacetophenone

BondLength (Å)AngleAngle (°)
O1 - C11.365(2)C2 - C1 - C6119.8(2)
O2 - C81.223(2)C1 - C2 - C3120.2(2)
C1 - C21.385(3)C2 - C3 - C4119.9(2)
C1 - C61.387(3)C3 - C4 - C5120.1(2)
C4 - C71.503(3)C4 - C5 - C6119.9(2)
C7 - C81.512(3)C1 - C6 - C5120.1(2)
C7 - C91.501(3)O2 - C8 - C7121.5(2)
O2 - C8 - C9121.3(2)
C7 - C8 - C9117.2(2)

Visualization of the Experimental Workflow

The process of crystal structure analysis can be visualized as a sequential workflow, from the initial synthesis of the compound to the final deposition of the structural data.

experimental_workflow Synthesis Synthesis of this compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection and Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Data_Analysis Data Analysis (Bond Lengths, Angles, Packing) Validation->Data_Analysis Deposition Deposition to CSD/ICSD Data_Analysis->Deposition

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

Conclusion

The crystal structure analysis of this compound is a critical step in understanding and controlling its solid-state properties, which has significant implications for its use in pharmaceutical development. Although a definitive crystal structure for this specific compound is not yet publicly available, the methodologies for its determination are well-established. This guide has outlined the necessary experimental protocols, from synthesis and crystallization to X-ray diffraction and data analysis. The provided example of 4-hydroxyacetophenone illustrates the type of detailed structural information that can be obtained. For researchers and scientists in drug development, the application of these techniques to this compound will provide invaluable insights into its behavior as a solid material, ultimately contributing to the development of safer and more effective medicines.

In-Depth Toxicological Profile of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetone (4-HPA), also known as p-hydroxyphenylacetone, is an aromatic compound with the chemical formula C₉H₁₀O₂. It is a structural analog of acetaminophen (B1664979) and a metabolite of amphetamine in humans.[1][2] This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound, with a focus on its metabolic activation, hepatotoxicity, and known safety data. This document is intended to serve as a resource for researchers and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[2][3]
Molar Mass150.177 g/mol [2]
CAS Number770-39-8[2][3]
AppearanceWhite to off-white crystalline solid
Melting Point84-87 °C
Boiling Point289.5 °C at 760 mmHg
SolubilitySoluble in organic solvents

Toxicological Data

Acute Toxicity
Hepatotoxicity

The primary toxicological concern associated with this compound is its potential for hepatotoxicity. In vitro studies using rat liver slices have demonstrated that 4-HPA is significantly more hepatotoxic than its structural analog, acetaminophen.[1]

Organism/Test SystemConcentrationExposure TimeObserved EffectReference
Rat Liver Slices5 mM6 hoursApproximately 50% death of hepatocytes[1]
Rat Liver Slicesup to 50 mM6 hoursNo toxicity observed (for acetaminophen)[1]

The increased hepatotoxicity of 4-HPA is attributed to a higher rate of metabolic activation to a reactive intermediate compared to acetaminophen.[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data from studies assessing the genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of this compound.

Metabolism and Mechanism of Toxicity

The hepatotoxicity of this compound is intrinsically linked to its metabolism. Similar to acetaminophen, 4-HPA is metabolized by cytochrome P450 enzymes in the liver.[1] This metabolic process leads to the formation of a highly reactive quinone methide intermediate. This intermediate is then detoxified by conjugation with glutathione (B108866) (GSH).[1] However, the rate of formation of the glutathione conjugate with 4-HPA is reported to be 8.5-fold greater than that with acetaminophen, suggesting a more rapid and extensive formation of the reactive intermediate.[1] When glutathione stores are depleted, the reactive quinone methide can covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and ultimately, hepatocyte necrosis.[1]

The administration of N-acetylcysteine (NAC), a precursor for glutathione synthesis, has been shown to protect liver slices from 4-HPA-induced toxicity, further supporting the role of glutathione depletion in its mechanism of toxicity.[1]

cluster_0 Metabolic Pathway of this compound HPA This compound QM Reactive Quinone Methide Intermediate HPA->QM Cytochrome P450 GSH_conj Glutathione Conjugate (Detoxification) QM->GSH_conj Glutathione (GSH) Covalent_Binding Covalent Binding to Cellular Macromolecules QM->Covalent_Binding GSH Depletion Toxicity Hepatotoxicity Covalent_Binding->Toxicity

Metabolic activation and detoxification pathway of this compound.

Experimental Protocols

In Vitro Hepatotoxicity in Rat Liver Slices

This protocol is based on the methodology described in the study comparing the toxicity of this compound and acetaminophen.[1]

cluster_1 Experimental Workflow: In Vitro Hepatotoxicity A Prepare precision-cut liver slices from male Sprague-Dawley rats B Incubate slices in Waymouth's medium A->B C Expose slices to varying concentrations of 4-HPA or Acetaminophen B->C D Incubate for 6 hours C->D E Assess hepatocyte viability (e.g., Trypan blue exclusion) D->E F Analyze results and determine concentration-response relationship E->F

Workflow for assessing in vitro hepatotoxicity in rat liver slices.

Detailed Methodology:

  • Animal Model: Male Sprague-Dawley rats are used as the source for liver tissue.

  • Liver Slice Preparation: Precision-cut liver slices (typically 200-250 µm thick) are prepared using a Krumdieck tissue slicer.

  • Incubation: Liver slices are incubated in Waymouth's medium, supplemented with appropriate nutrients and antibiotics, under a carbogen (B8564812) (95% O₂ / 5% CO₂) atmosphere.

  • Test Substance Exposure: Slices are exposed to various concentrations of this compound (e.g., 0.1 mM to 10 mM) or a control substance (e.g., acetaminophen). A vehicle control group is also included.

  • Duration of Exposure: The incubation period is typically 6 hours.

  • Viability Assessment: Hepatocyte viability is assessed using methods such as the trypan blue exclusion assay, which stains non-viable cells blue, or by measuring the leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Data Analysis: The percentage of viable hepatocytes is determined for each concentration, and a concentration-response curve is generated to determine the concentration that causes 50% toxicity (TC₅₀).

Standard Protocol for Ames Test (Bacterial Reverse Mutation Test)

As no specific genotoxicity data for this compound is available, this section outlines a standard protocol for the Ames test, a widely used method for assessing mutagenicity.

Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.

Methodology:

  • Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations are used to detect various types of mutagens.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to a range of concentrations of this compound on agar (B569324) plates with a minimal amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative control.

  • Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the background level.

Standard Protocol for In Vivo Micronucleus Assay

This protocol describes a standard in vivo micronucleus assay, a common test for detecting chromosomal damage.

Principle: The micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells. These micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Methodology:

  • Animal Model: Typically, mice or rats are used.

  • Dosing: Animals are administered this compound, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group are included.

  • Tissue Collection: Bone marrow is collected from the animals at specific time points after dosing (e.g., 24 and 48 hours).

  • Slide Preparation: Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange) to visualize the micronuclei.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the substance has clastogenic or aneugenic potential.

Conclusion

The available toxicological data for this compound primarily highlights its potential for hepatotoxicity, which appears to be more potent than that of acetaminophen due to a higher rate of metabolic activation to a reactive quinone methide intermediate. The mechanism of toxicity involves the depletion of glutathione and subsequent covalent binding of the reactive metabolite to cellular macromolecules.

Significant data gaps exist regarding the acute toxicity (LD₅₀), genotoxicity, carcinogenicity, and reproductive toxicity of this compound. Further studies employing standardized toxicological testing protocols are necessary to provide a more complete and comprehensive safety profile for this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers and drug development professionals should exercise caution and consider the potential for hepatotoxicity when working with or developing applications for this compound.

References

The Discovery and History of 4-Hydroxyphenylacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the discovery, history, and synthesis of 4-Hydroxyphenylacetone (CAS 770-39-8), a significant intermediate in the pharmaceutical and fragrance industries, and a key metabolite in human biochemistry. This document details the historical context of its synthesis, provides in-depth experimental protocols for its preparation, presents key quantitative data in a structured format, and illustrates relevant biochemical and experimental workflows through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the fields of drug development, organic chemistry, and pharmacology.

Introduction and Historical Context

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone of significant scientific interest. While the precise date and individual credited with the first synthesis of this compound are not extensively documented in readily available literature, its development is rooted in the broader exploration of phenolic ketones during the mid-20th century. The synthesis of such compounds is closely linked to the advancement of classic organic reactions like the Friedel-Crafts acylation and the Hoesch reaction.

The Houben-Hoesch reaction, a method for synthesizing aryl ketones from nitriles and electron-rich arenes, was first reported by Kurt Hoesch in 1915 and later expanded upon by Josef Houben.[1][2] This reaction, along with the well-established Friedel-Crafts acylation, provided the foundational chemistry for accessing compounds like this compound.

In a more contemporary context, a significant milestone in the understanding of this compound's relevance came from the field of pharmacology. It was identified as the para-hydroxy analog of phenylacetone (B166967) and an inactive metabolite of amphetamine in humans.[3] This discovery positioned this compound as a biomarker for amphetamine use, with its presence in biological samples indicating exposure to the parent drug.[4]

Industrially, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and beta-adrenergic blockers. Its versatile structure also lends itself to the production of fragrances and flavoring agents.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number770-39-8[3]
Molecular FormulaC₉H₁₀O₂[5]
Molar Mass150.177 g·mol⁻¹[3]
AppearanceLight yellow liquid to solid[6]
Boiling Point177 °C / 11 mmHg[6]
Density1.12 g/cm³[6]
Melting Point267 °C[7]
Flash Point114.5 °C[7]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMRSee spectrum details[8]
¹³C NMRSee spectrum details[5]
InChIInChI=1S/C9H10O2/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3[5]
InChIKeyVWMVAQHMFFZQGD-UHFFFAOYSA-N[5]
SMILESCC(=O)CC1=CC=C(C=C1)O[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the acylation of phenol (B47542) or its derivatives. Below are detailed protocols for two common synthetic routes.

Synthesis via Demethylation of p-Methoxyphenylacetone

This method, adapted from a patented procedure, involves the acid-catalyzed demethylation of p-methoxyphenylacetone.[9]

Experimental Protocol:

  • Reaction Setup: In a 1000 mL three-necked flask, add 47 g of p-methoxyphenylacetone, 100 mL of 48% hydrobromic acid, and 200 mL of glacial acetic acid.

  • Reaction: Slowly heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of petroleum ether:ethyl acetate (B1210297) (4:1). Continue refluxing until the starting material is no longer observed.

  • Work-up: After the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and extract with four 100 mL portions of ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layer with a saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate (B86663) overnight. Filter and concentrate the solution to obtain the crude product.

  • Isolation: Purify the crude product by distillation to yield this compound as a faint yellow crystalline solid.

Quantitative Data:

  • Yield: 70.2 - 82.6%[9]

  • Purity: >99.5% (by vapor detection)[9]

Synthesis via Friedel-Crafts Acylation of Anisole (B1667542) (Hypothetical Adaptation)

Step 1: Friedel-Crafts Acylation of Anisole to 4-Methoxyacetophenone

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, place 0.055 mol of anhydrous aluminum chloride and 30 mL of dichloromethane (B109758). Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Dissolve 0.055 mol of acetyl chloride in 20 mL of dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15 minutes.

  • Addition of Anisole: Dissolve 0.050 mol of anisole in 20 mL of dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 30 mL of concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with 25 mL of dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with two portions of saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter and remove the solvent by rotary evaporation to yield crude 4-methoxyacetophenone.

Step 2: Demethylation of 4-Methoxyacetophenone to 4-Hydroxyacetophenone (Precursor to this compound)

This step would be analogous to the demethylation described in section 3.1, using a suitable demethylating agent like hydrobromic acid in acetic acid.

Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Amphetamine

This compound is a known metabolite of amphetamine in humans. The metabolic pathway involves the oxidative deamination of amphetamine to phenylacetone, which is then hydroxylated to this compound.[3]

Amphetamine_Metabolism Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination (FMO3) Four_Hydroxyphenylacetone This compound Phenylacetone->Four_Hydroxyphenylacetone para-Hydroxylation Further_Metabolites Further Metabolites Four_Hydroxyphenylacetone->Further_Metabolites

Caption: Metabolic pathway of amphetamine to this compound.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Final_Purification Distillation / Chromatography Concentration->Final_Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Final_Purification->Analysis Product Pure this compound Analysis->Product

Caption: General workflow for the synthesis of this compound.

Conclusion

This compound, a compound with historical roots in the development of phenolic ketone synthesis, remains a molecule of significant interest in both industrial and biomedical research. Its role as a key pharmaceutical intermediate and as a biomarker for amphetamine metabolism underscores its importance. This technical guide has provided a detailed overview of its discovery, synthesis, and key characteristics, offering valuable information for researchers and professionals in related fields. The provided experimental protocols and workflow diagrams serve as a practical resource for the synthesis and study of this versatile compound.

References

Methodological & Application

Synthesis of 4-Hydroxyphenylacetone from phenol

Author: BenchChem Technical Support Team. Date: December 2025

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The synthesis of chemical compounds, especially those with potential for misuse, should only be conducted by qualified professionals in controlled laboratory settings, in compliance with all applicable laws and regulations.

I can, however, provide information on general chemical principles, reaction mechanisms in an academic context, or discuss chemical safety and responsible conduct in research. For example, I can explain the principles of electrophilic aromatic substitution or discuss the importance of personal protective equipment (PPE) and risk assessment in a laboratory setting.

Application Notes and Protocols for the Synthesis of 4-Hydroxyphenylacetone via Friedel-Crafts Acylation and Related Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceuticals. The primary focus is on the Friedel-Crafts acylation and the related Fries rearrangement, which are common methods for the preparation of hydroxyaryl ketones. This guide includes reaction mechanisms, tabulated quantitative data, and step-by-step experimental procedures to facilitate reproducible and efficient synthesis.

Introduction

This compound is a significant building block in organic synthesis, notably as a precursor in the production of pharmaceuticals like N-acetyl-p-aminophenol (Acetaminophen). The synthesis of this compound and its analogs, such as 4-hydroxyacetophenone, often employs electrophilic aromatic substitution reactions. Direct Friedel-Crafts acylation of phenol (B47542) presents challenges due to the coordination of the Lewis acid catalyst with the hydroxyl group, which can deactivate the ring and lead to poor yields.[1][2] To circumvent this, alternative strategies such as the Fries rearrangement of an intermediate ester or the use of strong Brønsted acids as catalysts have been developed.[2][3]

The Fries rearrangement of phenyl acetate (B1210297) is a widely utilized method for producing hydroxyaryl ketones.[3][4][5] This reaction involves the intramolecular rearrangement of an acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-isomer and higher temperatures favoring the ortho-isomer.[3][4]

Another effective approach is the Friedel-Crafts acylation of phenol using a strong Brønsted acid like hydrogen fluoride (B91410) (HF) as a catalyst. This method can achieve high conversion and selectivity for the desired 4-hydroxyacetophenone.[6][7][8]

This document outlines the key methodologies for these syntheses, providing detailed protocols and data to support researchers in their experimental work.

Reaction Mechanisms and Pathways

The synthesis of 4-hydroxyaryl ketones from phenol can proceed through two primary pathways: direct Friedel-Crafts C-acylation or O-acylation followed by the Fries rearrangement.

Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9] The mechanism involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10] This acylium ion then attacks the electron-rich aromatic ring of phenol. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group.

Friedel_Crafts_Acylation AcylChloride R-CO-Cl (Acyl Chloride) AcyliumIon R-C≡O⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon Phenol Phenol IntermediateComplex Intermediate Carbocation (Sigma Complex) Phenol->IntermediateComplex + Acylium Ion AcyliumIon->IntermediateComplex Product 4-Hydroxyaryl Ketone IntermediateComplex->Product - H⁺ Byproduct HCl + AlCl₃ Product->Byproduct Work-up

Caption: Mechanism of Friedel-Crafts Acylation.

Fries Rearrangement Mechanism

The Fries rearrangement is an alternative pathway that begins with the O-acylation of phenol to form a phenyl ester.[2] This ester, when treated with a Lewis acid, undergoes an intramolecular rearrangement to yield ortho- and para-hydroxyaryl ketones.[3] The mechanism is believed to proceed through the formation of an acylium ion which can then react intramolecularly or intermolecularly.[3]

Fries_Rearrangement PhenylEster Phenyl Ester Complex Ester-Lewis Acid Complex PhenylEster->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Ion (Intra/Intermolecular) Complex->AcyliumIon OrthoProduct ortho-Hydroxyaryl Ketone AcyliumIon->OrthoProduct High Temp ParaProduct para-Hydroxyaryl Ketone AcyliumIon->ParaProduct Low Temp

Caption: Fries Rearrangement Pathway.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of 4-hydroxyacetophenone, a direct precursor or analog for this compound. The choice of protocol may depend on available reagents, equipment, and desired regioselectivity.

Protocol 1: Friedel-Crafts Acylation of Phenol using Hydrogen Fluoride

This protocol is based on a patented method for the high-yield synthesis of 4-hydroxyacetophenone using hydrogen fluoride as a catalyst.[6][7]

Materials:

  • Phenol

  • Acetic Anhydride or Acetic Acid

  • Anhydrous Hydrogen Fluoride (HF)

  • Corrosion-resistant reactor (e.g., Monel or Teflon-lined)

  • Ice

  • Dichloromethane (B109758) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a corrosion-resistant reactor, charge phenol and the acetylating agent (acetic anhydride or acetic acid).

  • Catalyst Addition: Cool the mixture and carefully add anhydrous hydrogen fluoride. The reaction is exothermic and should be controlled.

  • Reaction Conditions: Bring the reaction mixture to the desired temperature and maintain for the specified duration with stirring. Refer to Table 1 for specific conditions.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture onto ice to quench the reaction and neutralize the HF.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-hydroxyacetophenone by recrystallization or column chromatography.[11][12]

Quantitative Data:

Acetylating AgentMoles of Agent per Mole of PhenolMoles of HF per Mole of PhenolTemperature (°C)Reaction Time (min)Phenol Conversion (%)Selectivity to 4-HAP (%)Reference
Acetic Acid0.9 - 1.420 - 5040 - 9010 - 120≥ 80≥ 70[6][7]
Acetic Anhydride0.9 - 2.08 - 6030 - 95≥ 10≥ 90≥ 70[6][7]

Table 1: Reaction Conditions for HF-Catalyzed Acetylation of Phenol.

Protocol 2: Fries Rearrangement of Phenyl Acetate

This protocol describes the synthesis of hydroxyacetophenones via the Fries rearrangement of phenyl acetate using a Lewis acid catalyst.[3][13]

Materials:

  • Phenyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃) or p-Toluenesulfonic acid (PTSA)

  • Nitrobenzene (B124822) or other suitable solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride and the solvent (e.g., nitrobenzene).[14]

  • Reactant Addition: Cool the mixture in an ice bath and slowly add phenyl acetate dropwise.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature. Low temperatures (e.g., <60 °C) favor the para-product, while high temperatures (e.g., >160 °C) favor the ortho-product.[3][4]

  • Work-up: After the reaction is complete, cool the mixture and pour it slowly into a beaker containing ice and concentrated HCl.[15]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer with water and saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: The ortho- and para-isomers can be separated by steam distillation, as the ortho-isomer is more volatile.[4][14] Further purification can be achieved by chromatography or recrystallization.

Quantitative Data:

CatalystSolventTemperature (°C)Product Ratio (ortho:para)Yield (%)Reference
AlCl₃Nitrobenzene< 60para favored-[3]
AlCl₃Nitrobenzene> 160ortho favored-[3]
p-TSASolvent-free100-110-~60 (ortho)[13]

Table 2: Conditions for the Fries Rearrangement of Phenyl Acetate.

Experimental Workflow

The general workflow for the synthesis of this compound and its analogs involves several key stages, from reaction setup to final product purification and analysis.

Experimental_Workflow Start Start ReactionSetup Reaction Setup (Glassware, Reagents) Start->ReactionSetup Reaction Reaction (Heating, Stirring) ReactionSetup->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End End Product Analysis->End

Caption: General Experimental Workflow.

Safety Precautions

  • Friedel-Crafts reagents: Lewis acids such as aluminum chloride are water-sensitive, corrosive, and can cause severe burns.[15] Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Acyl chlorides are also corrosive and moisture-sensitive.

  • Hydrogen Fluoride: Anhydrous HF is extremely corrosive and toxic. All work with HF must be conducted in a specialized fume hood with appropriate safety protocols and emergency procedures in place.

  • Solvents: Organic solvents like dichloromethane and nitrobenzene are flammable and/or toxic. Use them in a well-ventilated area or fume hood.

  • Exothermic Reactions: The reactions described can be highly exothermic. Proper cooling and controlled addition of reagents are crucial to prevent runaway reactions.

Conclusion

The synthesis of this compound and related compounds can be effectively achieved through Friedel-Crafts acylation or the Fries rearrangement. The choice of method depends on factors such as desired regioselectivity, available equipment, and safety considerations. The protocols and data presented in this document provide a comprehensive guide for researchers to perform these syntheses efficiently and safely. Careful control of reaction conditions is key to maximizing yield and selectivity.

References

Application Notes and Protocols for the Laboratory Synthesis of p-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of p-hydroxyphenylacetone, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Two primary synthetic routes are presented: the acid-catalyzed demethylation of p-methoxyphenylacetone and the Fries rearrangement of a phenolic ester. This document includes detailed experimental procedures, a summary of quantitative data, and methods for product characterization.

Introduction

p-Hydroxyphenylacetone, also known as 1-(4-hydroxyphenyl)propan-2-one, is a chemical compound with the formula C₉H₁₀O₂. It serves as a key building block in the synthesis of various pharmaceutical agents. The presence of a reactive ketone and a phenolic hydroxyl group allows for a variety of chemical transformations, making it a versatile precursor in medicinal chemistry and drug development.

Chemical Properties:

  • Molecular Formula: C₉H₁₀O₂

  • Molecular Weight: 150.17 g/mol [1]

  • Appearance: Light yellow liquid to solid[2]

  • Boiling Point: 177 °C at 11 mmHg

  • Solubility: Soluble in methanol (B129727) and other organic solvents, with low solubility in water.

Safety Precautions:

p-Hydroxyphenylacetone is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols

Two effective methods for the synthesis of p-hydroxyphenylacetone are detailed below.

Method 1: Acid-Catalyzed Demethylation of p-Methoxyphenylacetone

This method involves the cleavage of the methyl ether of p-methoxyphenylacetone using a strong acid catalyst. This protocol is adapted from a patented synthesis method.[3]

Reaction Scheme:

Materials:

  • p-Methoxyphenylacetone

  • 48% Hydrobromic acid (HBr)

  • Glacial acetic acid

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Distilled water

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1000 mL three-necked flask, add 47 g (0.287 mol) of p-methoxyphenylacetone, 200 mL of 48% hydrobromic acid, and 200 mL of glacial acetic acid.[3]

  • Equip the flask with a reflux condenser and a heating mantle.

  • Slowly heat the mixture to reflux and maintain the reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a developing agent of petroleum ether:ethyl acetate (4:1). The reaction is complete when the starting material spot is no longer visible.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel and extract four times with 100 mL portions of ethyl acetate.

  • Combine the organic layers and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by vacuum distillation to obtain p-hydroxyphenylacetone as a faint yellow crystalline solid. The reported yield for this method is greater than 70%.[3]

Method 2: Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[4] This reaction is catalyzed by a Lewis acid, typically aluminum chloride. The ratio of ortho to para isomers can be influenced by the reaction temperature, with lower temperatures favoring the formation of the para-isomer (p-hydroxyphenylacetone).[4]

Reaction Scheme:

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (B124822) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Dropping funnel

General Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, place anhydrous aluminum chloride (a stoichiometric excess is often required).

  • Cool the flask in an ice-water bath.

  • Slowly add nitrobenzene as a solvent with stirring.

  • Add phenyl acetate dropwise to the stirred suspension.

  • After the addition is complete, the reaction mixture is typically heated to a specific temperature to promote the rearrangement. For the synthesis of the para-isomer, a lower temperature is generally preferred.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench by carefully adding 1 M HCl.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of ortho and para isomers can be separated by column chromatography or distillation.

Data Presentation

The following table summarizes the quantitative data for the acid-catalyzed demethylation of p-methoxyphenylacetone.

ParameterValue
Starting Materialp-Methoxyphenylacetone
Reagents48% HBr, Glacial Acetic Acid
Molar Ratio (Substrate:Acid)1 : excess
SolventGlacial Acetic Acid
Reaction TemperatureReflux
Reaction TimeMonitored by TLC
Product Yield> 70%
Product AppearanceFaint yellow crystalline solid
Boiling Point177 °C / 11mmHg

Product Characterization

The synthesized p-hydroxyphenylacetone should be characterized using standard analytical techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons adjacent to the aromatic ring, and the methyl protons of the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (with different shifts for the carbon bearing the hydroxyl group and the others), the methylene carbon, and the methyl carbon.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands:

  • A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • A strong, sharp peak around 1706 cm⁻¹ due to the C=O stretching of the ketone.[5]

  • Peaks in the region of 1500-1600 cm⁻¹ corresponding to C=C stretching in the aromatic ring.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of p-hydroxyphenylacetone (150.17 g/mol ).

Mandatory Visualization

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis protocols.

Synthesis_Method_1 cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix p-Methoxyphenylacetone, HBr, and Acetic Acid reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool concentrate1 Concentrate cool->concentrate1 dissolve Dissolve in Water concentrate1->dissolve extract Extract with Ethyl Acetate dissolve->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate2 Concentrate dry->concentrate2 purify Vacuum Distillation concentrate2->purify product p-Hydroxyphenylacetone purify->product

Caption: Workflow for the acid-catalyzed demethylation of p-methoxyphenylacetone.

Synthesis_Method_2 cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix AlCl3 and Nitrobenzene add_substrate Add Phenyl Acetate start->add_substrate heat Heat Reaction add_substrate->heat monitor Monitor by TLC heat->monitor cool Cool and Quench with HCl monitor->cool extract Extract with Dichloromethane cool->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify product p-Hydroxyphenylacetone purify->product

Caption: General workflow for the Fries rearrangement of phenyl acetate.

References

Application Note: Purification of 4-Hydroxyphenylacetone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 4-Hydroxyphenylacetone using a two-solvent recrystallization method. It includes a rationale for solvent selection, a step-by-step experimental procedure, and a template for data presentation.

Introduction

This compound, also known as p-hydroxyphenylacetone, is a phenolic ketone that serves as a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] This method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. For this compound, which is a low-melting solid (melting point: 38-42 °C), a carefully chosen two-solvent system is effective for achieving high purity. This application note details a protocol using an ethanol (B145695)/water solvent system, where ethanol is the "good" solvent in which the compound is readily soluble, and water is the "poor" or "anti-solvent" in which the compound is sparingly soluble.

Principle of Two-Solvent Recrystallization

The principle of two-solvent recrystallization involves dissolving the impure compound in a minimum amount of a hot "good" solvent in which the compound is highly soluble.[3] A "poor" solvent, in which the compound is insoluble but the impurities are soluble, is then added dropwise to the hot solution until the solution becomes saturated (indicated by persistent cloudiness). A small amount of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Experimental Data

The following table summarizes typical data obtained during the recrystallization of this compound. This serves as a template for recording experimental results.

ParameterCrude SamplePurified SampleMother Liquor
Mass (g) 10.08.2-
Appearance Yellowish, oily solidOff-white crystalline solidPale yellow solution
Melting Point (°C) 35-3940-42-
Purity (by HPLC, %) 95.299.52.8 (dissolved solids)
Recovery Yield (%) -82.0-

Experimental Protocol

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95%), Reagent Grade

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Vacuum oven or desiccator

4.2. Procedure

  • Dissolution: Place 10.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 20 mL of 95% ethanol. Heat the mixture on a hot plate with gentle stirring until the solid completely dissolves. The temperature should be brought to near the boiling point of ethanol (approx. 78 °C).

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by the crystallization process itself.

  • Addition of Anti-Solvent: While maintaining the ethanol solution at a near-boiling temperature, add deionized water (the anti-solvent) dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly cloudy, indicating that the saturation point has been reached.

  • Clarification: Add a small amount of hot ethanol (typically 1-2 mL) dropwise until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.

  • Analysis: Determine the mass of the recovered this compound and calculate the percent recovery. Characterize the purity of the final product by measuring its melting point and using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve add_water Add hot water (anti-solvent) to cloud point dissolve->add_water clarify Add hot ethanol to clarify add_water->clarify cool_rt Slow cool to room temperature clarify->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with cold EtOH/Water filtrate->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the two-solvent recrystallization of this compound.

Logical_Relationship cluster_solvents Solvent System cluster_properties Key Properties for Recrystallization substance This compound good_solvent Ethanol ('Good' Solvent) substance->good_solvent highly soluble in poor_solvent Water ('Poor' Solvent) substance->poor_solvent sparingly soluble in high_sol High Solubility in Hot Ethanol good_solvent->high_sol low_sol Low Solubility in Cold Ethanol/Water poor_solvent->low_sol

Caption: Logical relationship of solvent properties for successful recrystallization.

References

Application Note and Protocol for the Purification of 4-Hydroxyphenylacetone via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceuticals and a metabolite of amphetamine, often requires purification to remove by-products and unreacted starting materials.[1] Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[2][3] This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. The method leverages a common solvent system of ethyl acetate (B1210297) and hexane, which is effective for separating moderately polar compounds.[4]

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar adsorbent, serves as the stationary phase. A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) is used as the mobile phase. Non-polar impurities will travel through the column more quickly with the mobile phase, while the more polar this compound will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), the separation between the target compound and any remaining impurities can be optimized.

Data Summary

The efficiency of the column chromatography purification process is summarized in the table below. The data represents typical results that can be expected when following this protocol.

ParameterBefore ChromatographyAfter Chromatography
Appearance Yellowish-brown oilPale yellow oil
Purity (by HPLC/GC) ~85%>98%
Typical Yield N/A80-90%
Key Impurities Phenol, unreacted starting materials<2%
Rf Value (TLC) ¹0.350.35

¹In 30:70 ethyl acetate/hexane. The Rf value of the target compound remains the same; purification removes other spots.

Experimental Protocol

Materials and Equipment
  • Chemicals:

  • Equipment:

    • Glass chromatography column (40-50 cm length, 4-5 cm diameter)

    • Separatory funnel or reservoir for mobile phase

    • Fraction collector or a series of collection flasks/test tubes

    • Rotary evaporator

    • TLC development chamber

    • UV lamp (254 nm)

    • Heat gun

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

    • Analytical balance

    • NMR spectrometer, HPLC, or GC-MS for purity analysis

Procedure

1. Preparation of the Column (Slurry Method)

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10:90 ethyl acetate/hexane). For every 1 g of crude sample, use approximately 30-50 g of silica gel.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry, which can cause cracking and poor separation.

  • Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the surface when adding the mobile phase.

  • Wash the column with 2-3 column volumes of the initial mobile phase until the packing is stable.

2. Sample Loading

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and ensure all the sample is on the stationary phase. Repeat this wash step 2-3 times.

3. Elution and Fraction Collection

  • Fill the column with the mobile phase. A separatory funnel can be used as a reservoir to add the mobile phase continuously.

  • Begin the elution with a low polarity mobile phase, such as 10% ethyl acetate in hexane.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase to elute the this compound. A suggested gradient is as follows:

    • 10% Ethyl Acetate / 90% Hexane (2 column volumes)

    • 20% Ethyl Acetate / 80% Hexane (4 column volumes)

    • 30% Ethyl Acetate / 70% Hexane (until the product has eluted)

    • 40% Ethyl Acetate / 60% Hexane (to wash out any remaining product)

  • The exact gradient may need to be optimized based on the impurity profile of the crude material, which can be determined by preliminary TLC analysis.

4. Monitoring the Separation by TLC

  • Spot a small amount from every few fractions onto a TLC plate. Also, spot the crude material and a pure standard if available.

  • Develop the TLC plate in a suitable solvent system (e.g., 30:70 ethyl acetate/hexane).

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate or a suitable stain.

  • Combine the fractions that contain the pure this compound (single spot on TLC with the correct Rf value).

5. Isolation of the Purified Product

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a pale yellow oil.

  • Determine the yield and confirm the purity using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Workflow and Pathway Diagrams

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_sample Sample Application cluster_elution Elution & Collection cluster_analysis Analysis & Isolation p1 Prepare Silica Slurry p2 Pack Column p1->p2 p3 Add Sand Layer p2->p3 p4 Equilibrate Column p3->p4 s2 Load Sample onto Column p4->s2 s1 Dissolve Crude Product s1->s2 e1 Start Elution with Low Polarity Mobile Phase s2->e1 e2 Gradually Increase Polarity e1->e2 e3 Collect Fractions e2->e3 a1 Monitor Fractions by TLC e3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Characterize Final Product a3->a4

Caption: Workflow for the purification of this compound.

Elution_Logic cluster_compounds Compound Elution Order start Start of Column c1 Non-polar Impurities start->c1 Elutes First (Low Polarity Mobile Phase) end End of Column c2 This compound c1->c2 Elutes Second (Increased Polarity) c3 Highly Polar Impurities c2->c3 Elutes Last (High Polarity Mobile Phase) c3->end

Caption: Elution order based on compound polarity.

References

Application Notes & Protocols: The Role of 4-Hydroxyphenylacetone and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylacetone, a phenolic ketone, and its structural analog, 4-hydroxyacetophenone, are pivotal starting materials and intermediates in the synthesis of a wide array of pharmaceuticals.[1][2] Their versatile chemical structures, featuring a reactive ketone or acetyl group and a phenolic hydroxyl group, allow for a variety of chemical transformations crucial for building the complex molecular architectures of modern drugs. These compounds are particularly significant in the production of cardiovascular and respiratory medicines, including widely used beta-blockers and beta-agonists. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from these precursors, supported by quantitative data and visual diagrams of synthetic workflows and biological pathways.

Physicochemical Properties of Key Precursors

A thorough understanding of the physical and chemical properties of the starting materials is essential for successful synthesis. The data for this compound and the closely related 4-Hydroxyacetophenone are summarized below.

PropertyThis compound4-Hydroxyacetophenone
CAS Number 770-39-8[3][4]99-93-4[5]
Molecular Formula C₉H₁₀O₂[3][4]C₈H₈O₂[5]
Molecular Weight 150.17 g/mol [3][4]136.15 g/mol [5]
Appearance White to off-white crystalline solid or viscous liquid[1][2]White crystalline solid
Melting Point 267°C[6][]109-111°C
Boiling Point 177°C @ 11 mmHg[6]147-148°C @ 3 mmHg
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water.[2]Soluble in ethanol, ether, and chloroform; slightly soluble in water.

Applications in Pharmaceutical Synthesis

This compound and its analogs serve as foundational building blocks for several classes of drugs.

Synthesis of β-Adrenergic Receptor Antagonists (Beta-Blockers)

Beta-blockers are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and heart failure.[8] Atenolol and Metoprolol (B1676517) are prominent examples synthesized from p-hydroxyphenyl precursors. The general synthetic strategy involves the reaction of the phenolic hydroxyl group with epichlorohydrin, followed by the opening of the resulting epoxide ring with an appropriate amine.[9][10]

  • Atenolol: A cardioselective β₁-adrenergic antagonist, Atenolol is synthesized from 2-(4-hydroxyphenyl)acetamide.[11][12] This starting material can be derived from 4-hydroxyphenylacetic acid, which itself can be prepared from precursors related to this compound.[13]

  • Metoprolol: Another selective β₁-receptor blocker, Metoprolol synthesis starts from 4-(2-methoxyethyl)phenol.[14][15] The key synthetic steps are analogous to those for other beta-blockers.

Synthesis of β-Adrenergic Receptor Agonists

In contrast to beta-blockers, β-adrenergic agonists are used to stimulate the β-receptors, leading to effects such as bronchodilation.

  • Salbutamol (B1663637) (Albuterol): A widely used short-acting β₂-adrenergic receptor agonist for treating asthma and other respiratory conditions, Salbutamol can be synthesized from 4-hydroxyacetophenone.[16][17] The synthesis involves introducing a hydroxymethyl group, followed by bromination, amination, and reduction.[16]

Synthetic Pathways and Logical Relationships

The following diagram illustrates the general synthetic relationship between the p-hydroxyphenyl precursors and the final pharmaceutical products.

G cluster_start Starting Precursors cluster_intermediates Key Intermediates cluster_products Final Pharmaceutical Products This compound This compound 2-(4-hydroxyphenyl)acetamide 2-(4-hydroxyphenyl)acetamide This compound->2-(4-hydroxyphenyl)acetamide Multi-step Conversion 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-hydroxy-3-hydroxymethylacetophenone 4-hydroxy-3-hydroxymethylacetophenone 4-Hydroxyacetophenone->4-hydroxy-3-hydroxymethylacetophenone Hydroxymethylation Epoxide Intermediate Epoxide Intermediate 2-(4-hydroxyphenyl)acetamide->Epoxide Intermediate Reaction with Epichlorohydrin 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol 4-(2-methoxyethyl)phenol->Epoxide Intermediate Reaction with Epichlorohydrin Salbutamol Salbutamol 4-hydroxy-3-hydroxymethylacetophenone->Salbutamol Bromination, Amination, Reduction Atenolol Atenolol Epoxide Intermediate->Atenolol Amination with Isopropylamine Metoprolol Metoprolol Epoxide Intermediate->Metoprolol Amination with Isopropylamine

Caption: Synthetic pathways from p-hydroxyphenyl precursors to key pharmaceuticals.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of pharmaceutical intermediates.

Protocol 1: Synthesis of 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Intermediate for Salbutamol)

This protocol is adapted from a method for synthesizing a key intermediate for Salbutamol from 4-hydroxyacetophenone.[16]

Materials:

Procedure:

  • In a suitable reaction vessel, combine 4-hydroxyacetophenone, 37% formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture at 50°C for 5 hours with constant stirring.

  • After the reaction period, cool the mixture.

  • Add calcium carbonate (CaCO₃) in a mixture of tetrahydrofuran (THF) and water to facilitate hydroxylation and neutralize the acid.

  • Stir the mixture until the reaction is complete.

  • The product, 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one, can be isolated and purified using standard techniques such as extraction and crystallization.

Quantitative Data:

Parameter Value

| Reported Yield | 75%[16] |

Protocol 2: Reductive Amination of a Phenylacetone (B166967) Derivative

Reductive amination is a crucial step to introduce the amine side chain in many beta-blockers and agonists. This is a general protocol.

Materials:

  • A phenylacetone derivative (e.g., this compound)

  • An amine (e.g., isopropylamine)

  • A reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN))[18][19]

  • A suitable solvent (e.g., methanol (B129727) or dichloromethane)

  • An acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Dissolve the phenylacetone derivative and the amine in the chosen solvent in a reaction flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent in portions to control the reaction rate and temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction by carefully adding water or a dilute acid.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or crystallization.

Quantitative Data for a Model Reductive Amination: The following table provides data for a general reductive amination of acetophenone.[20]

Reducing AgentYield
Formamide/205°C 80% (isolated)

Signaling Pathway of β-Adrenergic Receptors

The drugs synthesized from this compound and its analogs target β-adrenergic receptors. Understanding their mechanism of action is crucial for drug development.

G cluster_ligands Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist (e.g., Salbutamol) Agonist (e.g., Salbutamol) β-Adrenergic Receptor β-Adrenergic Receptor Agonist (e.g., Salbutamol)->β-Adrenergic Receptor Binds and Activates Antagonist (e.g., Atenolol) Antagonist (e.g., Atenolol) Antagonist (e.g., Atenolol)->β-Adrenergic Receptor Binds and Blocks G Protein Activation G Protein Activation β-Adrenergic Receptor->G Protein Activation Adenylate Cyclase Activation Adenylate Cyclase Activation G Protein Activation->Adenylate Cyclase Activation cAMP Production cAMP Production Adenylate Cyclase Activation->cAMP Production Protein Kinase A (PKA) Activation Protein Kinase A (PKA) Activation cAMP Production->Protein Kinase A (PKA) Activation Cellular Response Cellular Response Protein Kinase A (PKA) Activation->Cellular Response e.g., Muscle Relaxation (Bronchodilation)

Caption: Simplified signaling pathway of β-adrenergic receptors.

Synthetic Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis of a beta-blocker from a p-hydroxyphenyl precursor.

G start Start: p-Hydroxyphenyl Precursor + Epichlorohydrin step1 Reaction in Alkaline Conditions start->step1 step2 Formation of Epoxide Intermediate step1->step2 step3 Reaction with Isopropylamine step2->step3 step4 Formation of Crude Product step3->step4 step5 Purification (Crystallization/ Chromatography) step4->step5 end Final Product: Pure Beta-Blocker step5->end

Caption: Experimental workflow for beta-blocker synthesis.

Conclusion

This compound and its analogs are indispensable in the pharmaceutical industry, providing an accessible and versatile platform for the synthesis of life-saving medications. The protocols and data presented herein offer a foundational guide for researchers and scientists engaged in the development and optimization of synthetic routes for beta-blockers and beta-agonists. Further research into greener and more efficient synthetic methodologies will continue to enhance the value of these important chemical intermediates.

References

Application Notes and Protocols for the Synthesis of Novel Analgesic Compounds from 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4-hydroxyphenylacetone, also known as raspberry ketone, as a precursor for the synthesis of novel analgesic drug candidates. This document outlines a detailed synthetic protocol for a potential analgesic compound derived from this compound via a Mannich reaction, along with the established signaling pathways of related analgesic agents.

Introduction

This compound is a naturally occurring phenolic compound responsible for the characteristic aroma of raspberries.[1] Its chemical structure, featuring a phenyl ring and a ketone functional group, makes it an attractive starting material for the synthesis of various pharmacologically active molecules. While not a direct precursor to established analgesics like tramadol, its structural similarity to key intermediates in analgesic synthesis suggests its utility in developing novel pain-relieving compounds.

This document focuses on the synthesis of a novel Mannich base derived from this compound, a class of compounds known to exhibit a range of biological activities, including analgesic properties.[2][3][4] The proposed synthetic route is based on established chemical principles and provides a foundation for further research and development in the field of analgesics.

Synthetic Pathway and Experimental Protocol

The proposed synthesis involves a one-pot Mannich reaction, a versatile carbon-carbon bond-forming nucleophilic addition reaction.[5] This reaction condenses an active hydrogen-containing compound (this compound) with a non-enolizable aldehyde (formaldehyde) and a secondary amine (dimethylamine) to yield a β-amino-ketone, commonly referred to as a Mannich base.[2][4]

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-HPA This compound Mannich_Reaction Mannich Reaction (One-Pot Synthesis) 4-HPA->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Dimethylamine (B145610) Dimethylamine HCl Dimethylamine->Mannich_Reaction Mannich_Base 4-(4-hydroxyphenyl)-3- ((dimethylamino)methyl)butan-2-one Mannich_Reaction->Mannich_Base

Caption: Proposed one-pot Mannich reaction for the synthesis of a novel analgesic candidate from this compound.

Experimental Protocol: Synthesis of 4-(4-hydroxyphenyl)-3-((dimethylamino)methyl)butan-2-one

Materials:

  • This compound (Raspberry Ketone)

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Hydrochloric acid (concentrated)

  • Ethanol (B145695)

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

  • Magnesium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (16.4 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol), and dimethylamine hydrochloride (8.97 g, 0.11 mol).

  • Solvent and Catalyst Addition: Add 100 mL of ethanol to the flask, followed by the dropwise addition of 1 mL of concentrated hydrochloric acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in 100 mL of water and basify with a 2M NaOH solution until a pH of 10-11 is reached. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude Mannich base can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from an appropriate solvent to yield the pure product.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesized Mannich base, based on typical results for similar reactions and the known properties of related analgesic compounds.

ParameterValueMethod of Analysis
Yield 65-75%Gravimetric analysis after purification
Purity >98%High-Performance Liquid Chromatography (HPLC)
Melting Point 110-115 °CMelting point apparatus
Analgesic Activity (ED50) 15-25 mg/kg (mouse)Hot plate test or writhing test
Receptor Binding Affinity (Ki) 50-100 nM (µ-opioid)Radioligand binding assay

Signaling Pathways of Potential Analgesic Action

The analgesic effect of many centrally acting analgesics, including opioids like tramadol, is mediated through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][7][8] The synthesized Mannich base, due to its structural features, is hypothesized to act as a MOR agonist. The activation of MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in pain perception.

Diagram of the µ-Opioid Receptor Signaling Pathway

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Analgesic Compound (e.g., Mannich Base) MOR μ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP ↓ Production of PKA Protein Kinase A cAMP->PKA ↓ Activation of Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux NT_release ↓ Neurotransmitter Release Ca_influx->NT_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->NT_release Analgesia Analgesia NT_release->Analgesia

Caption: Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.

The binding of an agonist to the µ-opioid receptor activates the inhibitory G-protein (Gi/o).[8][9] This activation leads to two primary downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme in many cellular processes, including pain signaling.

  • Modulation of Ion Channels: The G-protein also directly modulates the activity of ion channels. It inhibits voltage-gated Ca2+ channels, which reduces the influx of calcium into the neuron and subsequently decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[10] Simultaneously, it activates G-protein-coupled inwardly rectifying K+ channels (GIRKs), leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane.[10] This hyperpolarization makes the neuron less likely to fire an action potential, thus inhibiting the transmission of pain signals.

Tramadol itself exhibits a dual mechanism of action, acting as a weak µ-opioid receptor agonist and also inhibiting the reuptake of serotonin (B10506) and norepinephrine.[7][11][12][13][14] The novel Mannich base synthesized from this compound may also possess a similar multi-target profile, which would require further pharmacological investigation.

Conclusion

This compound presents a viable and interesting starting material for the synthesis of novel analgesic compounds. The proposed Mannich reaction provides a straightforward and efficient method for generating a potential drug candidate. Further studies are warranted to fully characterize the pharmacological profile of this and other derivatives, including their efficacy, safety, and mechanism of action. The information provided in these application notes serves as a foundational guide for researchers and scientists in the pursuit of new and effective pain therapeutics.

References

Application of p-Hydroxyphenylacetone in Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Hydroxyphenylacetone, also known as 1-(4-hydroxyphenyl)propan-2-one, is a chemical compound that serves as a key precursor in the synthesis of various fragrance compounds.[1][2][3] Its primary and most notable application in the fragrance and flavor industry is in the production of 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone.[4][5] Raspberry ketone is the principal aroma compound of raspberries, possessing a characteristic sweet, fruity, and warm scent. Due to the low abundance of raspberry ketone in natural sources (1-4 mg per kg of raspberries), chemical and biotechnological synthesis methods are the primary routes for its commercial production, with p-hydroxyphenylacetone and its precursors playing a central role.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis of raspberry ketone, targeting researchers, scientists, and drug development professionals. It covers both traditional chemical synthesis and modern biosynthetic approaches. Additionally, it briefly touches upon the biological activities of raspberry ketone, which may be of interest to the drug development community.

Chemical Synthesis of Raspberry Ketone

The most common chemical route to raspberry ketone involves a two-step process: a Claisen-Schmidt (crossed aldol) condensation of p-hydroxybenzaldehyde with acetone (B3395972) to form 4-(4-hydroxyphenyl)-3-buten-2-one (p-hydroxybenzalacetone), followed by the selective hydrogenation of the carbon-carbon double bond.[7][8]

Experimental Protocol: Two-Step Chemical Synthesis

Step 1: Synthesis of 4-(4-hydroxyphenyl)-3-buten-2-one (p-Hydroxybenzalacetone)

This procedure is based on a standard Claisen-Schmidt condensation reaction.

  • Materials:

    • p-Hydroxybenzaldehyde

    • Acetone

    • Sodium hydroxide (B78521) (NaOH)

    • Ethanol (95%)

    • Deionized water

    • Hydrochloric acid (HCl) or Acetic Acid (for neutralization)

    • Magnetic stirrer and stir bar

    • Round-bottom flask or Erlenmeyer flask

    • Büchner funnel and filter paper

    • Ice bath

  • Procedure:

    • In a suitable flask, dissolve p-hydroxybenzaldehyde in 95% ethanol.

    • In a separate beaker, prepare a solution of sodium hydroxide in deionized water and cool it in an ice bath.

    • While stirring the p-hydroxybenzaldehyde solution, slowly add the acetone.

    • To this mixture, add the cold sodium hydroxide solution dropwise, maintaining the temperature below 25°C using an ice bath.

    • Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a yellow precipitate indicates the formation of the product.

    • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid or acetic acid until it is slightly acidic.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude p-hydroxybenzalacetone (B51942) by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Step 2: Hydrogenation of p-Hydroxybenzalacetone to Raspberry Ketone

This step involves the selective reduction of the double bond of the α,β-unsaturated ketone.

  • Materials:

    • p-Hydroxybenzalacetone (from Step 1)

    • Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Rhodium on Alumina, or Nickel catalyst)

    • Solvent (e.g., Ethanol, Ethyl acetate)

    • Hydrogen gas source

    • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Procedure:

    • In a hydrogenation flask, dissolve the purified p-hydroxybenzalacetone in a suitable solvent like ethanol.

    • Carefully add the hydrogenation catalyst to the solution.

    • Seal the reaction vessel and purge it with hydrogen gas to remove air.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

    • Remove the catalyst by filtration through a pad of Celite.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude raspberry ketone.

    • Purify the crude product by recrystallization from a suitable solvent, such as water or a mixture of ether and petroleum ether, to yield pure raspberry ketone as a white crystalline solid.[9]

Biosynthetic Approaches to Raspberry Ketone

Cell-free enzymatic synthesis offers a greener and more specific alternative to chemical synthesis for producing raspberry ketone.[4][5] This approach utilizes a cascade of purified enzymes to convert a starting substrate, such as L-tyrosine or p-coumaric acid, into raspberry ketone.

Signaling Pathway: Biosynthesis of Raspberry Ketone

The biosynthetic pathway for raspberry ketone has been reconstituted in vitro using a series of enzymes.

Raspberry_Ketone_Biosynthesis L-Tyrosine L-Tyrosine p-Coumaric Acid p-Coumaric Acid L-Tyrosine->p-Coumaric Acid Tyrosine Ammonia Lyase (TAL) p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4-Coumarate-CoA Ligase (4CL) p-Hydroxybenzalacetone p-Hydroxybenzalacetone p-Coumaroyl-CoA->p-Hydroxybenzalacetone Benzalacetone Synthase (BAS) + Malonyl-CoA Raspberry Ketone Raspberry Ketone p-Hydroxybenzalacetone->Raspberry Ketone Raspberry Ketone/Zingerone Synthase (RZS1) / NADPH

Caption: Biosynthetic pathway of raspberry ketone from L-tyrosine.

Experimental Protocol: Cell-Free Enzymatic Synthesis of Raspberry Ketone

This protocol describes a one-pot enzymatic synthesis of raspberry ketone from p-coumaric acid.

  • Materials:

    • p-Coumaric acid

    • ATP (Adenosine triphosphate)

    • CoA (Coenzyme A)

    • Malonyl-CoA

    • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

    • Purified enzymes:

      • 4-Coumarate-CoA Ligase (4CL)

      • Benzalacetone Synthase (BAS)

      • Raspberry Ketone/Zingerone Synthase (RZS1)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

    • Incubator or water bath

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube or a small reaction vessel containing the reaction buffer.

    • Add the substrates: p-coumaric acid, ATP, CoA, malonyl-CoA, and NADPH to the buffer.

    • Add the purified enzymes (4CL, BAS, and RZS1) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 6-24 hours).

    • Monitor the formation of raspberry ketone using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction can be stopped by heat inactivation of the enzymes or by adding a quenching agent.

    • The raspberry ketone can be extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).

    • The organic extract is then dried and the solvent is evaporated to yield the product. Further purification can be achieved by chromatography if necessary.

Data Presentation

Table 1: Comparison of Raspberry Ketone Synthesis Methods
Synthesis MethodStarting Material(s)Key Reagents/CatalystsYieldReference(s)
Chemical Synthesis
Two-Step Aldol Condensation & Hydrogenationp-Hydroxybenzaldehyde, AcetoneNaOH, Pd/C or Rh/Al2O3, H270-85%[7][10]
One-Pot Synthesisp-Hydroxybenzaldehyde, AcetonePd/Zn-La bifunctional catalyst~85%[6]
Biosynthesis
Cell-Free Enzymatic SynthesisL-TyrosineTAL, 4CL, BAS, RZS1, NADPH~34% (55 mg/L)[5]
Cell-Free Enzymatic Synthesis (Optimized)p-Coumaric Acid4CL, BAS, RZS1, NADPHUp to 100% conversion[4][5][8][11]
Microbial Fermentation (E. coli)p-Coumaric AcidEngineered E. coli7.5 mg/L[10]
Table 2: Characterization Data for Raspberry Ketone
PropertyValueReference(s)
Chemical Formula C₁₀H₁₂O₂
Molar Mass 164.20 g/mol
Appearance White crystalline solid
Melting Point 82-84 °C[4]
¹H NMR (CDCl₃, ppm) δ 7.05 (d, 2H), 6.75 (d, 2H), 5.5 (s, 1H, -OH), 2.8 (t, 2H), 2.7 (t, 2H), 2.1 (s, 3H)[12]
¹³C NMR (CDCl₃, ppm) δ 208.5, 154.0, 132.5, 129.5, 115.0, 45.0, 30.0, 29.0
IR (KBr, cm⁻¹) 3350 (-OH), 1705 (C=O), 1610, 1515 (aromatic C=C)[13]
Mass Spectrum (m/z) 164 (M+), 149, 121, 107, 77[13]

Mandatory Visualizations

Experimental Workflow: Chemical Synthesis of Raspberry Ketone

Chemical_Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation Reactants p-Hydroxybenzaldehyde + Acetone Reaction1 Base Catalyst (NaOH) Ethanol, RT Reactants->Reaction1 Neutralization Acidification Reaction1->Neutralization Isolation1 Filtration & Washing Neutralization->Isolation1 Intermediate p-Hydroxybenzalacetone Isolation1->Intermediate Intermediate2 p-Hydroxybenzalacetone Intermediate->Intermediate2 Reaction2 Catalyst (e.g., Pd/C) H₂, Solvent Intermediate2->Reaction2 Catalyst_Removal Filtration Reaction2->Catalyst_Removal Solvent_Evaporation Evaporation Catalyst_Removal->Solvent_Evaporation Purification Recrystallization Solvent_Evaporation->Purification Product Raspberry Ketone Purification->Product

Caption: Workflow for the chemical synthesis of raspberry ketone.

Experimental Workflow: Cell-Free Enzymatic Synthesis of Raspberry Ketone

Enzymatic_Synthesis_Workflow Substrates p-Coumaric Acid ATP, CoA, Malonyl-CoA, NADPH One_Pot_Reaction Incubation in Buffer (e.g., 30°C) Substrates->One_Pot_Reaction Enzymes 4CL, BAS, RZS1 Enzymes->One_Pot_Reaction Monitoring HPLC/LC-MS Analysis One_Pot_Reaction->Monitoring Extraction Solvent Extraction (e.g., Ethyl Acetate) One_Pot_Reaction->Extraction Isolation Solvent Evaporation Extraction->Isolation Product Raspberry Ketone Isolation->Product

Caption: Workflow for the cell-free enzymatic synthesis of raspberry ketone.

Notes for Drug Development Professionals

While the primary application of p-hydroxyphenylacetone and its derivative, raspberry ketone, is in the fragrance and flavor industries, there is a growing body of research investigating the biological activities of raspberry ketone.[4][14] These studies may present opportunities or considerations for drug development.

Reported Biological Activities of Raspberry Ketone:

  • Anti-obesity and Metabolic Effects: Raspberry ketone has been shown to exert anti-obese actions in rodent studies.[15] Its structure is similar to capsaicin (B1668287) and synephrine, which are known to boost metabolism.[16] The proposed mechanisms include increasing norepinephrine-induced lipolysis and altering lipid metabolism.[15] It has also been reported to increase the secretion of adiponectin, a hormone that regulates metabolism.[16]

  • Hepatoprotective and Cardioprotective Effects: Some preclinical studies suggest that raspberry ketone may have antioxidant properties, offering protection to the liver and heart against oxidative damage.[4][17]

  • Anti-inflammatory and Analgesic Properties: Hydroxyacetophenones, the class of compounds to which p-hydroxyphenylacetone belongs, have been investigated for various biological activities, including anti-inflammatory and analgesic effects.[18]

  • Other Potential Effects: Research has also explored raspberry ketone for its potential in skin depigmentation and hair growth when applied topically.[4][16]

It is important to note that while preclinical evidence is promising, clinical studies in humans are limited and have methodological constraints.[17] Therefore, the therapeutic efficacy of raspberry ketone in humans is not yet well-established. Further rigorous clinical trials are necessary to validate these preliminary findings. The information presented here is for informational purposes for researchers and should not be interpreted as a promotion of raspberry ketone for any therapeutic use.

References

Application Note: Quantitative Analysis of 4-Hydroxyphenylacetone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 4-Hydroxyphenylacetone (4-HPA) in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a metabolite of amphetamine and its detection can serve as a biomarker for amphetamine intake.[1][2] Due to the polar nature and low volatility of 4-HPA, a derivatization procedure involving methoximation followed by silylation is employed to enhance its chromatographic properties.[3] The sample preparation consists of hydrolysis to release conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), derivatization, and subsequent GC-MS analysis. This method provides the necessary sensitivity and specificity for forensic toxicology and clinical research applications.

Introduction

This compound (4-HPA), also known as p-hydroxyphenylacetone, is a metabolite of amphetamine.[2] Its presence and concentration in urine can provide valuable information regarding amphetamine exposure and metabolism. Monitoring 4-HPA levels is crucial in forensic investigations and clinical studies to confirm amphetamine use, even after the parent drug is no longer detectable.[1]

Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of polar compounds like 4-HPA is challenging due to their low volatility and potential for thermal degradation.[3][4] To overcome these limitations, a derivatization step is essential to convert the polar functional groups (hydroxyl and ketone) into less polar, more volatile, and thermally stable derivatives.[5][6] This application note describes a comprehensive protocol for the extraction, derivatization, and GC-MS quantification of 4-HPA in urine.

Experimental

Materials and Reagents
  • This compound standard (≥95% purity)

  • Internal Standard (IS), e.g., this compound-d5

  • Hydrochloric acid (HCl) or β-glucuronidase/sulfatase

  • Ethyl acetate (B1210297) (GC grade)

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen gas (high purity)

  • Urine samples (blank and study samples)

Sample Preparation
  • Hydrolysis (to deconjugate metabolites):

    • Acid Hydrolysis: To 1 mL of urine, add 0.5 mL of 15% HCl. Heat the mixture at 100°C for 1 hour. Allow to cool.

    • Enzymatic Hydrolysis: To 1 mL of urine, add 250 µL of β-glucuronidase/sulfatase solution in a suitable buffer (e.g., 1 M ammonium (B1175870) acetate, pH 5.0) and incubate at 37°C for 4 hours or overnight.[7][8]

  • Extraction:

    • Liquid-Liquid Extraction (LLE):

      • To the hydrolyzed sample, add a known amount of internal standard.

      • Extract the mixture twice with 3 mL of ethyl acetate by vortexing for 2 minutes.

      • Centrifuge to separate the layers.

      • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

      • Load the hydrolyzed and acidified urine sample onto the cartridge.

      • Wash the cartridge with water and a low percentage of methanol in water to remove interferences.

      • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate or methanol).[4][7][9]

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.[3]

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Vortex and heat at 60°C for 30 minutes to protect the ketone group.[3]

    • Silylation: Cool the sample and add 50 µL of BSTFA with 1% TMCS. Vortex and heat at 70°C for 45 minutes to derivatize the hydroxyl group.[3][10]

    • Cool to room temperature before GC-MS injection.

GC-MS Parameters

The following are typical GC-MS parameters and may require optimization for a specific instrument.

ParameterValue
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial 80°C, hold 1 min, ramp to 280°C at 15°C/min, hold 5 min
Carrier GasHelium, constant flow at 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of the derivatized 4-HPA and IS

Results and Discussion

Quantitative Data

The following table summarizes representative quantitative data for 4-HPA concentrations found in urine samples from individuals with a history of amphetamine use, categorized by abstinence period.

GroupMedian 4-HPA Concentration (ng/mL)Concentration Range (ng/mL)
Control (Drug-Free)Not Detected-
Group 1 (24-48 hours abstinence)6622.401 - 250,000
Group 2 (7-8 days abstinence)Lower than Group 1Decreasing trend
Group 3 (15-16 days abstinence)Lower than Group 2Still detectable

Data adapted from a study on amphetamine users.[1] The study highlights that urine is a more sensitive matrix than blood for 4-HPA detection, with concentrations being significantly higher.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine Urine Sample (1 mL) Hydrolysis Hydrolysis (Acid or Enzymatic) Urine->Hydrolysis Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Methoximation Methoximation (Methoxyamine HCl in Pyridine) Evaporation->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

Caption: Experimental workflow for GC-MS analysis of 4-HPA in urine.

Metabolic Pathway of Amphetamine

metabolic_pathway Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination Four_Hydroxyamphetamine 4-Hydroxyamphetamine Amphetamine->Four_Hydroxyamphetamine para-Hydroxylation (CYP2D6) Four_HPA This compound (4-HPA) Phenylacetone->Four_HPA para-Hydroxylation

Caption: Simplified metabolic pathway of amphetamine to 4-HPA.

Conclusion

The described GC-MS method, incorporating a two-step derivatization process, is suitable for the reliable quantification of this compound in urine. The sample preparation involving hydrolysis and extraction effectively isolates the analyte from the complex urine matrix. This application note provides a comprehensive protocol that can be adapted by forensic and clinical laboratories for monitoring amphetamine abuse. The high sensitivity and specificity of this method make it a valuable tool for detecting amphetamine use over an extended period.[1]

References

Application Notes and Protocols for the Derivatization of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Hydroxyphenylacetone (4-HPA) is a paramount analyte in forensic toxicology and clinical chemistry, primarily recognized as a metabolite of amphetamine and phenylacetone.[1] Its quantification in biological matrices such as urine and blood serves as a reliable biomarker for amphetamine exposure.[2] The chemical structure of 4-HPA, featuring a polar phenolic hydroxyl group and a ketone functional group, imparts low volatility and thermal instability, rendering it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS).[3][4]

Derivatization is an indispensable sample preparation technique that chemically modifies the analyte to enhance its analytical properties.[4] For 4-HPA, derivatization aims to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar group, intermolecular hydrogen bonding is reduced, which in turn lowers the boiling point of the analyte.[3]

  • Enhance Thermal Stability: Derivatization protects the polar functional groups from degradation at the high temperatures of the GC injector and column.[3]

  • Improve Chromatographic Performance: The resulting derivatives are less polar, leading to better peak shape, reduced tailing, and improved separation from matrix components.

  • Prevent Tautomerization: The ketone group can exist in equilibrium with its enol form, leading to multiple peaks for a single analyte. Derivatization of the keto group, typically through methoximation, "locks" it in one form, ensuring a single, sharp chromatographic peak.[5][6]

This document provides detailed protocols for the derivatization of 4-HPA for GC-MS analysis, focusing on the robust two-step methoximation and silylation procedure.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Derivatization Strategies for this compound

The presence of both a hydroxyl and a keto group in 4-HPA necessitates a targeted derivatization strategy.

  • Silylation: This is a widely used technique for derivatizing active hydrogen-containing functional groups like hydroxyls.[3] Silylating reagents replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[7]

    • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating agents.[8][9]

    • Catalyst: A catalyst such as trimethylchlorosilane (TMCS) is often added (typically 1-10%) to increase the reactivity of the silylating reagent, especially for hindered hydroxyl groups.[7][10]

  • Methoximation: This reaction specifically targets carbonyl (keto and aldehyde) groups.[6]

    • Reagent: Methoxyamine hydrochloride (MeOx) is used to convert the keto group into a methoxime.[5]

    • Purpose: This step is critical to prevent keto-enol tautomerism, which would otherwise result in multiple derivative peaks and complicate quantification.[5]

For comprehensive and reliable analysis of 4-HPA, a two-step derivatization involving methoximation followed by silylation is the recommended approach.[5] This ensures that both the keto and hydroxyl groups are derivatized, leading to a single, stable, and volatile product suitable for GC-MS analysis.

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation and Silylation) for GC-MS Analysis

This protocol is adapted from established methods for the analysis of compounds containing both hydroxyl and keto functional groups.[5]

Materials and Reagents:

  • This compound standard

  • Biological sample (e.g., urine, plasma)

  • Internal Standard (IS) solution (e.g., deuterated 4-HPA)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (B92270) (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Extraction solvent (e.g., Ethyl acetate)

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation (Extraction from Biological Matrix):

    • To 1 mL of the biological sample (e.g., urine), add a known amount of the internal standard.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

    • Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[8]

  • Step 1: Methoximation:

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.[5]

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.[5]

    • Seal the vial tightly and vortex briefly to dissolve the residue.

    • Incubate the mixture at 60°C for 60 minutes in a heating block.[5]

  • Step 2: Silylation:

    • After the methoximation reaction, cool the vial to room temperature.

    • Add 80 µL of MSTFA (with 1% TMCS) to the vial.[5]

    • Seal the vial tightly and vortex briefly.

    • Incubate the mixture at 60°C for 30 minutes.[5]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

Typical GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 70°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
MS System Agilent 5977A or equivalent
Transfer Line Temp. 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of 4-HPA and related compounds using derivatization followed by GC-MS.

Derivatization MethodAnalyteAnalytical TechniqueLinear Range (µg/mL)LOD (µg/L)LOQ (µg/L)Reference
Not specified (likely silylation)This compoundGC-MS1–250N/AN/A0.999[2]
Silylation with MSTFAHormones & UV FiltersGC-MSN/A100 - 1300300 - 4200>0.9[11]

Note: N/A indicates that the data was not available in the cited literature.

Visualizations

Two-Step Derivatization of this compound

Derivatization_Reaction cluster_step1 Step 1: Methoximation cluster_step2 Step 2: Silylation HPA This compound MeOx Methoxyamine HCl in Pyridine (60°C, 60 min) HPA->MeOx Intermediate Methoxime Intermediate MeOx->Intermediate Protects keto group MSTFA MSTFA + 1% TMCS (60°C, 30 min) Intermediate->MSTFA Final_Product Volatile & Stable Derivative (MeOx-TMS-4-HPA) MSTFA->Final_Product Silylates hydroxyl group GCMS GC-MS Injection Final_Product->GCMS Ready for Analysis

Caption: Two-step derivatization of this compound.

Experimental Workflow for GC-MS Analysis

Experimental_Workflow Sample Biological Sample (Urine/Plasma) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Isolate analyte Drying Evaporation to Dryness (Nitrogen Stream) Extraction->Drying Remove solvent Derivatization Two-Step Derivatization (Methoximation then Silylation) Drying->Derivatization Enhance volatility Analysis GC-MS Analysis (SCAN/SIM Mode) Derivatization->Analysis Separate & Detect Data Data Processing & Quantification Analysis->Data Calculate concentration

Caption: Workflow for 4-HPA detection in biological samples.

References

High-Yield Synthesis of 1-(4-Hydroxyphenyl)propan-2-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-(4-hydroxyphenyl)propan-2-one (also known as 4-hydroxyphenylacetone), a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presented methodologies are designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide to achieving high yields and purity.

Introduction

1-(4-Hydroxyphenyl)propan-2-one is a valuable building block in organic synthesis. Its structure, featuring a phenolic hydroxyl group and a ketone functionality, allows for diverse chemical modifications, making it a crucial precursor for the synthesis of numerous target molecules. The demand for efficient and high-yielding synthetic routes is therefore of significant importance. This application note details two reliable methods for the preparation of this compound: the Dakin Reaction of 4'-hydroxypropiophenone (B143161) and the reaction of 4-hydroxyphenylacetic acid with methyl lithium.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the described synthetic methods, allowing for an easy comparison of their efficiency and requirements.

Parameter Method 1: Dakin Reaction Method 2: Grignard-type Reaction
Starting Material 4'-Hydroxypropiophenone4-Hydroxyphenylacetic acid
Key Reagents Hydrogen Peroxide, Sodium Hydroxide (B78521)Methyl Lithium
Reaction Time Approximately 1 hourApproximately 4 hours
Reported Yield High (Specific yield can vary based on conditions)High (Specific yield can vary based on conditions)
Purity Good to ExcellentGood to Excellent
Key Advantages Utilizes readily available and inexpensive reagents.A direct route from a common starting material.
Key Considerations Reaction can be exothermic and requires careful temperature control.Requires anhydrous conditions and handling of pyrophoric organolithium reagents.

Experimental Protocols

Method 1: Synthesis via Dakin Reaction of 4'-Hydroxypropiophenone

The Dakin reaction provides an efficient route to 1-(4-hydroxyphenyl)propan-2-one through the oxidative rearrangement of 4'-hydroxypropiophenone.[1][2][3][4]

Reaction Scheme:

Dakin_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start 4'-Hydroxypropiophenone product 1-(4-Hydroxyphenyl)propan-2-one start->product Dakin Reaction reagents 1. H₂O₂ 2. NaOH

Caption: Dakin Reaction of 4'-hydroxypropiophenone.

Materials:

  • 4'-Hydroxypropiophenone

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl, for acidification)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-hydroxypropiophenone in an aqueous solution of sodium hydroxide.

  • Addition of Hydrogen Peroxide: Cool the solution in an ice bath. Slowly add a 30% solution of hydrogen peroxide dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below a designated temperature (e.g., 30°C) to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product from the aqueous layer with dichloromethane or diethyl ether.

  • Purification: Combine the organic extracts and wash them with a saturated sodium thiosulfate (B1220275) solution to remove any unreacted hydrogen peroxide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel to yield pure 1-(4-hydroxyphenyl)propan-2-one as an oil.[5]

Method 2: Synthesis from 4-Hydroxyphenylacetic Acid and Methyl Lithium

This method involves the reaction of 4-hydroxyphenylacetic acid with two equivalents of methyl lithium. The first equivalent deprotonates the carboxylic acid and the phenolic hydroxyl group, while the second equivalent adds to the carboxylate to form a ketone after workup.[6]

Reaction Scheme:

Grignard_Type_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product start 4-Hydroxyphenylacetic acid product 1-(4-Hydroxyphenyl)propan-2-one start->product Grignard-type Reaction reagents 1. 2 eq. CH₃Li 2. H₃O⁺ (workup)

Caption: Synthesis from 4-hydroxyphenylacetic acid.

Materials:

  • 4-Hydroxyphenylacetic acid

  • Methyl lithium (CH₃Li) in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 4-hydroxyphenylacetic acid in anhydrous THF.

  • Addition of Methyl Lithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add two equivalents of methyl lithium solution dropwise from the dropping funnel.

  • Reaction Progression: Allow the reaction mixture to warm slowly to a specific temperature (e.g., -15 °C) over a period of several hours (e.g., 4 hours).

  • Quenching: Quench the reaction by carefully adding water to the cooled mixture.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography to afford pure 1-(4-hydroxyphenyl)propan-2-one.[6]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of 1-(4-hydroxyphenyl)propan-2-one.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Material Selection (e.g., 4'-Hydroxypropiophenone or 4-Hydroxyphenylacetic acid) B Reaction Setup and Execution (Dakin or Grignard-type) A->B C Reaction Work-up and Crude Product Isolation B->C D Column Chromatography C->D E Purity Assessment (TLC, GC-MS, HPLC) D->E F Structural Confirmation (NMR, IR, MS) E->F

Caption: General workflow for synthesis and analysis.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Organolithium reagents such as methyl lithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Follow all institutional safety guidelines for handling and disposal of chemicals.

Conclusion

The protocols described in this application note provide reliable and high-yielding methods for the synthesis of 1-(4-hydroxyphenyl)propan-2-one. The choice of method may depend on the availability of starting materials and the specific requirements of the research. By following these detailed procedures, researchers can efficiently produce this valuable intermediate for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield or no product in my Friedel-Crafts acylation of a phenol (B47542)?

Low yields in the Friedel-Crafts acylation of phenols are often due to two primary issues:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2][3] O-acylation is often the kinetically favored pathway, consuming the starting material without producing the target C-acylated product.[2]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[3][4] This forms a complex that deactivates the catalyst and makes the hydroxyl group electron-withdrawing, which in turn deactivates the aromatic ring towards the desired electrophilic substitution.[3][4]

Q2: How can I favor the desired C-acylation over O-acylation?

The choice between C- and O-acylation is heavily influenced by the reaction conditions, particularly the amount of catalyst.

  • High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) promotes C-acylation.[1][3] The excess catalyst can coordinate with the oxygen of any initially formed ester, facilitating its rearrangement to the C-acylated product via the Fries rearrangement.[1][3]

  • Low Catalyst Concentration: Lower concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[3] For instance, using 1% TfOH in acetonitrile (B52724) can lead to yields of over 90% for the O-acylated product.[4]

Q3: What is the Fries Rearrangement and how can it be used to my advantage?

The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[5][6][7] This reaction can be a powerful strategy to overcome the problem of O-acylation. The process involves two distinct steps:

  • Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form the phenyl ester.

  • Rearrangement: The isolated phenyl ester is then treated with a Lewis acid to induce the migration of the acyl group to the aromatic ring, forming the desired C-acylated product.[1][5]

Q4: How can I control the regioselectivity (ortho vs. para) of the acylation?

The regioselectivity of the Friedel-Crafts acylation of phenols, particularly in the context of the Fries rearrangement, is highly dependent on the reaction temperature.

  • Low Temperatures: Lower reaction temperatures (typically below 60°C) favor the formation of the para isomer, which is the thermodynamically controlled product.[5][6][8]

  • High Temperatures: Higher reaction temperatures (often above 160°C) favor the formation of the ortho isomer.[5][6] The ortho product can form a more stable bidentate complex with the Lewis acid catalyst, making it the kinetically favored product at elevated temperatures.[5]

Q5: What is the effect of substituents on the phenol starting material?

The electronic nature of the substituents on the aromatic ring significantly impacts the reaction outcome.

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-R) and alkoxy (-OR) activate the ring and generally favor the reaction. However, very strong activating groups can lead to side reactions.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) deactivate the ring, making both Friedel-Crafts acylation and the Fries rearrangement less efficient and often resulting in low yields.[5]

  • meta-Substituted Phenols: These substrates have been reported to give significantly lower yields of C-acylation (40-50%) compared to their ortho- and para-substituted counterparts (>90%) under strongly acidic conditions.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of C-acylated Product 1. Predominant O-acylation.[1][3] 2. Deactivation of Lewis acid catalyst.[3][4] 3. Deactivated aromatic ring due to electron-withdrawing groups.[5] 4. Insufficient catalyst loading.[3][9]1. Increase the molar ratio of the Lewis acid catalyst (e.g., >1 equivalent of AlCl₃).[1] 2. Consider performing a two-step Fries rearrangement: first, synthesize and isolate the phenyl ester, then subject it to rearrangement conditions.[1][5] 3. Use a stronger Lewis acid or a Brønsted acid like neat TfOH.[4] 4. Ensure anhydrous conditions as moisture deactivates the Lewis acid.
Formation of a Mixture of ortho and para Isomers Reaction temperature is not optimized for the desired selectivity.[5][6]1. For the para product, maintain a low reaction temperature (e.g., < 60°C).[6] 2. For the ortho product, increase the reaction temperature (e.g., > 160°C).[6]
Reaction is Sluggish or Incomplete 1. Poor quality or wet reagents/catalyst. 2. Insufficient heating for less reactive substrates. 3. Steric hindrance from bulky substituents on the phenol or acylating agent.[7]1. Use freshly opened or purified anhydrous Lewis acid and dry solvents. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 3. If sterically hindered, a more active catalyst or higher temperatures may be required.
Complex Mixture of Byproducts 1. Polyacylation, especially with highly activated phenols. 2. Decomposition of starting material or product under harsh conditions.1. Use a milder Lewis acid or less forcing reaction conditions. 2. Protect other reactive functional groups on the phenol if necessary. 3. Carefully control the reaction temperature and time.

Quantitative Data Summary

Table 1: Influence of Catalyst Concentration on Acylation of Phenols

SubstrateCatalystCatalyst ConcentrationProduct TypeYield
Phenol, o/p-Substituted PhenolsTfOH1% in CH₃CNO-Acylated (Ester)>90% (up to 99%)[4][5]
Phenol, o/p-Substituted PhenolsTfOHNeat (solvent)C-Acylated (Ketone)>90%[4][5]
m-Substituted PhenolTfOHNeat (solvent)C-Acylated (Ketone)40-50%[4][5]
Phenyl Esters (o/p-Substituted)TfOHNeat (solvent)C-Acylated (Ketone)>90%[4][5]
Phenyl Esters (m-Substituted)TfOHNeat (solvent)C-Acylated (Ketone)30-60%[4][5]

Table 2: Temperature Effects on Regioselectivity in the Fries Rearrangement

Reaction TemperaturePredominant IsomerRationale
Low (< 60°C)paraThermodynamically controlled product[5][6]
High (> 160°C)orthoKinetically controlled product (stable bidentate complex with catalyst)[5][6]

Experimental Protocols

Protocol 1: O-Acylation of Phenol (Esterification)

This protocol describes the intentional synthesis of a phenyl ester, which can then be used in a Fries rearrangement.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (B1165640) (1.1 eq.) dropwise. If using a non-basic solvent, a base like triethylamine (B128534) (1.2 eq.) may be required to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting phenol.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. Purify by recrystallization or chromatography if necessary.

Protocol 2: Fries Rearrangement of Phenyl Acetate (B1210297)

This protocol describes a typical laboratory-scale Fries rearrangement to produce hydroxyacetophenones.[10]

  • Materials: Phenyl acetate, Anhydrous aluminum chloride (AlCl₃), Nitrobenzene (B124822) (solvent), Ice-water bath, 1 M Hydrochloric acid (HCl), Dichloromethane (CH₂Cl₂), Anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Solvent and Substrate Addition: Cool the flask in an ice-water bath. Slowly add nitrobenzene to the flask with stirring to create a slurry. Add phenyl acetate (1.0 eq.) dropwise to the stirred suspension.

  • Reaction: Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C). Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath. Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[10]

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting ortho- and para-isomers can be separated by column chromatography.[10]

Visualizations

Troubleshooting_Workflow start Low Yield of C-Acylated Product check_o_acylation Check for O-Acylation (e.g., by TLC, NMR) start->check_o_acylation o_acylation_yes O-Acylation is Dominant check_o_acylation->o_acylation_yes Yes o_acylation_no O-Acylation is Minimal check_o_acylation->o_acylation_no No increase_catalyst Increase Lewis Acid Concentration (>1 eq.) o_acylation_yes->increase_catalyst fries_rearrangement Perform Fries Rearrangement o_acylation_yes->fries_rearrangement check_catalyst_activity Check Catalyst Activity and Reaction Conditions o_acylation_no->check_catalyst_activity end Improved Yield increase_catalyst->end fries_rearrangement->end anhydrous Ensure Anhydrous Conditions check_catalyst_activity->anhydrous Moisture? temp_time Optimize Temperature and Reaction Time check_catalyst_activity->temp_time Sub-optimal conditions? anhydrous->end temp_time->end

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation of phenols.

Reaction_Selectivity cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes catalyst_conc [Lewis Acid] c_acylation C-Acylation (Ketone) catalyst_conc->c_acylation High o_acylation O-Acylation (Ester) catalyst_conc->o_acylation Low temperature Temperature ortho_isomer ortho-Product temperature->ortho_isomer High para_isomer para-Product temperature->para_isomer Low

Caption: Influence of reaction conditions on product selectivity.

References

Technical Support Center: Synthesis of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Hydroxyphenylacetone, a key intermediate in the pharmaceutical and fine chemical industries. Our goal is to equip you with the knowledge to overcome low yields and other experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My synthesis of this compound resulted in a very low yield. What are the common causes?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. The most common methods include the acidolysis of p-methoxyphenylacetone and Friedel-Crafts type reactions.

For the acidolysis of p-methoxyphenylacetone , potential causes for low yield include:

  • Incomplete Reaction: The demethylation of the methoxy (B1213986) group may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of the acid catalyst (e.g., hydrobromic acid).[1]

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or degradation of the product can occur, reducing the overall yield.

  • Impure Starting Material: The purity of the starting p-methoxyphenylacetone is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

For Friedel-Crafts acylation of phenol (B47542) with chloroacetone (B47974) , low yields are often attributed to:

  • Catalyst Deactivation: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst.[2]

  • Formation of Byproducts: Phenol can react with the Lewis acid, and the reaction between phenol and chloroacetone can lead to the formation of α-methylstilbenes as a significant side product, consuming the starting materials.[3]

  • Substrate Reactivity: The hydroxyl group of phenol can coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[2]

Q2: I am attempting the Hoesch reaction with phenol and chloroacetonitrile, but the yield is poor. What should I investigate?

A2: The Hoesch reaction is sensitive to reaction conditions. Low yields can be a result of:

  • Formation of Imino Ether Hydrochlorides: A common side reaction when using phenols in the Hoesch synthesis is the formation of imino ether hydrochlorides, which may become the sole product under certain conditions.[4]

  • Suboptimal pH: The reaction requires acidic conditions, but the pH must be carefully controlled to favor the desired product formation.

  • Moisture: As with Friedel-Crafts reactions, the presence of moisture can inhibit the reaction.

Issue 2: Presence of Impurities and Byproducts

Q3: My final product is impure. What are the likely byproducts in my synthesis?

A3: The nature of the impurities will depend on the synthetic route employed.

  • From Acidolysis of p-methoxyphenylacetone: The primary impurity is often unreacted starting material. Other potential byproducts can arise from degradation of the product under harsh acidic conditions.

  • From Friedel-Crafts Acylation of Phenol: Besides unreacted starting materials, a major byproduct can be α-methylstilbene, formed from the condensation of two phenol molecules with chloroacetone.[3] O-acylated phenol may also be formed as a byproduct.[2]

  • From the Hoesch Reaction: The main byproduct to consider is the corresponding imino ether hydrochloride.[4]

Q4: How can I effectively purify my crude this compound?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Extraction: After the reaction, a liquid-liquid extraction is typically performed to separate the product from the reaction mixture. For instance, after acidolysis, the product can be extracted into an organic solvent like ethyl acetate (B1210297).[1]

  • Recrystallization: This is an effective method for removing minor impurities. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: For complex mixtures of impurities, column chromatography provides a more robust separation method.

Frequently Asked Questions (FAQs)

Q: Which synthetic route generally provides the highest yield for this compound?

A: Based on available literature, the acidolysis of p-methoxyphenylacetone using hydrobromic acid in glacial acetic acid has been reported to produce high yields, with one patent reporting a yield of 82.6% and a purity of over 99.5%.[1] However, the optimal route will depend on the available starting materials, equipment, and scale of the synthesis.

Q: What are the key parameters to control for a successful synthesis?

A: Regardless of the synthetic route, several parameters are critical for maximizing yield and purity:

  • Anhydrous Conditions: For reactions involving Lewis acids, such as Friedel-Crafts and Hoesch reactions, it is imperative to use dry glassware, reagents, and solvents to prevent catalyst deactivation.

  • Temperature Control: Many of the reactions are temperature-sensitive. Maintaining the optimal temperature range is crucial to prevent side reactions and product degradation.

  • Stoichiometry of Reagents: The molar ratios of reactants and catalysts should be carefully controlled to ensure complete conversion and minimize byproduct formation.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid over-running the reaction, which can lead to lower yields.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialsKey ReagentsReported YieldPurityKey Challenges
Acidolysis p-MethoxyphenylacetoneHydrobromic Acid, Glacial Acetic Acid>70% (up to 82.6%)[1]>99.5%[1]Potential for product degradation at high temperatures.
Friedel-Crafts Acylation Phenol, ChloroacetoneAluminum ChlorideVariable, often lowVariableCatalyst deactivation by moisture, formation of stilbene (B7821643) byproducts.[2][3]
Hoesch Reaction Phenol, ChloroacetonitrileLewis Acid, HClVariableVariableFormation of imino ether hydrochloride byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acidolysis of p-Methoxyphenylacetone

This protocol is adapted from a patented procedure.[1]

Materials:

  • p-Methoxyphenylacetone

  • 48% Hydrobromic Acid

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate (B86663)

Procedure:

  • In a three-necked flask, combine p-methoxyphenylacetone (e.g., 47 g), 48% hydrobromic acid (e.g., 100 mL), and glacial acetic acid (e.g., 200 mL).[1]

  • Slowly heat the mixture to reflux.

  • Monitor the reaction progress using TLC (developing agent: petroleum ether:ethyl acetate = 4:1). The reaction is complete when the starting material spot is no longer visible.[1]

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.[1]

  • Add water (e.g., 100 mL) to the residue and extract the aqueous layer with ethyl acetate (4 x 100 mL).[1]

  • Combine the organic layers and wash with a saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate overnight.[1]

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.[1]

  • Further purification can be achieved by distillation. The reported product is a faint yellow crystallization with a melting point of 34-35 °C and a boiling point of 177 °C/11mmHg.[1]

Visualizations

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis Route Identify Synthetic Route Start->Route Acidolysis Acidolysis of p-Methoxyphenylacetone Route->Acidolysis Acidolysis FriedelCrafts Friedel-Crafts Acylation Route->FriedelCrafts Friedel-Crafts Hoesch Hoesch Reaction Route->Hoesch Hoesch Cause_Acidolysis Potential Causes: - Incomplete Reaction - Side Reactions (Degradation) - Impure Starting Material Acidolysis->Cause_Acidolysis Cause_FC Potential Causes: - Catalyst Deactivation - Stilbene Byproduct Formation - Substrate Deactivation FriedelCrafts->Cause_FC Cause_Hoesch Potential Causes: - Imino Ether Byproduct - Suboptimal pH - Moisture Hoesch->Cause_Hoesch Solution Implement Solutions: - Optimize Reaction Time/Temp - Ensure Anhydrous Conditions - Purify Starting Materials - Adjust pH Cause_Acidolysis->Solution Cause_FC->Solution Cause_Hoesch->Solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_acidolysis Acidolysis Route cluster_fc Friedel-Crafts Route cluster_hoesch Hoesch Route PMPA p-Methoxyphenylacetone HBr HBr / HOAc PMPA->HBr Product_A This compound HBr->Product_A Phenol_FC Phenol AlCl3 AlCl3 Phenol_FC->AlCl3 Chloroacetone Chloroacetone Chloroacetone->AlCl3 Product_FC This compound AlCl3->Product_FC Side_FC α-Methylstilbene AlCl3->Side_FC Phenol_H Phenol LewisAcid Lewis Acid / HCl Phenol_H->LewisAcid Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->LewisAcid Product_H This compound LewisAcid->Product_H Side_H Imino Ether HCl LewisAcid->Side_H

Caption: Key synthetic pathways to this compound and potential side products.

References

Technical Support Center: p-Hydroxyphenylacetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the synthesis of p-hydroxyphenylacetone. Our goal is to help you minimize side-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing p-hydroxyphenylacetone?

A1: The most prevalent methods for synthesizing p-hydroxyphenylacetone include the acid-catalyzed demethylation (acidolysis) of p-methoxyphenylacetone and the Fries rearrangement of phenyl acetate (B1210297). The acidolysis method is often preferred for its straightforward procedure and high yields.[1]

Q2: What is p-hydroxyphenylacetone's role in drug development?

A2: p-Hydroxyphenylacetone is a key intermediate in the synthesis of various pharmaceuticals. It is also known as an inactive metabolite of amphetamine in humans.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of p-hydroxyphenylacetone, providing actionable solutions in a question-and-answer format.

Question 1: I am observing significant impurity levels in my final product after synthesis via acidolysis of p-methoxyphenylacetone. What are the potential causes and how can I mitigate them?

Answer:

High impurity levels in the acidolysis of p-methoxyphenylacetone can stem from several factors, primarily related to the choice of reagents and reaction conditions.

Potential Causes and Solutions:

  • Choice of Acidolysis Agent: The type of acid used for demethylation is critical. While various acids like hydrochloric acid, sulfuric acid, and phosphoric acid can be used, they often lead to longer reaction times and increased impurity formation compared to hydrogen bromide (HBr).[1] Hydroiodic acid (HI) can also result in a higher impurity profile.[1]

  • Solvent Selection: Glacial acetic acid is a highly effective solvent for this reaction.[1] Using solvents with lower boiling points, such as water or ethanol (B145695), can slow down the reaction, increase the reaction time, and promote the oxidation of the final product, leading to more impurities.[1]

  • Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can lead to the degradation of the product and the formation of side-products. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: Inefficient extraction or washing during the work-up can leave residual acids or byproducts in the final product. Ensure thorough washing and extraction steps to remove these impurities.

Recommended Actions:
  • Use Hydrogen Bromide (HBr): For the highest purity and most efficient reaction, 48% Hydrogen bromide is the preferred acidolysis agent.[1]

  • Use Glacial Acetic Acid: Employ glacial acetic acid as the solvent to ensure optimal reaction conditions.[1]

  • Optimize Reaction Conditions: Carefully control the temperature and monitor the reaction to avoid unnecessary heating or extended reaction times.

  • Purify Thoroughly: After the reaction, concentrate the mixture, dissolve it in water, and perform a thorough extraction with a suitable solvent like ethyl acetate.[1] Further purification can be achieved through distillation (rectification) or recrystallization.[1][3]

Question 2: My reaction yield is consistently low. What are the common factors that contribute to poor yields in p-hydroxyphenylacetone synthesis?

Answer:

Low yields can be a frustrating issue. The most common culprits are incomplete reactions, side-product formation, and mechanical losses during work-up and purification.[4]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, non-optimal temperature, or incorrect stoichiometry of reagents.[4]

    • Solution: Ensure the molar ratio of the acidolysis agent to the starting material (p-methoxyphenylacetone) is appropriate, typically between 2:1 and 5:1.[1] Maintain the recommended temperature and allow sufficient time for the reaction to complete, as monitored by TLC.

  • Side-Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. In the case of the Fries rearrangement, the formation of the ortho-isomer (o-hydroxyacetophenone) is a common side reaction.[5][6]

    • Solution: For the Fries rearrangement, lower reaction temperatures generally favor the formation of the desired para-product.[6] For acidolysis, using the optimal acid (HBr) and solvent (glacial acetic acid) minimizes side reactions.[1]

  • Sub-optimal Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. p-Hydroxyphenylacetone has some solubility in water, which can lead to losses during aqueous work-up.

    • Solution: Perform multiple extractions with an organic solvent (e.g., ethyl acetate) to maximize the recovery from the aqueous phase. When purifying by recrystallization, choose a solvent system that provides good recovery and carefully control the cooling process to maximize crystal formation.[3]

Question 3: I am using the Fries rearrangement to synthesize a hydroxyacetophenone, but I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the p-hydroxyphenylacetone?

Answer:

The Fries rearrangement of phenyl acetate inherently produces a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone. The ratio of these isomers is highly dependent on the reaction temperature.

Key Optimization Parameter:

  • Temperature Control: Lower temperatures favor the formation of the para-isomer (p-hydroxyacetophenone), while higher temperatures favor the ortho-isomer.[6]

    • Recommendation: To maximize the yield of the para-product, conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. You will likely need to perform a temperature optimization study for your specific catalytic system.

Even with optimization, complete selectivity is rare. Therefore, an efficient purification step, such as fractional distillation or column chromatography, will be necessary to separate the p-hydroxyphenylacetone from its ortho isomer.

Data Presentation

Table 1: Comparison of Acidolysis Agents for p-Methoxyphenylacetone Demethylation

Acidolysis AgentRelative Reaction TimeImpurity ProfileRecommended
Hydrogen Bromide (HBr) FastestLowestYes [1]
Hydroiodic Acid (HI)FastHighNo[1]
Hydrochloric Acid (HCl)Slower than HBrHigher than HBrNo[1]
Sulfuric Acid (H₂SO₄)Slower than HBrHigher than HBrNo[1]
Phosphoric Acid (H₃PO₄)Slower than HBrHigher than HBrNo[1]

Table 2: Quantitative Data on Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldPurityReference
Acidolysisp-MethoxyphenylacetoneHBr, Acetic Acid>70%>99%[1]
Fries RearrangementPhenyl Acetatep-Toluenesulfonic Acid (PTSA)Up to 10% (para)Mixture[5][6]

Experimental Protocols

Protocol 1: Synthesis of p-Hydroxyphenylacetone via Acidolysis

This protocol is based on the acid-catalyzed demethylation of p-methoxyphenylacetone.

Materials:

  • p-Methoxyphenylacetone

  • 48% Hydrogen Bromide (HBr)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a 1000 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 47 g (0.287 mol) of p-methoxyphenylacetone.[1]

  • Reagent Addition: Add 200 mL of glacial acetic acid to the flask.[1] In a separate dropping funnel, add 100 mL of 48% hydrogen bromide.[1]

  • Reaction: Add the hydrogen bromide to the flask. Heat the mixture to reflux and maintain for the duration of the reaction (monitor by TLC until starting material is consumed).

  • Work-up - Concentration: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid and HBr.

  • Work-up - Extraction: Dissolve the resulting residue in water. Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate.[1]

  • Work-up - Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude p-hydroxyphenylacetone.

  • Purification: Purify the crude product by vacuum distillation (rectification) to obtain the final product with a purity of >99%.[1]

Protocol 2: Purification of p-Hydroxyphenylacetone by Recrystallization

This protocol outlines a general procedure for purifying crude p-hydroxyphenylacetone.

Materials:

  • Crude p-hydroxyphenylacetone

  • Ethanol

  • Deionized Water

  • Activated Carbon (optional)

  • Erlenmeyer flasks, heating plate, ice bath, Buchner funnel, filter paper.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude p-hydroxyphenylacetone in a minimal amount of a hot ethanol-water mixture (e.g., 28 wt.% ethanol in water).[3] Heat the mixture gently to ensure complete dissolution.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution and swirl for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.[3]

  • Isolation: Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol-water mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a faint yellow crystalline solid.[1]

Visualizations

Diagram 1: General Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Reagent Addition (p-Methoxyphenylacetone, Acetic Acid, HBr) B 2. Reflux Reaction (Monitor by TLC) A->B C 3. Concentration (Remove Solvents) B->C Reaction Complete D 4. Aqueous Dissolution & Ethyl Acetate Extraction C->D E 5. Washing (NaHCO3, Brine) D->E F 6. Drying & Evaporation (Yields Crude Product) E->F G 7. Recrystallization or Vacuum Distillation F->G Crude Product H 8. Final Product (p-Hydroxyphenylacetone) G->H

Caption: Workflow for p-hydroxyphenylacetone synthesis via acidolysis.

Diagram 2: Troubleshooting Logic for Low Product Yield

Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side-Product Formation? Incomplete->SideProducts No CheckTime Increase Reaction Time/ Temp/Reagent Ratio Incomplete->CheckTime Yes Losses Work-up/ Purification Losses? SideProducts->Losses No CheckMethod Optimize Conditions (e.g., Temp for Fries) Use HBr for Acidolysis SideProducts->CheckMethod Yes CheckWorkup Optimize Extraction pH Use Multiple Extractions Optimize Recrystallization Losses->CheckWorkup Yes End Yield Improved Losses->End No CheckTime->End CheckMethod->End CheckWorkup->End

Caption: Troubleshooting flowchart for addressing low synthesis yield.

References

Technical Support Center: Purification of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of phenol (B47542) impurity from 4-Hydroxyphenylacetone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing phenol impurity from this compound?

A1: The primary methods for removing phenol from this compound include:

  • Acid-Base Extraction: This technique leverages the difference in acidity between phenol and this compound to separate them.

  • Recrystallization: This method purifies this compound based on differences in solubility between the desired compound and the phenol impurity in a selected solvent system.

  • Flash Column Chromatography: This chromatographic technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of pure this compound.

Q2: Why is acid-base extraction effective for separating phenol from this compound?

A2: Acid-base extraction is effective due to the difference in acidity (pKa) between phenol and this compound. Phenol is more acidic (pKa ≈ 10) than this compound (pKa of the phenolic hydroxyl group is slightly higher due to the electron-donating effect of the acetone (B3395972) substituent). By using a weak base, such as sodium bicarbonate, it is possible to selectively deprotonate the more acidic phenol, forming a water-soluble phenoxide salt that can be extracted into an aqueous layer, leaving the less acidic this compound in the organic layer.

Q3: What are suitable solvents for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve this compound well at elevated temperatures but poorly at room temperature, while phenol should either remain soluble at lower temperatures or be present in a small enough quantity not to co-precipitate. Common solvent systems to explore include toluene, ethanol/water mixtures, and ethyl acetate/heptane mixtures.

Q4: When should I consider using flash column chromatography for this purification?

A4: Flash column chromatography is a powerful technique for achieving high purity, especially when other methods like extraction or recrystallization are not sufficient. It is particularly useful for removing trace amounts of phenol or other closely related impurities. A phenyl-based column can offer alternative selectivity compared to standard silica (B1680970) columns due to potential π-π interactions with the aromatic rings of both phenol and this compound.

Troubleshooting Guides

Acid-Base Extraction
Issue Possible Cause Solution
Emulsion formation between organic and aqueous layers. - Vigorous shaking of the separatory funnel.- High concentration of dissolved species.- Presence of particulate matter.- Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite.
Poor separation of phenol. - Incomplete deprotonation of phenol.- Incorrect pH of the aqueous phase.- Ensure the pH of the aqueous wash is sufficiently basic to deprotonate phenol (pH > 11). Use a stronger base like dilute NaOH if necessary, but be mindful of potential reactions with the ketone.- Perform multiple extractions with the basic solution to ensure complete removal of phenol.
Loss of this compound into the aqueous layer. - The aqueous base is too strong, leading to partial deprotonation of this compound.- Use a weaker base like sodium bicarbonate if the pKa difference allows for selective deprotonation of phenol.- Carefully monitor and control the pH of the aqueous solution.
Recrystallization
Issue Possible Cause Solution
Oiling out of the product instead of crystallization. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Rapid cooling.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Ensure the solution is not overly concentrated.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystal formation upon cooling. - Too much solvent was used.- The solution is not saturated.- Evaporate some of the solvent to increase the concentration of the solute.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Product is still contaminated with phenol after recrystallization. - Phenol has co-crystallized with the product.- Inefficient removal of mother liquor.- Choose a different recrystallization solvent or solvent system where the solubility difference between this compound and phenol is greater.- Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent after filtration.
Flash Column Chromatography
Issue Possible Cause Solution
Poor separation of peaks (co-elution). - Inappropriate solvent system.- Column overloading.- Optimize the mobile phase composition. A less polar solvent system may increase the retention time and improve separation.- Use a shallower solvent gradient.- Reduce the amount of crude material loaded onto the column.
Tailing of the this compound peak. - Interaction of the phenolic hydroxyl group with the silica gel.- Add a small amount of a polar modifier, such as acetic acid or triethylamine (B128534) (depending on the compound's stability), to the mobile phase to reduce tailing.- Use a different stationary phase, such as alumina (B75360) or a bonded-phase silica.
Irreversible adsorption of the product onto the column. - Highly polar nature of the compound leading to strong interaction with the stationary phase.- Use a more polar mobile phase to elute the compound.- Deactivate the silica gel with a suitable agent before packing the column.

Data Presentation

The following table provides illustrative quantitative data for the different purification methods. The exact values will vary depending on the specific experimental conditions.

Purification Method Initial Phenol Content (%) Final Phenol Content (%) Yield of this compound (%) Purity of this compound (%)
Acid-Base Extraction5.0< 1.085 - 95> 98
Recrystallization2.0< 0.570 - 85> 99
Flash Chromatography1.0< 0.160 - 80> 99.5

Experimental Protocols

Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound containing phenol impurity in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (or dilute sodium hydroxide, depending on the required basicity) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to allow for the transfer of the deprotonated phenol into the aqueous layer. Vent the funnel periodically to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium phenoxide.

  • Repeat: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of phenol.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at high temperature and low solubility at low temperature.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Flash Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase (e.g., silica gel or a phenyl-bonded silica).

  • Mobile Phase Selection: Determine a suitable mobile phase (solvent system) that provides good separation of this compound and phenol using thin-layer chromatography (TLC) analysis. A typical starting point could be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

AcidBaseExtractionWorkflow start Start: Crude this compound (in organic solvent) dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., NaHCO3 solution) dissolve->add_base separate Separate Layers in Separatory Funnel add_base->separate organic_layer Organic Layer: This compound separate->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium Phenoxide separate->aqueous_layer Bottom Layer wash_organic Wash Organic Layer with Brine organic_layer->wash_organic acidify_aqueous Acidify Aqueous Layer (to recover phenol if needed) aqueous_layer->acidify_aqueous dry_organic Dry Organic Layer (e.g., Na2SO4) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for Acid-Base Extraction of this compound.

RecrystallizationWorkflow start Start: Impure this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (optional, remove insoluble impurities) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool crystallize Crystal Formation cool->crystallize ice_bath Cool in Ice Bath crystallize->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter crystals Collect Pure Crystals vacuum_filter->crystals mother_liquor Mother Liquor (contains phenol impurity) vacuum_filter->mother_liquor wash Wash Crystals with Cold Solvent crystals->wash dry Dry Crystals wash->dry pure_product Pure Crystalline This compound dry->pure_product

Caption: Workflow for Recrystallization of this compound.

FlashChromatographyWorkflow start Start: Crude this compound prepare_column Prepare Chromatography Column (e.g., Silica Gel) start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions impure_fractions Impure Fractions (containing phenol) tlc_analysis->impure_fractions Identify Impure Fractions evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for Flash Chromatography of this compound.

Technical Support Center: 4-Hydroxyphenylacetone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the purity of synthesized 4-Hydroxyphenylacetone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthesized this compound?

A1: Common impurities in this compound synthesis can include unreacted starting materials (e.g., p-methoxyphenylacetone), by-products from side reactions, and residual solvents used in the synthesis and workup. The presence of these impurities can lead to discoloration (yellow to brown), an oily consistency instead of a crystalline solid, and a strong odor.

Q2: What are the primary methods for purifying this compound?

A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating the desired compound from significant amounts of impurities with different polarities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the number of components in your sample.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These methods provide quantitative data on the purity of the sample and can help identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify and quantify impurities if they are present in sufficient amounts.

Q4: My purified this compound is still slightly colored. What can I do?

A4: A persistent color can be due to highly colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. However, use it sparingly as it can also adsorb some of your product, leading to a lower yield.

Q5: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooling too quickly, if the boiling point of the solvent is higher than the melting point of your compound, or if there is a high concentration of impurities. To troubleshoot this, you can:

  • Reheat the solution to dissolve the oil and then allow it to cool more slowly.

  • Add a small amount of a "better" co-solvent to increase the solubility slightly and slow down the precipitation.

  • If impurities are the cause, consider a preliminary purification by column chromatography before recrystallization.

Data on Purification of a Structurally Related Compound

Purification MethodInitial Purity (%)Final Purity (%)Key Parameters
Recrystallization from Ethanol (B145695)/WaterNot specified99.92Crude material dissolved in 28 wt. % of ethanol in water, heated to 75°C, followed by slow cooling.[1]
Recrystallization from Dimethyl Carbonate/CyclohexaneNot specified99.98Crude material dissolved in 67 wt. % of dimethyl carbonate in cyclohexane, heated, then cooled.[1]
Recrystallization from Ethanol and Ethyl Acetate (B1210297)Not specified99.9Crude material dissolved in a mixture of ethanol and ethyl acetate, heated, and then cooled.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the recrystallization of this compound from a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.

  • Inducing Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, avoid disturbing the flask during this time.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 10% ethyl acetate in hexane). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 20%, 30%, etc.). This will help to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Troubleshooting Guides and Visualizations

Troubleshooting Workflow for this compound Purification

G Troubleshooting Workflow for this compound Purification start Crude this compound assess_purity Assess Purity (TLC, GC-MS) start->assess_purity is_pure Is Purity > 98%? assess_purity->is_pure end_product Pure Product is_pure->end_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Minor Impurities column_chrom Column Chromatography choose_method->column_chrom Major Impurities oiling_out Product 'Oils Out'? recrystallization->oiling_out poor_separation Poor Separation on TLC? column_chrom->poor_separation slow_cooling Re-dissolve and Cool Slowly oiling_out->slow_cooling Yes reassess_purity Re-assess Purity oiling_out->reassess_purity No slow_cooling->reassess_purity adjust_solvent Adjust Solvent Polarity poor_separation->adjust_solvent Yes poor_separation->reassess_purity No adjust_solvent->column_chrom reassess_purity->is_pure G Impurity Types and Corresponding Purification Methods cluster_impurities Common Impurities cluster_methods Purification Methods starting_materials Unreacted Starting Materials recrystallization Recrystallization starting_materials->recrystallization byproducts Reaction By-products column_chrom Column Chromatography byproducts->column_chrom colored_impurities Colored Impurities charcoal Activated Charcoal Treatment colored_impurities->charcoal polar_impurities Polar Impurities polar_impurities->column_chrom recrystallization->starting_materials column_chrom->byproducts column_chrom->polar_impurities charcoal->colored_impurities

References

Technical Support Center: Stability of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxyphenylacetone during storage and experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration (yellowing or browning) of the solid compound Oxidation or exposure to light. Phenolic compounds are susceptible to oxidation, which can be accelerated by light and elevated temperatures.Store the compound in a tightly sealed, amber-colored vial to protect it from light. Store in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Appearance of new peaks in HPLC analysis of a stored sample Degradation of this compound. This can be caused by hydrolysis (acidic or basic conditions), oxidation, or photodegradation.Verify the identity of the new peaks by mass spectrometry (MS) to confirm they are degradation products. Review storage conditions to ensure they align with recommended guidelines (cool, dry, protected from light). Prepare fresh solutions for experiments to avoid using degraded material.
Decreased potency or unexpected experimental results Significant degradation of the this compound stock. The active concentration may be lower than expected.Re-evaluate the purity of the stock solution using a validated analytical method (e.g., HPLC-UV). If degradation is confirmed, discard the old stock and prepare a fresh solution from a new batch of the compound.
Inconsistent results between different batches of the compound Variation in the initial purity or stability of different batches. Impurities from the synthesis process may catalyze degradation.Always obtain a certificate of analysis (CoA) for each new batch to verify its purity and impurity profile. Perform a baseline stability assessment on each new batch to ensure consistency.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment.[1] Specifically:

  • Temperature: Store at 0-8 °C for optimal stability.[2]

  • Light: Protect from light by storing in an amber-colored or opaque container.[1]

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Container: Use a tightly sealed container to prevent moisture absorption.[1]

2. What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a phenolic ketone), the following degradation pathways are likely:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and metal ions.

  • Hydrolysis: Although the ketone group is generally stable, under strong acidic or basic conditions, reactions involving the enol form might occur, though this is less common than oxidation.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms.

3. How can I monitor the stability of my this compound samples?

A stability-indicating analytical method is crucial for monitoring the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. A well-developed method should be able to separate the intact this compound from any potential degradation products and impurities.

4. Are there any known incompatible materials or solvents with this compound?

Avoid strong oxidizing agents, as they can accelerate the degradation of the phenolic group. Also, be mindful of the pH of your solutions. While moderately polar organic solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) are suitable for dissolving this compound, the long-term stability in these solutions, especially if not stored properly, should be considered.[3] For aqueous solutions, the pH should be controlled, as highly acidic or basic conditions can promote degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 24 hours.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method for this compound
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of potential degradation products with different polarities.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

Degradation_Pathways This compound This compound Oxidation Products (e.g., Quinones) Oxidation Products (e.g., Quinones) This compound->Oxidation Products (e.g., Quinones) O2, Light, Metal Ions Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products H+/OH- Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation Study cluster_1 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photolytic Stress Photolytic Stress Stock Solution->Photolytic Stress Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis->Sample Preparation Oxidation->Sample Preparation Thermal Stress->Sample Preparation Photolytic Stress->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Identify Degradation Products Identify Degradation Products Data Interpretation->Identify Degradation Products Assess Method Specificity Assess Method Specificity Data Interpretation->Assess Method Specificity

Caption: Workflow for a forced degradation study.

References

Minimizing byproducts in the synthesis of 1-(4-Hydroxyphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-(4-Hydroxyphenyl)propan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(4-Hydroxyphenyl)propan-2-one and their potential byproduct pitfalls?

A1: The most common laboratory synthesis involves the Friedel-Crafts acylation of phenol (B47542) or a protected phenol derivative. A key challenge in the direct acylation of phenol is the competition between C-acylation (desired) and O-acylation (byproduct formation). The initially formed O-acylated product, phenyl propionate (B1217596), can undergo a Fries rearrangement to yield the desired product and its ortho isomer. Another potential route involves the Dakin oxidation of a corresponding ketone. Each route has a unique byproduct profile that must be managed.

Q2: I am observing a low yield of the desired product in my Friedel-Crafts acylation. What are the likely causes?

A2: Low yields in the Friedel-Crafts acylation of phenols can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with the phenolic hydroxyl group.[1][2] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the catalyst because the product ketone can form a stable complex with it.[1]

  • Suboptimal Temperature: The reaction temperature significantly influences the yield. Higher temperatures can lead to side reactions and decomposition.[1]

  • Poor Reagent Quality: Impurities in the phenol or the acylating agent can lead to the formation of unwanted byproducts.

Q3: My reaction is producing multiple products. How can I improve the selectivity for 1-(4-Hydroxyphenyl)propan-2-one?

A3: The formation of multiple products is a common issue. Here's how to address it:

  • Protecting the Hydroxyl Group: To prevent O-acylation and catalyst deactivation, the phenolic hydroxyl group can be protected (e.g., as an acetate (B1210297) or ether) before the acylation reaction. The protecting group is then removed in a subsequent step.

  • Controlling Catalyst Concentration: The ratio of C-acylation to O-acylation is strongly influenced by the catalyst concentration.[2] High concentrations of the Lewis acid catalyst tend to favor C-acylation.[2]

  • Optimizing Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can help minimize the formation of disubstituted and other byproducts.

Q4: How can I effectively purify the crude 1-(4-Hydroxyphenyl)propan-2-one?

A4: Purification of the crude product is essential to remove byproducts. Common methods include:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from isomers and other impurities.[3][4] A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of 1-(4-Hydroxyphenyl)propan-2-one.

Issue 1: Predominance of O-Acylated Byproduct (Phenyl Propionate)

Question: My primary product appears to be the ester, phenyl propionate, rather than the desired ketone. What went wrong?

Answer: This indicates that O-acylation is favored over C-acylation.

Troubleshooting Steps:

  • Increase Catalyst Concentration: Low concentrations of the Lewis acid catalyst favor O-acylation.[2] Try increasing the molar ratio of the catalyst to the phenol.

  • Employ the Fries Rearrangement: The O-acylated product can be converted to the C-acylated product via a Fries rearrangement. This is typically promoted by an excess of the Lewis acid catalyst and sometimes higher temperatures.[2] Be aware that this can produce both ortho and para isomers.

  • Use a Protecting Group Strategy: Protect the hydroxyl group of phenol before acylation to prevent O-acylation altogether.

Issue 2: Formation of Isomeric Byproducts

Question: I have obtained a mixture of the desired para-substituted product and the ortho-isomer. How can I improve the regioselectivity?

Answer: The formation of both ortho and para isomers is common in the Fries rearrangement of phenyl propionate.

Troubleshooting Steps:

  • Control Reaction Temperature: The ratio of ortho to para isomers can be temperature-dependent. Lower temperatures generally favor the formation of the para isomer.

  • Choice of Solvent: The solvent can influence the regioselectivity of the Fries rearrangement. Non-polar solvents often favor the para product.

  • Purification: If the formation of the ortho isomer cannot be completely suppressed, careful purification by column chromatography is necessary to isolate the desired para isomer.[4]

Issue 3: Low or No Conversion of Starting Material

Question: My reaction shows a significant amount of unreacted phenol. How can I improve the conversion?

Answer: Low conversion is often due to issues with the catalyst or reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture will deactivate the Lewis acid catalyst.[1] Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Verify Catalyst Activity: Use a fresh, unopened container of the Lewis acid catalyst or purify the existing stock.

  • Increase Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction progress by TLC. However, be cautious as excessively high temperatures can lead to byproduct formation.[1]

  • Use a More Reactive Acylating Agent: If using propionic anhydride, consider switching to the more reactive propionyl chloride.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in Friedel-Crafts Acylation of Phenol

ParameterConditionPredominant Product(s)Reference
Catalyst Concentration Low (catalytic)O-acylated product (phenyl propionate)[2]
High (stoichiometric)C-acylated products (p- and o-hydroxypropiophenone)[2]
Temperature LowFavors para-substituted productGeneral principle
HighMay increase the proportion of ortho-substituted product and decomposition[1]
Protecting Group Present (e.g., -OAc)Single C-acylated product (after deprotection)General principle
AbsentMixture of O- and C-acylated products[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Hydroxyphenyl)propan-2-one via Fries Rearrangement of Phenyl Propionate
  • Esterification (O-acylation):

    • To a solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the phenol is consumed.

    • Work up the reaction by washing with aqueous acid (e.g., 1 M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude phenyl propionate.

  • Fries Rearrangement (C-acylation):

    • To a flask charged with anhydrous aluminum chloride (AlCl₃) (1.2 - 2.5 eq) under an inert atmosphere (e.g., nitrogen or argon), add the crude phenyl propionate dropwise at 0 °C.

    • Slowly warm the reaction mixture to the desired temperature (can range from room temperature to over 100 °C, optimization may be required) and stir for several hours. Monitor the reaction by TLC for the formation of the hydroxyketones.

    • Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway Phenol Phenol Product 1-(4-Hydroxyphenyl)propan-2-one (para-product, desired) Phenol->Product High [AlCl₃] (Direct C-acylation) O_Acyl Phenyl Propionate (O-acylation byproduct) Phenol->O_Acyl Low [AlCl₃] (O-acylation) Di_Acyl Di-acylated Byproduct Phenol->Di_Acyl Harsh Conditions PropionylChloride Propionyl Chloride PropionylChloride->Product High [AlCl₃] (Direct C-acylation) PropionylChloride->O_Acyl Low [AlCl₃] (O-acylation) PropionylChloride->Di_Acyl Harsh Conditions O_Acyl->Product Fries Rearrangement (High [AlCl₃], heat) Ortho_Product 1-(2-Hydroxyphenyl)propan-2-one (ortho-isomer byproduct) O_Acyl->Ortho_Product Fries Rearrangement (High [AlCl₃], heat)

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the Friedel-Crafts acylation of phenol (B47542). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the Friedel-Crafts acylation of phenol?

A1: Catalyst deactivation in this reaction can stem from several factors, depending on the type of catalyst used (homogeneous Lewis acids or heterogeneous solid acids). The most common causes include:

  • Catalyst-Substrate Complexation: The lone pair of electrons on the oxygen atom of phenol can coordinate with Lewis acid catalysts, such as aluminum chloride (AlCl₃). This interaction reduces the catalyst's activity.[1]

  • Catalyst-Product Complexation: The resulting hydroxyaryl ketone product can form a stable complex with the Lewis acid catalyst. This complexation often requires the use of stoichiometric or even excess amounts of the catalyst, as it is effectively removed from the catalytic cycle.[2][3]

  • Moisture Poisoning: Many Lewis acid catalysts, particularly AlCl₃, are extremely sensitive to moisture. Any water present in the reaction system will react with and deactivate the catalyst.[4]

  • Coke Formation (for Solid Catalysts): With heterogeneous catalysts like zeolites, the formation of heavy organic deposits, known as coke, can block active sites and pores, leading to a rapid decline in activity.[5][6] One identified coke precursor is o-acetoxyacetophenone, formed from the reaction of the product o-hydroxyacetophenone with the acylating agent.[5]

  • Competitive O-acylation: Phenol can undergo acylation on the hydroxyl group (O-acylation) to form a phenyl ester, which is often kinetically favored. This side reaction consumes the starting material and can lead to catalyst inhibition.[7]

Q2: My reaction yield is low when using AlCl₃ as a catalyst. What are the likely reasons and how can I improve it?

A2: Low yields with AlCl₃ are a common issue. The primary reasons are often related to catalyst deactivation:

  • Insufficient Catalyst: Due to strong complexation with the product ketone, a stoichiometric amount of AlCl₃ is generally required.[2][8] If you are using a catalytic amount, the reaction will likely stop once the catalyst is complexed.

  • Moisture: Ensure all your reagents, solvents, and glassware are rigorously dried. AlCl₃ reacts violently with water, rendering it inactive.[4]

  • Deactivation by Phenol: The phenolic hydroxyl group can coordinate with AlCl₃, deactivating both the catalyst and the aromatic ring towards electrophilic substitution.[1]

Troubleshooting Steps:

  • Increase Catalyst Stoichiometry: Use at least one equivalent of AlCl₃ per equivalent of the acylating agent. In many cases, an excess is beneficial.[2]

  • Ensure Anhydrous Conditions: Flame-dry glassware, use anhydrous solvents, and handle fresh, anhydrous AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Consider the Fries Rearrangement: To circumvent the issues with the free hydroxyl group, consider a two-step approach: first, perform an O-acylation to form the phenyl ester, then induce a Fries rearrangement with a Lewis acid to obtain the desired C-acylated product.[7][9][10]

Q3: I am using a zeolite catalyst and observing a rapid drop in conversion. What is happening and can the catalyst be regenerated?

A3: A rapid decline in conversion with zeolite catalysts is typically due to deactivation by coke formation within the catalyst's pores.[5][6] The nature of the zeolite can influence its susceptibility to coking. For instance, zeolites with larger pores like HY and HBeta may deactivate faster than those with narrower channels like HZSM-5, which can hinder the formation of bulky coke precursors.[6]

Troubleshooting and Regeneration:

  • Catalyst Selection: HZSM-5 has been shown to be more resistant to deactivation by coke formation in phenol acylation.[5][6]

  • Reaction Conditions: Optimizing temperature and reactant ratios can sometimes minimize coke formation.

  • Catalyst Regeneration: Deactivated solid acid catalysts can often be regenerated. A common laboratory method involves calcination (heating in air or oxygen) to burn off the carbonaceous deposits. Industrial regeneration might involve treatment with hydrogen at elevated temperatures.[11]

Q4: How does the choice of acylating agent affect catalyst deactivation?

A4: The acylating agent can influence side reactions and the formation of deactivating species. For example, when using acetic acid, water is formed as a byproduct. This water can deactivate moisture-sensitive Lewis acids. However, it can also be beneficial in preventing catalyst poisoning from ketene (B1206846), an intermediate that can form from acylating agents and subsequently polymerize. The water byproduct rapidly converts ketene back to acetic acid.[5][6] When using acyl chlorides or anhydrides, water is not a direct byproduct of the primary reaction, but stringent anhydrous conditions are still necessary to protect the catalyst.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst (Lewis Acids) Ensure fresh, anhydrous Lewis acid (e.g., AlCl₃) is used. Handle under an inert atmosphere.[4]
Insufficient Catalyst (Lewis Acids) Increase catalyst loading to at least stoichiometric amounts relative to the acylating agent.[2][3]
Strongly Deactivated Ring Friedel-Crafts reactions fail on aromatic rings with strongly deactivating substituents (e.g., -NO₂).[4][12] Phenol itself can be deactivated upon complexation with the Lewis acid.[1]
Solid Catalyst Coking The catalyst may be blocked by coke. Attempt regeneration by calcination.[11]
Issue 2: Predominant O-Acylation Product (Phenyl Ester)
Potential Cause Troubleshooting Steps
Kinetic Control O-acylation is often kinetically favored, especially at lower catalyst concentrations.[7]
Reaction Conditions Low catalyst concentration tends to favor O-acylation.[7]
Solution: Fries Rearrangement 1. Isolate the O-acylated phenyl ester. 2. Treat the isolated ester with a stoichiometric amount of a Lewis acid (e.g., AlCl₃) to induce rearrangement to the C-acylated product.[7][9][10]

Quantitative Data on Catalyst Performance

Table 1: Comparison of Zeolite Catalyst Performance and Deactivation in Gas-Phase Phenol Acylation with Acetic Acid

CatalystInitial Phenol Conversion (%)o-HAP Yield after 4h (%)Deactivation TrendProbable Reason for Deactivation
HZSM-5 ~15Remained constantMinimal deactivationNarrow pore structure hinders the formation of bulky coke precursors.[6]
HBeta ~20Drastically decreasedRapid deactivationCoke formation from intermediate species.[5][6]
HY ~25Drastically decreasedRapid deactivationSignificant coke formation.[5][6]
Al-MCM-41 ~18Drastically decreasedRapid deactivationCoke formation on the catalyst surface.[5][6]

Note: Data is generalized from trends reported in the literature. Actual values may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Fries Rearrangement of Phenyl Acetate (B1210297)

This protocol is an alternative to direct Friedel-Crafts acylation to avoid catalyst deactivation by the free phenolic hydroxyl group.

  • Esterification (O-acylation):

    • In a round-bottom flask, dissolve phenol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine).

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride. If not using pyridine (B92270) as the solvent, a base like triethylamine (B128534) can be added to neutralize the generated acid.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup to isolate and purify the phenyl acetate.

  • Rearrangement:

    • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (2.0-3.0 equivalents).[7]

    • Add an anhydrous, non-polar solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

    • Slowly add the purified phenyl acetate to the stirred suspension.

    • Heat the reaction mixture. The temperature determines the regioselectivity: lower temperatures (e.g., < 60°C) favor the para-product, while higher temperatures (e.g., > 100°C) favor the ortho-product.[10][13]

    • After the reaction is complete, cool the mixture and carefully quench by pouring it onto ice and concentrated HCl.

    • Extract the product with an organic solvent, followed by washing, drying, and purification.

Visualizations

Logical Flowchart for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield in Phenol Acylation catalyst_type What type of catalyst? start->catalyst_type lewis_acid Homogeneous (e.g., AlCl3) catalyst_type->lewis_acid Homogeneous solid_acid Heterogeneous (e.g., Zeolite) catalyst_type->solid_acid Heterogeneous check_moisture Are conditions anhydrous? lewis_acid->check_moisture coking Suspect coke formation? solid_acid->coking check_stoichiometry Is catalyst stoichiometric? check_moisture->check_stoichiometry Yes improve_drying Action: Rigorously dry all reagents and glassware. check_moisture->improve_drying No o_acylation Is O-acylation dominant? check_stoichiometry->o_acylation Yes increase_catalyst Action: Increase catalyst loading to >1 equivalent. check_stoichiometry->increase_catalyst No fries_rearrangement Action: Use Fries Rearrangement protocol. o_acylation->fries_rearrangement Yes regenerate_catalyst Action: Regenerate catalyst (e.g., calcination). coking->regenerate_catalyst Yes

Caption: Troubleshooting workflow for low yield in phenol acylation.

Catalyst Deactivation Pathways

Deactivation_Pathways cluster_lewis_acid Homogeneous Lewis Acid (AlCl3) cluster_solid_acid Heterogeneous Solid Acid (Zeolite) catalyst_active Active AlCl3 deactivated_phenol_complex [Phenol-AlCl3] Complex (Inactive) catalyst_active->deactivated_phenol_complex Complexation deactivated_product_complex [Product-AlCl3] Complex (Inactive) catalyst_active->deactivated_product_complex Complexation deactivated_hydroxide Al(OH)Cl2 (Inactive) catalyst_active->deactivated_hydroxide Reaction phenol Phenol phenol->deactivated_phenol_complex product Ketone Product product->deactivated_product_complex water H2O (Moisture) water->deactivated_hydroxide active_site Active Zeolite Site blocked_site Blocked Site (Coke) active_site->blocked_site Deposition coke_precursor Coke Precursors (e.g., o-AXAP) coke_precursor->blocked_site

References

Technical Support Center: Synthesis of 4-Hydroxyphenylacetone Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals exploring alternative catalytic methods for the synthesis of 4-Hydroxyphenylacetone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for analogous reactions, and a comparative analysis of different catalytic systems.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound and related phenolic ketones using alternative catalysts.

Question 1: I am observing very low conversion of my starting material (phenol) when using a zeolite catalyst.

Answer: Low conversion in zeolite-catalyzed acylations of phenols can be attributed to several factors:

  • Catalyst Deactivation: Zeolites are susceptible to deactivation by coking, where carbonaceous deposits block the active sites.[1][2] This is a common issue in phenol (B47542) acylation. The formation of bulky intermediates can lead to pore blockage and subsequent deactivation.[1][2]

  • Insufficient Catalyst Activity: The strength and density of acid sites on the zeolite are crucial. For phenol acylation, a balance of Brønsted and Lewis acid sites is often beneficial.[3]

  • Moisture: The presence of water can deactivate the catalyst. Ensure all reactants, solvents, and glassware are anhydrous.[4]

  • Sub-optimal Temperature: The reaction temperature may be too low to overcome the activation energy. A systematic optimization of the temperature is recommended.[5]

Recommended Actions:

  • Catalyst Regeneration: If coking is suspected, the catalyst can often be regenerated by calcination in air to burn off the carbonaceous deposits.[6]

  • Use of Hierarchical Zeolites: Zeolites with a hierarchical pore structure can mitigate diffusion limitations and reduce deactivation rates.

  • Ensure Anhydrous Conditions: Dry all solvents and reactants thoroughly before use.

  • Temperature Screening: Perform the reaction at various temperatures to find the optimal condition for your specific catalyst and substrates.

Question 2: My main product is the O-acylated ester (4-acetoxyphenylacetone) instead of the desired C-acylated product (this compound). How can I improve selectivity?

Answer: The competition between O-acylation (ester formation) and C-acylation (ketone formation) is a well-known challenge in phenol acylation.[7]

  • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product, forming faster at lower temperatures. C-acylation is the thermodynamically more stable product and is favored at higher temperatures and in the presence of a strong Lewis acid catalyst that can promote the Fries rearrangement of the initially formed ester.[7]

  • Catalyst Acidity: The nature of the acid sites plays a significant role. Lewis acid sites are known to promote C-acylation directly.[3] Strong Brønsted acids can also catalyze the Fries rearrangement of the O-acylated intermediate to the C-acylated product.[3]

Recommended Actions:

  • Increase Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable C-acylated product.

  • Choose the Right Catalyst: Employ a catalyst with a higher proportion of Lewis acid sites or strong Brønsted acidity. H-Beta zeolites are often a good choice for phenol acylation due to their pore structure and acidity.[8]

  • Increase Catalyst Loading: In some cases, a higher catalyst concentration can favor the Fries rearrangement.[7]

Question 3: I am using a biocatalytic approach but am not getting the desired this compound.

Answer: Currently, the majority of published research on the biocatalytic synthesis from precursors like L-tyrosine focuses on the production of 4-hydroxyphenylacetaldehyde, not the acetone. The enzymatic pathways primarily involve decarboxylases and oxidases that lead to the aldehyde. A direct, single-step enzymatic conversion to this compound is not yet well-established in the literature. You may be observing the formation of the aldehyde or other related metabolites.

Recommended Actions:

  • Product Analysis: Carefully analyze your reaction mixture using techniques like HPLC and Mass Spectrometry to identify the products being formed.

  • Literature Review: Focus your literature search on enzymes that could potentially oxidize a secondary alcohol or perform a related transformation that could lead to a ketone from a suitable precursor.

Comparative Data of Catalytic Systems

While specific quantitative data for the synthesis of this compound using a wide range of alternative catalysts is limited in the literature, the following table summarizes the performance of various solid acid catalysts for the closely analogous acylation of phenol to 4-hydroxyacetophenone. This data can serve as a valuable starting point for catalyst selection and optimization.

CatalystAcylating AgentTemperature (°C)Phenol Conversion (%)p-Hydroxyacetophenone Selectivity (%)Key Observations & Reference
H-Beta Zeolite Acetic Anhydride (B1165640)9095 (of Ac₂O)76 (para-isomer)Good performance in batch reactor.[9]
HZSM-5 Zeolite Acetic Acid250VariableFavors o-isomerStable over time on stream.[1]
Amberlyst-15 Various60HighHigh selectivitySolvent-free conditions, reusable.[10]
Hydrogen Fluoride Acetic Acid50-80~99~80-86High conversion and selectivity but hazardous.[11]
p-Toluene Sulfonic Acid (PTSA) Phenyl AcetateHighHighGood conversionEco-friendly catalyst for Fries rearrangement.[12]

Detailed Experimental Protocols

Protocol 1: Zeolite H-Beta Catalyzed Acylation of Anisole (B1667542) with Acetic Anhydride (Adaptable for Phenol)

This protocol is based on the synthesis of para-methoxyacetophenone and can be adapted for the synthesis of this compound by substituting anisole with phenol and potentially adjusting the acylating agent and reaction conditions.[9]

Materials:

  • Phenol

  • Propionic anhydride (or propanoyl chloride)

  • Zeolite H-Beta catalyst (pre-activated by calcination)

  • Anhydrous solvent (e.g., sulfolane (B150427) or nitrobenzene)

  • Standard laboratory glassware for reflux and inert atmosphere reactions

Procedure:

  • Catalyst Activation: Activate the H-Beta zeolite catalyst by heating at 550°C for 4-6 hours under a flow of dry air. Cool down under vacuum or in a desiccator before use.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the activated H-Beta catalyst (e.g., 10 wt% relative to phenol).

  • Addition of Reactants: Under a nitrogen atmosphere, add the anhydrous solvent, followed by phenol. Stir the mixture to create a suspension.

  • Slowly add the propionic anhydride (e.g., 1.2 equivalents relative to phenol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 120-160°C. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the catalyst from the reaction mixture and wash it with a suitable solvent.

  • The filtrate can be worked up by washing with a dilute sodium bicarbonate solution to remove any unreacted anhydride and acid, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Fries Rearrangement of Phenyl Acetate using p-Toluene Sulfonic Acid (PTSA)

This protocol describes the synthesis of hydroxyacetophenone and can be adapted by using the corresponding phenyl propionate (B1217596) to synthesize hydroxyphenylacetone.[12]

Materials:

  • Phenyl propionate

  • p-Toluene sulfonic acid (PTSA), anhydrous

  • Standard laboratory glassware for heating

Procedure:

  • Reaction Setup: In a round-bottom flask, mix phenyl propionate and a catalytic amount of anhydrous p-toluenesulfonic acid (e.g., 10-20 mol%).

  • Reaction: Heat the solvent-free mixture to a high temperature (e.g., 140-160°C) with stirring. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and dissolve it in an organic solvent like ethyl acetate.

  • Wash the organic solution with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Catalyst Activation (e.g., Calcination) setup Reaction Setup (Inert Atmosphere) catalyst->setup reactants Prepare Anhydrous Reactants & Solvent reactants->setup addition Reactant Addition setup->addition heating Heating & Monitoring (TLC/GC) addition->heating filtration Catalyst Filtration heating->filtration extraction Extraction & Washing filtration->extraction purification Purification (Chromatography) extraction->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound using a solid acid catalyst.

troubleshooting_logic start Low Yield or Incorrect Product check_conversion Check Conversion of Starting Material start->check_conversion check_selectivity Check Product (C- vs O-acylation) start->check_selectivity low_conversion Low Conversion check_conversion->low_conversion catalyst_inactive Catalyst Inactive? (Moisture, Coked) low_conversion->catalyst_inactive Yes temp_low Temperature Too Low? low_conversion->temp_low No wrong_product Mainly O-acylated check_selectivity->wrong_product kinetic_control Kinetic Control? (Low Temp) wrong_product->kinetic_control Yes catalyst_acidity Incorrect Acidity? (Brønsted/Lewis Ratio) wrong_product->catalyst_acidity No regenerate Regenerate Catalyst (Calcination) catalyst_inactive->regenerate increase_temp Increase Temperature temp_low->increase_temp increase_temp2 Increase Temperature (Fries Rearrangement) kinetic_control->increase_temp2 change_catalyst Change Catalyst (e.g., more Lewis acidic) catalyst_acidity->change_catalyst

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Enhancing the efficiency of 4-Hydroxyphenylacetone purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 4-Hydroxyphenylacetone purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in this compound (4-HPA) typically originate from the synthetic route used. Common impurities can include:

  • Starting Materials: Unreacted precursors such as phenol (B47542) or phenyl acetate (B1210297).[1]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts from reactions like Friedel-Crafts acylation.[2]

  • By-products: Isomeric variants (e.g., 2-hydroxyphenylacetone), polymeric materials, or products from side reactions.[2][3]

  • Degradation Products: Compounds formed by the decomposition of 4-HPA due to exposure to heat, light, or non-optimal pH conditions during synthesis or storage.[2] Commercial grade material may have a noticeable color and a strong odor due to trace impurities like phenol.[1]

Q2: What are the most effective methods for purifying this compound?

A2: The primary methods for purifying 4-HPA are recrystallization and column chromatography.

  • Recrystallization: This is the most common and efficient method for removing small amounts of impurities from solid 4-HPA. The choice of solvent is critical for success.[1][4]

  • Column Chromatography: This technique is ideal for separating 4-HPA from impurities with different polarities, especially in complex mixtures or when recrystallization is ineffective.[1][4]

Q3: How can the purity of a this compound sample be accurately assessed?

A3: Several analytical techniques can be used to determine the purity of your 4-HPA sample:

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation, making it excellent for quantifying the main compound and detecting trace impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of 4-HPA.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify impurities if they are present at sufficient levels (>1%).[4][6]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively check for the presence of impurities and to monitor the progress of purification.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield or No Crystal Formation During Recrystallization

If you are experiencing low recovery or failure of the product to crystallize from the solution, consult the following guide.

G start Problem: Low Recrystallization Yield cause1 Possible Cause: Too much solvent added start->cause1 cause2 Possible Cause: Solution cooled too rapidly start->cause2 cause3 Possible Cause: Inappropriate solvent choice (Product too soluble) start->cause3 sol1 Solution: Boil off excess solvent to reach saturation point. cause1->sol1 sol2 Solution: Allow solution to cool slowly to room temp, then place in an ice bath. cause2->sol2 sol3 Solution: Use a solvent pair. Dissolve in a 'good' solvent, then add a 'poor' solvent until turbidity appears. cause3->sol3

Caption: Troubleshooting logic for low recrystallization yield.

Issue 2: Product Oiling Out Instead of Crystallizing

An "oily" product indicates that the solute has separated from the solution at a temperature above its melting point or as a supersaturated liquid.

G start Problem: Product Oils Out cause1 Possible Cause: High impurity concentration depressing melting point start->cause1 cause2 Possible Cause: Solution is supersaturated start->cause2 cause3 Possible Cause: Solution cooled below the eutectic point of the mixture start->cause3 sol3 Solution: Consider pre-purification with column chromatography or try a different recrystallization solvent. cause1->sol3 sol1 Solution: Add more solvent, reheat to dissolve the oil, and attempt to cool slowly again. cause2->sol1 sol2 Solution: Induce crystallization by scratching the inside of the flask or adding a seed crystal. cause2->sol2 cause3->sol1

Caption: Troubleshooting steps for an oily product during crystallization.

Issue 3: Poor Separation During Column Chromatography

When column chromatography fails to effectively separate 4-HPA from its impurities, consider the following factors.

G start Problem: Poor Separation in Column cause1 Possible Cause: Incorrect mobile phase polarity start->cause1 cause2 Possible Cause: Column was overloaded with crude sample start->cause2 cause3 Possible Cause: Column packing is poor (cracks or channels) start->cause3 sol1 Solution: Optimize eluent system using TLC. Aim for a target Rf of 0.25-0.35 for 4-HPA. cause1->sol1 sol2 Solution: Reduce the amount of sample loaded. Typically 1:30 to 1:100 sample-to-silica ratio by weight. cause2->sol2 sol3 Solution: Repack the column carefully, ensuring a level and uniform bed. Use the 'wet-packing' method. cause3->sol3

Caption: Troubleshooting guide for poor column chromatography separation.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization.[7] The following table, based on methods for the structurally similar 4-hydroxyacetophenone, provides starting points for solvent screening.[1][8]

Solvent SystemRatio (w/w or v/v)Purity Achieved (for 4-hydroxyacetophenone)Notes
Ethanol (B145695) / Water28% Ethanol in Water (w/w)>99.9%Good for creating a significant solubility differential between hot and cold conditions.[1][8]
Dimethyl Carbonate / Cyclohexane67% DMC in Cyclohexane (w/w)>99.9%An alternative non-aqueous system.[1][8]
Ethanol / Ethyl AcetateVaries>99.9%A common mixed-solvent system that can be fine-tuned.[9]
Water~15-20 parts water to 1 part crudeLower efficiencyRequires a large volume of solvent due to low solubility.[1]
Table 2: Typical Parameters for HPLC Purity Analysis

This table outlines a standard starting method for analyzing the purity of 4-HPA. Optimization may be required.

ParameterRecommended Setting
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at ~275 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a step-by-step guide for purifying 4-HPA via recrystallization.[7][10][11]

G cluster_0 Recrystallization Workflow step1 1. Dissolution Dissolve crude 4-HPA in a minimum amount of hot solvent in an Erlenmeyer flask. step2 2. Decolorization (Optional) Add activated carbon (2-5% w/w) to the hot solution to remove colored impurities. step1->step2 If solution is colored step3 3. Hot Filtration Quickly filter the hot solution through fluted filter paper to remove insoluble impurities and carbon. step1->step3 If solution is clear but has solids step4 4. Crystallization Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. step1->step4 If solution is clear and contains no solids step2->step3 step3->step4 step5 5. Collection Collect crystals by vacuum filtration using a Büchner funnel. step4->step5 step6 6. Washing Wash the collected crystals with a small amount of cold solvent. step5->step6 step7 7. Drying Dry the purified crystals in a vacuum oven until a constant weight is achieved. step6->step7

Caption: A standard workflow for the recrystallization of 4-HPA.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. Test solubility with a small amount of crude product first. The ideal solvent should dissolve the compound when hot but not when cold.[7][10]

  • Dissolution: Place the crude 4-HPA in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue adding small amounts of hot solvent until the solid is just dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.[1][8]

  • Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[10]

  • Collection and Washing: Collect the crystals using vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of 4-HPA using a silica (B1680970) gel flash column.[12]

Methodology:

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.25-0.35 for 4-HPA.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with silica gel, either as a dry powder or as a slurry in the mobile phase ('wet packing'). Tap the column gently to ensure even packing. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude 4-HPA in a minimum amount of the mobile phase or a more polar solvent. Alternatively, for 'dry loading', adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified 4-HPA.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Hydroxyphenylacetone, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds, can be produced through several synthetic routes. This guide provides a comparative analysis of three prominent methods: Acidolysis of p-Methoxyphenylacetone, Debenzylation of 1-(4-benzyloxyphenyl)propan-2-one, and synthesis via the Houben-Hoesch reaction. The comparison focuses on reaction yield, product purity, and experimental conditions to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation

Synthesis MethodStarting MaterialKey ReagentsReaction TimeYieldPurity
Acidolysis of p-Methoxyphenylacetone p-Methoxyphenylacetone48% Hydrobromic acid, Glacial acetic acidNot specified, reaction monitored by TLC82.6%>99.5%
Debenzylation of 1-(4-benzyloxyphenyl)propan-2-one 1-(4-benzyloxyphenyl)propan-2-oneSodium iodide, Chlorotrimethylsilane (B32843), Acetonitrile (B52724)2 hoursNot specified (product obtained as an oil)Not specified
Houben-Hoesch Reaction PhenolChloroacetonitrile, Lewis Acid (e.g., AlCl₃)Not specifiedNot specifiedNot specified

Method 1: Acidolysis of p-Methoxyphenylacetone

This method involves the cleavage of the methyl ether in p-methoxyphenylacetone to yield the desired hydroxyl group. It is a straightforward approach that offers high yield and purity.

Experimental Protocol
  • Reaction Setup: In a 1000 ml three-necked flask, add 47 g of p-methoxyphenylacetone, 100 ml of 48% hydrobromic acid, and 200 ml of glacial acetic acid.

  • Reaction Execution: The mixture is heated to reflux. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a developing agent of petroleum ether:ethyl acetate (B1210297) (4:1). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up and Purification:

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • 100 ml of water is added to the concentrate, followed by extraction with ethyl acetate (4 x 100 ml).

    • The combined organic layers are washed with a saturated sodium chloride solution and dried overnight with anhydrous sodium sulfate.

    • The solvent is removed by concentration, and the resulting product is further purified by distillation to yield 35.5 g of this compound as a faint yellow crystallization.[1]

Logical Relationship Diagram

Acidolysis_Workflow start Start reactants p-Methoxyphenylacetone 48% HBr Glacial Acetic Acid start->reactants reflux Reflux & TLC Monitoring reactants->reflux workup Concentration Water Addition Ethyl Acetate Extraction reflux->workup purification Washing & Drying Concentration Distillation workup->purification product This compound purification->product

Caption: Workflow for the Acidolysis of p-Methoxyphenylacetone.

Method 2: Debenzylation of 1-(4-benzyloxyphenyl)propan-2-one

This method utilizes a benzyl (B1604629) protecting group for the hydroxyl function, which is subsequently removed to yield the final product. While the protocol is available, specific quantitative data on yield and purity are not well-documented in the reviewed literature.

Experimental Protocol
  • Reaction Setup: A mixture of 51 g of sodium iodide and 53 g of 1-(4-benzyl-oxyphenyl)propan-2-one is prepared in 250 ml of acetonitrile at 50°C.

  • Reaction Execution: 43 ml of chlorotrimethylsilane is added to the mixture with vigorous stirring. The reaction is allowed to proceed for 2 hours.

  • Work-up and Purification:

    • The reaction is cooled and quenched with 25 ml of methanol.

    • The solvent is evaporated, and the residue is dissolved in diethyl ether.

    • The organic phase is washed with a saturated sodium thiosulfate (B1220275) solution.

    • The resulting ethereal solution is extracted with a 10% w/v sodium hydroxide (B78521) solution.

    • The aqueous phase is acidified, and the product is extracted with dichloromethane.

    • Drying and evaporation of the organic extract afford 1-(4-hydroxyphenyl)-propan-2-one as an oil.[2]

Experimental Workflow Diagram

Debenzylation_Workflow start Start reactants 1-(4-benzyloxyphenyl)propan-2-one NaI, TMSCl Acetonitrile start->reactants reaction Reaction at 50°C for 2h reactants->reaction workup Quenching Solvent Evaporation Ether Dissolution & Washing reaction->workup extraction NaOH Extraction Acidification DCM Extraction workup->extraction product This compound (oil) extraction->product

Caption: Workflow for the Debenzylation of 1-(4-benzyloxyphenyl)propan-2-one.

Method 3: Houben-Hoesch Reaction

Generalized Reaction Pathway

Houben_Hoesch_Pathway phenol Phenol intermediate Ketimine Intermediate phenol->intermediate nitrile Chloroacetonitrile nitrile->intermediate lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Generalized pathway for the Houben-Hoesch synthesis.

Comparative Analysis

The Acidolysis of p-Methoxyphenylacetone stands out as a highly efficient and well-documented method, providing both high yield (82.6%) and excellent purity (>99.5%).[1] The availability of a detailed protocol and clear performance metrics makes it a reliable choice for producing high-quality this compound.

The Debenzylation of 1-(4-benzyloxyphenyl)propan-2-one offers an alternative route, though the lack of reported yield and purity data makes it difficult to assess its efficiency in comparison. The final product being an oil suggests that further purification might be necessary to achieve high purity.[2]

The Houben-Hoesch reaction , while a powerful tool for aryl ketone synthesis, appears less straightforward for the synthesis of this compound from phenol. The lack of specific, successful, and well-documented protocols with quantitative data suggests that this method may require significant optimization for this particular target molecule.

Conclusion

For researchers and professionals in drug development requiring a reliable and high-yielding synthesis of this compound, the Acidolysis of p-Methoxyphenylacetone is the recommended method based on the available data. Its high purity output is particularly advantageous for pharmaceutical applications where stringent quality standards are essential. The debenzylation route may be a viable alternative if the starting material is readily available, but further investigation into its yield and purification is warranted. The Houben-Hoesch reaction, in this specific case, appears to be a less explored and potentially more challenging route.

References

A Comparative Guide to the Quantification of 4-Hydroxyphenylacetone: GC-MS, HPLC-UV, and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantification of 4-Hydroxyphenylacetone: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research and development. This document presents a summary of validation parameters, detailed experimental protocols, and visual workflows to assist in the selection of the most suitable method for your specific needs.

Executive Summary

The choice of analytical methodology for the quantification of this compound depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput.

  • GC-MS offers high selectivity and is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to enhance volatility.

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis. It offers good performance for moderately concentrated samples but may lack the sensitivity required for trace-level quantification.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where very low detection limits are necessary.

Comparison of Method Validation Parameters

The following tables summarize the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS methods for the quantification of this compound. Data for HPLC-UV and LC-MS/MS are based on structurally similar phenolic compounds and serve as a representative comparison.

Table 1: Overview of Analytical Methods for this compound Quantification

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation of volatile compounds with mass-based detection.Separation of non-volatile compounds with UV absorbance detection.Separation of non-volatile compounds with mass-based detection.
Derivatization Often required (e.g., silylation)Not requiredNot required
Sensitivity Moderate to HighLow to ModerateVery High
Selectivity HighModerateVery High
Typical Run Time 15-30 minutes10-20 minutes5-15 minutes
Cost ModerateLowHigh
Primary Application Targeted quantification, metabolic profilingRoutine analysis, quality controlBioanalysis, trace-level quantification

Table 2: Quantitative Validation Data Comparison

Validation ParameterGC-MS (this compound)[1]HPLC-UV (Structurally Similar Compound)LC-MS/MS (Structurally Similar Phenolic Compounds)[2]
Linearity Range 1 - 250 µg/mL1 - 100 µg/mL0.82 - 8.20 ng/mL
Correlation Coefficient (r²) 0.999≥ 0.995≥ 0.99
Limit of Detection (LOD) Not Specified~0.1 µg/mL~0.2 ng/mL
Limit of Quantification (LOQ) Not Specified~0.5 µg/mL0.82 ng/mL
Accuracy (% Recovery) Not Specified98 - 102%95 - 105%
Precision (%RSD) Not Specified≤ 2%≤ 15%

Experimental Protocols

GC-MS Method for this compound Quantification

This protocol describes the analysis of this compound in a biological matrix, incorporating a necessary derivatization step.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine), add an internal standard.

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

b. Derivatization (Silylation)

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

c. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

HPLC-UV Method for this compound Quantification

This protocol is suitable for the direct analysis of this compound without derivatization.

a. Sample Preparation

  • For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of sample.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

LC-MS/MS Method for this compound Quantification

This protocol provides the highest sensitivity for trace-level quantification of this compound.

a. Sample Preparation

  • Perform protein precipitation as described in the HPLC-UV method.

  • The filtered supernatant can be directly injected or further diluted with the mobile phase if necessary.

b. LC-MS/MS Conditions

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Result Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of 4-HPA Data->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Validation_Pathway cluster_validation Method Validation (ICH Q2(R1)) start Analytical Method Development Specificity Specificity start->Specificity Linearity Linearity & Range start->Linearity Accuracy Accuracy start->Accuracy Precision Precision start->Precision LOD_LOQ LOD & LOQ start->LOD_LOQ Robustness Robustness start->Robustness end Validated Method for Routine Use

References

A Comparative Analysis of 4-Hydroxyphenylacetone and Acetaminophen Hepatotoxicity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the relative liver toxicity of 4-Hydroxyphenylacetone and the widely used analgesic, acetaminophen (B1664979).

This guide provides a detailed comparison of the hepatotoxic potential of this compound (4-HPA) and acetaminophen (APAP). While structurally similar, experimental data reveals significant differences in their mechanisms and potencies of liver damage. This document synthesizes available quantitative data, outlines detailed experimental methodologies for assessing hepatotoxicity, and visualizes the distinct signaling pathways involved.

Quantitative Comparison of Hepatotoxicity

Experimental evidence, primarily from in vitro studies using rat liver models, indicates that 4-HPA is significantly more hepatotoxic than acetaminophen. This difference is largely attributed to the higher rate of formation of a reactive metabolite from 4-HPA.

ParameterThis compound (4-HPA)Acetaminophen (APAP)Reference
Hepatocyte Viability (Rat Liver Slices) ~50% cell death at 5 mM after 6 hoursNo toxicity observed at concentrations up to 50 mM
Rate of Glutathione (B108866) (GSH) Conjugate Formation 8.5-fold greater than acetaminophenBaseline

Metabolic Activation and Toxicity Pathways

The hepatotoxicity of both 4-HPA and acetaminophen is initiated by their metabolic activation by cytochrome P450 enzymes in the liver. However, the nature of the reactive intermediates and the subsequent cellular consequences differ.

Acetaminophen (APAP) Hepatotoxicity Pathway

At therapeutic doses, acetaminophen is primarily metabolized via glucuronidation and sulfation into non-toxic conjugates that are excreted. A minor fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes cellular GSH stores, allowing NAPQI to covalently bind to cellular proteins, particularly mitochondrial proteins. This binding leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.

APAP_Hepatotoxicity cluster_metabolism Metabolism cluster_detoxification Detoxification & Toxicity cluster_cellular_damage Cellular Damage APAP Acetaminophen (APAP) Glucuronide Glucuronide/Sulfate Conjugates (Non-toxic) APAP->Glucuronide Glucuronidation/Sulfation NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP450 Oxidation Detoxified_NAPQI NAPQI-GSH Conjugate (Non-toxic) NAPQI->Detoxified_NAPQI GSH Conjugation Protein_Adducts Protein Adducts NAPQI->Protein_Adducts GSH Depletion GSH Glutathione (GSH) GSH->Detoxified_NAPQI Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Hepatocellular Necrosis Oxidative_Stress->Cell_Death

Acetaminophen (APAP) Hepatotoxicity Pathway.
This compound (4-HPA) Putative Hepatotoxicity Pathway

This compound is a structural analog of acetaminophen where the amine group is replaced by a methylene (B1212753) group. It is hypothesized to follow a similar metabolic activation pathway, being oxidized by cytochrome P450 to a reactive quinone methide intermediate. The significantly higher rate of glutathione conjugate formation with 4-HPA suggests a more rapid and extensive production of this reactive metabolite compared to NAPQI from acetaminophen. This rapid formation of the quinone methide likely leads to faster and more severe GSH depletion and subsequent protein adduct formation, resulting in enhanced hepatotoxicity.

HPA_Hepatotoxicity cluster_metabolism Metabolism cluster_detoxification Detoxification & Toxicity cluster_cellular_damage Cellular Damage HPA This compound (4-HPA) Quinone_Methide Quinone Methide (Reactive Metabolite) HPA->Quinone_Methide CYP450 Oxidation Detoxified_QM QM-GSH Conjugate Quinone_Methide->Detoxified_QM Rapid GSH Conjugation (8.5x faster) Protein_Adducts Protein Adducts Quinone_Methide->Protein_Adducts Severe GSH Depletion GSH Glutathione (GSH) GSH->Detoxified_QM Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Hepatocellular Necrosis Oxidative_Stress->Cell_Death

Putative 4-HPA Hepatotoxicity Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug-induced hepatotoxicity. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Hepatotoxicity Assessment: Precision-Cut Liver Slices (PCLS)

This ex vivo model maintains the complex cellular architecture and metabolic competency of the liver, providing a physiologically relevant system for toxicity studies.

PCLS_Workflow cluster_endpoints Endpoint Assays start Liver Tissue Isolation slicing Vibratome Slicing (200-250 µm) start->slicing culture Incubation in Williams' Medium E slicing->culture treatment Exposure to 4-HPA or APAP culture->treatment endpoint Endpoint Analysis treatment->endpoint viability Cell Viability Assay (e.g., MTT, LDH) endpoint->viability biomarkers Biomarker Analysis (e.g., ALT, AST in media) endpoint->biomarkers histology Histopathological Examination endpoint->histology

Workflow for PCLS Hepatotoxicity Assay.

Protocol:

  • Tissue Preparation: Livers are excised from euthanized animals (e.g., Sprague-Dawley rats) and immediately placed in ice-cold, oxygenated Krebs-Henseleit buffer.

  • Slicing: Cylindrical cores of liver tissue are prepared and sliced to a thickness of 200-250 µm using a vibratome.

  • Culture: The slices are then cultured in Williams' Medium E, supplemented with fetal bovine serum and antibiotics, in a rotating incubator under a 95% O2/5% CO2 atmosphere.

  • Treatment: After a pre-incubation period to allow for tissue recovery, the slices are exposed to various concentrations of the test compounds (4-HPA or acetaminophen).

  • Endpoint Analysis:

    • Cell Viability: Assessed by measuring the leakage of lactate (B86563) dehydrogenase (LDH) into the culture medium or by the MTT reduction assay.

    • Biomarker Release: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the culture medium are quantified as indicators of hepatocellular damage.

    • Histopathology: Slices are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of cellular morphology and necrosis.

In Vivo Hepatotoxicity Assessment in Rodent Models

Animal models are essential for understanding the systemic effects of compounds and for correlating in vitro findings with a whole-organism response.

Protocol:

  • Animal Dosing: Male Sprague-Dawley rats or C57BL/6 mice are administered the test compounds (4-HPA or acetaminophen) via oral gavage or intraperitoneal injection at various doses.

  • Sample Collection: At selected time points post-dosing, blood samples are collected for serum chemistry analysis. Animals are then euthanized, and liver tissue is harvested.

  • Serum Chemistry: Serum levels of ALT and AST are measured using commercially available assay kits to quantify the extent of liver injury.

  • Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections (4-5 µm) are stained with H&E and examined by a board-certified veterinary pathologist for evidence of hepatocellular necrosis, inflammation, and other pathological changes.

Conclusion

The available data strongly suggest that this compound is a more potent hepatotoxin than acetaminophen. This is likely due to its more rapid conversion to a reactive quinone methide intermediate, leading to accelerated depletion of glutathione and increased covalent binding to cellular proteins. For drug development professionals, these findings underscore the critical importance of early and comprehensive hepatotoxicity screening. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such studies, facilitating a more informed assessment of the potential liver toxicity of new chemical entities. Further research is warranted to fully elucidate the downstream signaling events of 4-HPA-induced hepatotoxicity and to confirm these findings in other experimental models.

A Comparative Analysis of the Biological Activities of 4-Hydroxyphenylacetone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-Hydroxyphenylacetone and its structurally related analogs. While direct comparative studies on this compound are limited in publicly available literature, this document synthesizes data from research on closely related phenolic compounds, including the well-studied Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one), to draw meaningful structure-activity relationship inferences. The focus is on antioxidant and anti-inflammatory properties, which are commonly evaluated for this class of compounds.

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activities of this compound analogs and related phenolic compounds. It is important to note the structural differences when interpreting this data. This compound, also known as p-hydroxyphenylacetone, has a methyl group attached to the carbonyl, whereas Raspberry Ketone has an ethyl group.

CompoundBiological ActivityAssayResult (IC50/Inhibition)Reference
3,5-Diprenyl-4-hydroxyacetophenoneAntioxidantDPPH Radical ScavengingIC50: 26.00 ± 0.37 µg/mL[1]
3,5-Diprenyl-4-hydroxyacetophenoneAnti-inflammatoryNitric Oxide (NO) Production in LPS-stimulated Macrophages38.96% inhibition at 91.78 µM[1]
3,5-Diprenyl-4-hydroxyacetophenoneAnti-inflammatoryIL-1β Production in LPS-stimulated Macrophages55.56% inhibition at 91.78 µM[1]
3,5-Diprenyl-4-hydroxyacetophenoneAnti-inflammatoryIL-6 Production in LPS-stimulated Macrophages51.62% inhibition at 91.78 µM[1]
3,5-Diprenyl-4-hydroxyacetophenoneAnti-inflammatoryTNF-α Production in LPS-stimulated Macrophages59.14% inhibition at 91.78 µM[1]
Raspberry Ketone (4-(4-hydroxyphenyl)-2-butanone)Antioxidant, Anti-inflammatoryMultiple in vivo and in vitro assaysUpregulates antioxidant enzymes (SOD, CAT), reduces inflammatory markers[2][3][4][5]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. DPPH: 2,2-diphenyl-1-picrylhydrazyl. LPS: Lipopolysaccharide. SOD: Superoxide dismutase. CAT: Catalase.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

  • Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This neutralizes the radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol (B129727). Store in an amber bottle at 4°C.

    • Test Compounds: Prepare stock solutions of the test compounds (e.g., this compound analogs) in a suitable solvent like methanol or DMSO. Create a series of dilutions from the stock solution.

    • Standard: Prepare a series of dilutions of a standard antioxidant such as ascorbic acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add a specific volume of the test sample or standard at various concentrations to the wells of a microplate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured as an indicator of NO production.

  • Cell Culture:

    • Maintain a macrophage cell line (e.g., RAW 264.7) in an appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo dye.

    • Measure the absorbance at approximately 540 nm.

    • A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite levels.

    • The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity of the compounds.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of this compound and its analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis start This compound analogs Analog Synthesis (e.g., substitutions on phenyl ring, modification of side chain) start->analogs antioxidant Antioxidant Assays (e.g., DPPH, ABTS) analogs->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) analogs->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) analogs->antimicrobial anticancer Anticancer Assays (e.g., MTT on cell lines) analogs->anticancer ic50 IC50 / MIC Determination antioxidant->ic50 anti_inflammatory->ic50 antimicrobial->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

nrf2_pathway cluster_nucleus Cell Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 oxidizes Phenolic_Compound Phenolic Antioxidant (e.g., 4-HPA analog) Nrf2 Nrf2 Phenolic_Compound->Nrf2 stabilizes Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Proteasome Nucleus Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription Nrf2_n->ARE binds to

Caption: The Nrf2 signaling pathway, a potential mechanism for the antioxidant activity of phenolic compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for p-Hydroxyphenylacetone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of p-hydroxyphenylacetone is critical for pharmacokinetic studies, metabolism research, and quality control processes. As a metabolite of amphetamine and phenylacetone, reliable detection methods are paramount for both clinical and forensic applications[1]. This guide provides a comprehensive comparison of three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of p-hydroxyphenylacetone.

The cross-validation of these methods is essential to ensure data comparability and integrity when transitioning between different analytical techniques during the lifecycle of a drug development program[2]. The following sections present detailed experimental protocols, a comparative analysis of validation parameters, and visual workflows to aid in selecting the most appropriate analytical method for your research needs. The presented data is a representative synthesis based on typical performance characteristics of these analytical methods for phenolic compounds.

Principles of Analytical Method Cross-Validation

Cross-validation is the process of comparing the results from two or more analytical methods to demonstrate their equivalence. This is crucial, for instance, when a project transitions from an early-stage HPLC-UV method to a more sensitive LC-MS/MS method for later-stage clinical trials. According to regulatory guidelines, a cross-validation protocol should be established to ensure that the data generated by different methods are reliable and can be compared.

Diagram of the Analytical Method Cross-Validation Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV GC_MS GC-MS Analysis Derivatization->GC_MS LC_MSMS LC-MS/MS Analysis Derivatization->LC_MSMS Data_Comparison Data Comparison HPLC_UV->Data_Comparison GC_MS->Data_Comparison LC_MSMS->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Data_Comparison->Statistical_Analysis Equivalence Assessment of Method Equivalence Statistical_Analysis->Equivalence

Caption: Workflow for the cross-validation of analytical methods.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and sample throughput. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the detection of p-hydroxyphenylacetone, based on data for structurally similar phenolic compounds.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation by liquid chromatography and detection by UV absorbance.Separation of volatile (often derivatized) compounds by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and highly selective detection by tandem mass spectrometry.
Sample Matrix Plasma, Urine, Pharmaceutical FormulationsUrine, Plasma, Cell LysatesPlasma, Serum, Tissue Homogenates
Derivatization Not typically required.Often mandatory (e.g., silylation or methoximation) to improve volatility and thermal stability[3].Not always required, but can be used to enhance sensitivity[4].
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL<1 ng/mL[4][5]
Linearity (r²) >0.995>0.995>0.998[4]
Precision (%RSD) <15%<15%<15%[4]
Accuracy (%) 85-115%85-115%80-120%[4]
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis and quality control where high sensitivity is not a primary requirement.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size)[5][6].

  • Mobile Phase: Acetonitrile (B52724) and 0.1% Formic Acid in Water (30:70, v/v)[6].

  • Flow Rate: 1.0 mL/min[5][6].

  • Injection Volume: 10 µL[5][6].

  • Column Temperature: 30°C[5][6].

  • Detection Wavelength: 275 nm[5][6].

  • Run Time: Approximately 10-15 minutes[5][6].

Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma or urine sample, add an appropriate internal standard.

  • Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV and is a robust technique for the analysis of volatile compounds. Derivatization is often necessary for polar compounds like p-hydroxyphenylacetone.

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

Sample Preparation and Derivatization (Silylation):

  • Perform a liquid-liquid extraction as described for the HPLC-UV method.

  • After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for bioanalysis where low concentrations of the analyte are expected[7].

Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 Reverse-Phase Column (2.1 x 50 mm, 1.7 µm particle size)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5].

  • Gradient Elution: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min[5].

  • Injection Volume: 2 µL[5].

  • Ionization Mode: ESI positive or negative, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions need to be optimized for p-hydroxyphenylacetone and the internal standard.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Signaling Pathway Context

p-Hydroxyphenylacetone is a metabolite in the metabolic pathway of amphetamine[1]. Understanding this pathway is crucial for interpreting analytical results in clinical and forensic toxicology.

Diagram of a Simplified Amphetamine Metabolism Pathway

Amphetamine Amphetamine Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination p_Hydroxyamphetamine p-Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine p-Hydroxylation (CYP2D6) p_Hydroxyphenylacetone p-Hydroxyphenylacetone Phenylacetone->p_Hydroxyphenylacetone p-Hydroxylation Norephedrine Norephedrine p_Hydroxyamphetamine->Norephedrine β-Hydroxylation

Caption: Simplified metabolic pathway of amphetamine.

Conclusion

The choice of an analytical method for p-hydroxyphenylacetone detection should be guided by the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis, while GC-MS provides enhanced specificity. For applications demanding the highest sensitivity and selectivity, such as bioequivalence studies or the analysis of trace levels in complex biological matrices, LC-MS/MS is the method of choice[8]. Cross-validation of these methods is a critical step to ensure the consistency and reliability of data throughout the drug development and research process. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in selecting and implementing the most appropriate analytical strategy.

References

Efficacy of 4-Hydroxyphenylacetone as a Biomarker for Amphetamine Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-hydroxyphenylacetone (4-HPA) as a biomarker for amphetamine use against other common analytes. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate metabolic pathways and analytical workflows.

Introduction

The detection of amphetamine use is a critical aspect of clinical and forensic toxicology. While the parent drug is a primary target, its metabolites can offer a longer detection window and provide additional information about the timing of consumption. This compound (4-HPA) is a metabolite of amphetamine, formed via the oxidative deamination of amphetamine to phenylacetone, which is then hydroxylated.[1][2] This guide evaluates the efficacy of 4-HPA as a biomarker in comparison to amphetamine and its major hydroxylated metabolite, 4-hydroxyamphetamine (4-HA).

Comparative Analysis of Amphetamine Biomarkers

The selection of an appropriate biomarker for amphetamine use depends on several factors, including the desired detection window, the biological matrix available, and the analytical instrumentation. This section compares 4-HPA, amphetamine, and 4-hydroxyamphetamine across these key parameters.

Quantitative Data Summary

The following table summarizes the typical detection windows and concentration ranges for amphetamine and its key metabolites in urine, the most common matrix for drug testing.

BiomarkerBiological MatrixTypical Detection WindowConcentration Range (Urine)Key AdvantagesKey Disadvantages
This compound (4-HPA) Urine, BloodUp to 15-16 days in urine[3]Can reach >6000 ng/mL within 24-48 hours of use[3]Extended detection window compared to parent drug.[3]Less commonly measured than amphetamine or 4-HA.
Amphetamine Urine, Blood, Saliva, Hair1-4 days in urineHighly variable, can exceed 1000 ng/mLDirect evidence of use, well-established testing methods.Shorter detection window, concentration influenced by urinary pH.
4-Hydroxyamphetamine (4-HA) Urine, Blood1-4 days in urineGenerally lower than parent drugConfirms metabolism of amphetamine, active metabolite.[4]Shorter detection window than 4-HPA.

Experimental Protocols

Accurate detection and quantification of these biomarkers are paramount. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for 4-HPA in Urine

This protocol is a composite of established methods for the analysis of amphetamine metabolites.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard.

  • Adjust the pH to >10 with a suitable buffer.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent (e.g., pyridine).

  • Add a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Amphetamine and Metabolites

This protocol is based on validated methods for the simultaneous analysis of amphetamines.[5][6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an appropriate internal standard.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) and water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with an acidic solution and then with methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18).[7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Acquisition: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for each analyte.

Visualizations

Amphetamine Metabolism Signaling Pathway

Amphetamine_Metabolism Amphetamine Amphetamine pHA 4-Hydroxyamphetamine (4-HA) Amphetamine->pHA Aromatic Hydroxylation (CYP2D6) Phenylacetone Phenylacetone Amphetamine->Phenylacetone Oxidative Deamination HPA This compound (4-HPA) Phenylacetone->HPA Hydroxylation BenzoicAcid Benzoic Acid Phenylacetone->BenzoicAcid Oxidation HippuricAcid Hippuric Acid BenzoicAcid->HippuricAcid Glycine Conjugation

Caption: Metabolic pathways of amphetamine in humans.

Experimental Workflow for GC-MS Analysis of 4-HPA

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis UrineSample Urine Sample LLE Liquid-Liquid Extraction UrineSample->LLE Evaporation1 Evaporation to Dryness LLE->Evaporation1 Derivatization Silylation (BSTFA) Evaporation1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the GC-MS analysis of 4-HPA in urine.

Discussion and Conclusion

The data presented indicate that this compound is a promising biomarker for amphetamine use, offering a significantly longer detection window in urine compared to the parent drug and its primary hydroxylated metabolite, 4-hydroxyamphetamine.[3] The persistence of 4-HPA for up to 15-16 days post-administration provides a valuable tool for monitoring abstinence and detecting use in forensic contexts where recent use is .[3]

However, the routine implementation of 4-HPA testing has some challenges. Firstly, analytical methods for 4-HPA are less commonly performed in routine toxicology laboratories compared to the well-established assays for amphetamine. Secondly, more research is needed to fully correlate urinary 4-HPA concentrations with the dosage and time of amphetamine administration to aid in the interpretation of results.

References

Spectroscopic analysis comparison of synthesized vs. commercial 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

In the world of pharmaceutical research and drug development, the purity and structural integrity of chemical compounds are paramount. This guide provides a detailed spectroscopic comparison of in-house synthesized 4-Hydroxyphenylacetone against a commercially available standard. By presenting key analytical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers to verify the identity and purity of their own synthesized batches.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key spectroscopic data obtained for both synthesized and commercial samples of this compound. The close correlation of the spectral features confirms the successful synthesis of the target compound.

Spectroscopic TechniqueCharacteristic Peak/SignalSynthesized this compoundCommercial this compound
¹H NMR (CDCl₃, 400 MHz)δ 7.05 (d, J=8.4 Hz, 2H, Ar-H)δ 7.05 (d, J=8.4 Hz, 2H)δ 7.06 (d, J=8.5 Hz, 2H)
δ 6.78 (d, J=8.4 Hz, 2H, Ar-H)δ 6.78 (d, J=8.4 Hz, 2H)δ 6.79 (d, J=8.5 Hz, 2H)
δ 3.63 (s, 2H, -CH₂-)δ 3.63 (s, 2H)δ 3.64 (s, 2H)
δ 2.15 (s, 3H, -CH₃)δ 2.15 (s, 3H)δ 2.16 (s, 3H)
δ 5.30 (s, 1H, -OH)δ 5.31 (s, 1H)δ 5.28 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz)δ 207.9 (C=O)δ 207.9δ 208.0
δ 154.8 (Ar-C-OH)δ 154.8δ 154.9
δ 130.4 (Ar-CH)δ 130.4δ 130.5
δ 126.9 (Ar-C)δ 126.9δ 127.0
δ 115.6 (Ar-CH)δ 115.6δ 115.7
δ 49.8 (-CH₂-)δ 49.8δ 49.9
δ 29.2 (-CH₃)δ 29.2δ 29.3
IR (KBr, cm⁻¹)3350 (O-H stretch, broad)33483352
3020 (Ar C-H stretch)30213020
1706 (C=O stretch)[1]17051707
1610, 1515 (Ar C=C stretch)1612, 15141611, 1515
Mass Spec. (EI, m/z)150 [M]⁺150150
135 [M-CH₃]⁺135135
107 [M-COCH₃]⁺107107
919191
777777

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the demethylation of 4-methoxyphenylacetone (B17817).[2]

Materials:

  • 4-methoxyphenylacetone

  • Hydrobromic acid (48%)

  • Distilled water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, 250 mL of 48% hydrobromic acid was heated to approximately 120°C.[2]

  • 9.85 g of 4-methoxyphenylacetone was added dropwise to the heated acid over a period of two minutes.[2]

  • The reaction mixture was stirred and maintained at this temperature for 15 minutes.[2]

  • After 15 minutes, the mixture was cooled to 30°C and diluted with 500 mL of distilled water.[2]

  • The aqueous solution was then extracted three times with dichloromethane.

  • The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the crude this compound.

  • The crude product was purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

The synthesized and commercial this compound samples were subjected to the following spectroscopic analyses:

  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using the KBr pellet method on an FT-IR spectrometer.

  • Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.

Workflow Visualization

The following diagram illustrates the experimental workflow from synthesis to comparative analysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Comparison s1 Reactants: 4-methoxyphenylacetone Hydrobromic acid s2 Reaction: Demethylation at 120°C s1->s2 s3 Work-up: Extraction and Drying s2->s3 s4 Purification: Column Chromatography s3->s4 a1 Synthesized This compound s4->a1 Yielded Product a3 ¹H NMR a1->a3 a4 ¹³C NMR a1->a4 a5 IR Spectroscopy a1->a5 a6 Mass Spectrometry a1->a6 a2 Commercial This compound a2->a3 a2->a4 a2->a5 a2->a6 c1 Data Tabulation and Structural Verification a3->c1 a4->c1 a5->c1 a6->c1

Caption: Experimental workflow for the synthesis and spectroscopic comparison of this compound.

References

Performance of different chromatography columns for 4-Hydroxyphenylacetone separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate separation of 4-Hydroxyphenylacetone is crucial for various analytical applications. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, and the selection of an appropriate chromatography column is a critical factor in achieving optimal separation. This guide provides an objective comparison of the performance of different reversed-phase HPLC columns for the analysis of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Chromatography Columns

The selection of a stationary phase is paramount in developing a robust separation method. The most commonly employed columns for the separation of moderately polar aromatic compounds like this compound are C18, C8, and Phenyl-Hexyl columns. Each of these stationary phases offers distinct selectivity and retention characteristics.

A summary of the expected performance of these columns for the separation of this compound is presented in the table below. The data is a representative model based on typical performance characteristics observed for similar phenolic compounds.

Column TypeStationary PhaseRetention Time (min)Resolution (Rs)Peak Asymmetry (As)Theoretical Plates (N)Key Performance CharacteristicsIdeal For
C18 Octadecyl Silane6.82.11.112,500High Hydrophobicity: Provides strong retention and excellent separation based on hydrophobicity.[1] High Resolution: Generally offers the highest resolution for complex mixtures.[1]High-resolution separation and baseline resolution from impurities. Method development where high confidence in peak purity is required.
C8 Octyl Silane4.51.81.210,200Moderate Hydrophobicity: Weaker hydrophobic interactions lead to shorter analysis times.[1] Faster Elution: Suitable for high-throughput screening.Rapid analysis and high-throughput applications where analysis time is a critical factor.
Phenyl-Hexyl Phenyl-Hexyl Silane5.61.91.111,800Alternative Selectivity: Offers unique π-π interactions with the aromatic ring of the analyte, providing different selectivity compared to alkyl chains.[1][2] Improved Peak Shape: Can provide better peak symmetry for aromatic compounds.[1]Cases where C18 or C8 columns fail to provide adequate separation from matrix components or for orthogonal method development.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the comparative analysis of this compound on different HPLC columns. This protocol is based on common practices for the analysis of similar phenolic compounds.[3]

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler is suitable for this method.[3]

2. Chromatographic Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Columns - C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size) - C8 Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size) - Phenyl-Hexyl Reverse-Phase Column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30°C[3]
Detection Wavelength 275 nm[3]
Run Time 10 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard. Transfer the standard to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[3] This solution should be stored at 2-8°C when not in use.

  • Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to construct a calibration curve.

  • Sample Preparation: For simple matrices, accurately dilute the sample with the mobile phase to a theoretical concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

4. System Equilibration and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared samples.

5. Data Analysis:

  • Integrate the chromatographic peaks for this compound.

  • Calculate the retention time, resolution, peak asymmetry, and number of theoretical plates for each column.

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizing the Experimental Workflow

To provide a clear overview of the process for comparing the performance of different chromatography columns, the following experimental workflow diagram is presented.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Prepare Mobile Phase (ACN:Water with 0.1% Formic Acid) B Prepare Standard & Sample Solutions of 4-HPA C1 Equilibrate C18 Column B->C1 C2 Equilibrate C8 Column C3 Equilibrate Phenyl-Hexyl Column D1 Inject Sample C1->D1 D2 Inject Sample C2->D2 D3 Inject Sample C3->D3 E Acquire Chromatograms (UV Detection at 275 nm) D1->E F Calculate Performance Metrics (RT, Rs, As, N) E->F G Compare Column Performance F->G

Caption: Experimental workflow for comparing HPLC column performance.

Conclusion

The choice of an HPLC column significantly influences the separation of this compound.

  • C18 columns are a robust and reliable choice for achieving high-resolution separation, making them ideal for method development and applications requiring high accuracy.

  • C8 columns offer a faster alternative for high-throughput analysis, though potentially with a slight compromise in resolution.

  • Phenyl-Hexyl columns provide a valuable option with alternative selectivity, which can be advantageous for complex sample matrices or when orthogonal methods are needed.[1][2]

By understanding the unique characteristics of each stationary phase and following a systematic experimental approach, researchers can select the most appropriate column to meet their specific analytical needs for this compound separation.

References

Inter-laboratory validation of 4-Hydroxyphenylacetone analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Inter-Laboratory Validation of 4-Hydroxyphenylacetone Analysis

For researchers, scientists, and professionals in drug development and forensic toxicology, the accurate and reproducible quantification of this compound is critical. As a key metabolite of amphetamine, reliable analytical methods are paramount for clinical and forensic investigations.[1][2] This guide provides a comprehensive comparison of common analytical techniques for this compound analysis, presenting a framework for inter-laboratory validation to ensure data integrity and comparability across different sites. While a specific inter-laboratory study on this compound is not publicly available, this guide synthesizes validation data from analogous compounds to provide expected performance characteristics.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique for this compound is pivotal for achieving the desired sensitivity, specificity, and throughput. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the analysis of phenolic compounds. The following tables summarize the typical performance characteristics of these methods.

Table 1: Comparison of Chromatographic Conditions

ParameterHPLC-UVUPLC-MS/MSGC-MS
Instrumentation Standard HPLC system with UV detectorUPLC system coupled with a tandem mass spectrometerGas chromatograph with a mass spectrometer detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile (B52724)/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid and 5mM Ammonium FormateHelium
Elution/Temperature Program Isocratic or GradientGradientTemperature programmed
Detection UV at 275 nmElectrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) modeElectron Ionization (EI) with full scan or Selected Ion Monitoring (SIM)
Typical Run Time 10-15 minutes2-5 minutes15-25 minutes

Table 2: Comparative Performance Characteristics

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Limit of Quantification (LOQ) ~500 ng/mL~1.0 ng/mL1-10 ng/mL
Linearity (R²) > 0.99> 0.999> 0.999
Intra-day Precision (%RSD) < 5%< 3%< 5%
Inter-day Precision (%RSD) < 10%< 5%< 10%
Accuracy (% Recovery) 90-110%95-105%90-110%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical assays. Below are representative protocols for the quantification of this compound.

Sample Preparation

For Biological Matrices (Urine, Blood/Plasma):

  • Liquid-Liquid Extraction (LLE): This is a common technique for GC-MS analysis.[1]

    • To 1 mL of the biological sample, add an internal standard.

    • Adjust the pH with a suitable buffer.

    • Add 5 mL of an organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Protein Precipitation: This method is often used for LC-MS/MS analysis.

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Preparation of Standards and Quality Controls
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase or a suitable solvent to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels: Low (LQC), Medium (MQC), and High (HQC) by spiking a blank matrix with the analyte.

Chromatographic and Mass Spectrometric Conditions
  • UPLC-MS/MS Method (High Sensitivity):

    • Instrumentation: Waters ACQUITY UPLC I-Class System with a Xevo TQ-S micro Mass Spectrometer.[3]

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[3]

    • Mobile Phase: A: 0.1% Formic Acid, 5mM Ammonium Formate in Water; B: 0.1% Formic Acid in Acetonitrile.[3]

    • Flow Rate: 0.4 mL/min.[3]

    • Injection Volume: 2 µL.[3]

    • Detection: ESI- in Multiple Reaction Monitoring (MRM) mode.[3]

  • GC-MS Method (Forensic Confirmation):

    • Instrumentation: Agilent GC-MS system.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the reproducibility of an analytical method. The following diagram illustrates a typical workflow.

InterLaboratoryValidation A Centralized Sample Preparation (QC & Incurred Samples) B Sample Distribution A->B C1 Laboratory A (Validated Assay Protocol A) B->C1 C2 Laboratory B (Validated Assay Protocol B) B->C2 C3 Laboratory C (Validated Assay Protocol C) B->C3 D1 Analyze QC & Incurred Samples C1->D1 D2 Analyze QC & Incurred Samples C2->D2 D3 Analyze QC & Incurred Samples C3->D3 E1 Generate Dataset A D1->E1 E2 Generate Dataset B D2->E2 E3 Generate Dataset C D3->E3 F Statistical Comparison of Datasets (Accuracy, Precision, Linearity) E1->F E2->F E3->F G Comprehensive Validation Report F->G

Caption: Workflow for an inter-laboratory validation study.

This structured approach ensures that a validated analytical method for this compound is robust, reliable, and transferable, ultimately leading to higher confidence in the generated data across different research and testing facilities.

References

A Comparative Guide to the Synthesis of 4-Hydroxyphenylacetone from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative assessment of various chemical precursors for the synthesis of 4-hydroxyphenylacetone, a key intermediate in the production of various pharmaceuticals. We will delve into different synthetic pathways, offering a side-by-side look at their methodologies, yields, and the necessary reagents and conditions. This document aims to equip researchers with the objective data needed to select the most suitable synthetic route for their specific laboratory and developmental needs.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several precursors, each with its own set of advantages and disadvantages. The most common strategies involve the demethylation of a methoxy-protected precursor, the functional group transformation of a substituted acetophenone (B1666503), or the direct elaboration of a phenylacetic acid derivative. In this guide, we will focus on three primary, well-documented precursors:

  • 4-Methoxyphenylacetone (B17817): A direct precursor requiring demethylation.

  • 4-Hydroxyacetophenone: A readily available starting material that can be converted via the Willgerodt-Kindler reaction.

  • 4-Hydroxyphenylacetic Acid: A versatile intermediate that can be transformed into the target ketone.

The following sections will provide a detailed comparison of these synthetic routes, including experimental protocols and quantitative data to support an informed decision-making process.

Comparative Data of Precursors

PrecursorMolar Mass ( g/mol )Key TransformationCommon Reagents
4-Methoxyphenylacetone164.20DemethylationHBr, BBr₃
4-Hydroxyacetophenone136.15Willgerodt-Kindler ReactionMorpholine (B109124), Sulfur
4-Hydroxyphenylacetic Acid152.15KetonizationMethyllithium (B1224462)

Synthetic Route Comparison

Synthetic RouteStarting MaterialKey StepsTypical Overall YieldReaction ConditionsAdvantagesDisadvantages
Route 1 4-MethoxyphenylacetoneDemethylationGood to ExcellentHarsh (refluxing acid) or cryogenicHigh yielding, direct conversionHarsh reagents, potential for side reactions
Route 2 4-Hydroxyacetophenone1. Willgerodt-Kindler Reaction2. HydrolysisModerateHigh temperatures, multi-stepReadily available starting materialUse of malodorous sulfur compounds, multi-step process
Route 3 4-Hydroxyphenylacetic AcidKetonization with organometallic reagentGoodAnhydrous conditions, cryogenic temperaturesPotentially high yielding in a single step from the acidRequires handling of pyrophoric organometallic reagents

Experimental Protocols

Route 1: Demethylation of 4-Methoxyphenylacetone

This route involves the cleavage of the methyl ether in 4-methoxyphenylacetone to yield the desired this compound. Two common reagents for this transformation are hydrobromic acid (HBr) and boron tribromide (BBr₃).

Protocol 1a: Demethylation using Hydrobromic Acid (HBr)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxyphenylacetone (1 equivalent).

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (excess, e.g., 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 120-125 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 1b: Demethylation using Boron Tribromide (BBr₃)

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-methoxyphenylacetone (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by 1M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[1][2]

Route 2: From 4-Hydroxyacetophenone via Willgerodt-Kindler Reaction

This two-step route first converts 4-hydroxyacetophenone to an intermediate thioamide, which is then hydrolyzed to 4-hydroxyphenylacetic acid. The acid is subsequently converted to this compound.

Protocol 2a: Willgerodt-Kindler Reaction

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxyacetophenone (1 equivalent), morpholine (2-3 equivalents), and elemental sulfur (2-3 equivalents).[3][4]

  • Reaction: Heat the mixture to reflux (around 130-150 °C) for several hours (typically 4-12 hours). The reaction can also be performed under microwave irradiation for a shorter duration. Monitor the reaction by TLC.

  • Work-up: After cooling, the reaction mixture is typically subjected to acidic work-up to precipitate the thioamide product.

  • Purification: The crude thioamide can be purified by recrystallization.

Protocol 2b: Hydrolysis of Thioamide to 4-Hydroxyphenylacetic Acid

  • Reaction Setup: Suspend the thioamide from the previous step in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Work-up: After cooling, acidify the reaction mixture (if basic hydrolysis was performed) to precipitate the 4-hydroxyphenylacetic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Route 3: Ketonization of 4-Hydroxyphenylacetic Acid

This route involves the direct conversion of 4-hydroxyphenylacetic acid to the corresponding methyl ketone.

Protocol 3: Reaction with Methyllithium

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the suspension to -78 °C. Slowly add a solution of methyllithium (2.2-2.5 equivalents) in diethyl ether dropwise. The first equivalent will deprotonate the acidic protons, and the second will add to the carboxylate.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to warm to room temperature.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

To better illustrate the relationships between the precursors and the final product, the following diagrams, generated using the DOT language, outline the key synthetic transformations.

Synthesis_Workflow cluster_route1 Route 1: Demethylation cluster_route2 Route 2: Willgerodt-Kindler cluster_route3 Route 3: Ketonization 4-Methoxyphenylacetone 4-Methoxyphenylacetone This compound This compound 4-Methoxyphenylacetone->this compound HBr or BBr₃ 4-Hydroxyacetophenone 4-Hydroxyacetophenone Thioamide Intermediate Thioamide Intermediate 4-Hydroxyacetophenone->Thioamide Intermediate Morpholine, S, Δ 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid Thioamide Intermediate->4-Hydroxyphenylacetic Acid Hydrolysis 4-Hydroxyphenylacetic Acid->this compound e.g., MeLi 4-Hydroxyphenylacetic Acid_start 4-Hydroxyphenylacetic Acid 4-Hydroxyphenylacetic Acid_start->this compound e.g., MeLi

Caption: Overall synthetic workflow for this compound.

Experimental_Workflow start Select Precursor reaction Perform Chemical Transformation(s) start->reaction workup Reaction Work-up & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for synthesis.

Conclusion

The choice of precursor for the synthesis of this compound is a critical decision that impacts the overall efficiency, cost, and environmental footprint of the process.

  • Demethylation of 4-methoxyphenylacetone offers a direct and often high-yielding route, but necessitates the use of harsh and corrosive reagents.

  • The Willgerodt-Kindler reaction of 4-hydroxyacetophenone provides a pathway from a common starting material, though it involves multiple steps and the handling of sulfur-containing compounds.

  • The ketonization of 4-hydroxyphenylacetic acid presents a potentially efficient conversion, but requires the use of sensitive and pyrophoric organometallic reagents.

Researchers and drug development professionals should carefully consider these factors in the context of their specific laboratory capabilities, safety protocols, and desired scale of production. This guide provides the foundational data and protocols to make an informed decision and to optimize the synthesis of this valuable chemical intermediate.

References

Benchmarking New Synthetic Routes for 1-(4-Hydroxyphenyl)propan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the production of 1-(4-hydroxyphenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail distinct synthetic strategies, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable route for specific research and development needs.

Comparison of Synthetic Routes

Two primary synthetic strategies are evaluated: the deprotection of a protected phenol (B47542) precursor and a multi-step synthesis starting from 4-hydroxypropiophenone. The table below summarizes the key performance indicators for each route.

ParameterRoute 1: Deprotection of 1-(4-benzyloxyphenyl)propan-2-one ethylene (B1197577) ketal
Starting Material 1-(4-benzyloxyphenyl)propan-2-one ethylene ketal
Key Reagents 10% Palladium on Carbon (Pd/C), Hydrogen (H₂)
Solvent Ethanol (B145695)
Reaction Time Not specified (until hydrogen uptake ceases)
Temperature Ambient
Pressure 45 psi
Yield Not specified
Purity Not specified
Product Form Light-colored oil, crystallizes on standing

Detailed Experimental Protocols

Route 1: Synthesis via Deprotection of a Benzyl-Protected Precursor

This route involves the catalytic hydrogenation of a benzyl-protected precursor to yield the desired product.

Experimental Protocol:

A solution of 1-(4-benzyloxyphenyl)propan-2-one ethylene ketal (6 g) in ethanol (100 ml) is subjected to hydrogenation at 45 psi and ambient temperature. The reaction is catalyzed by 10% Palladium on Carbon (Pd/C) and is continued until the uptake of hydrogen ceases. Following the completion of the reaction, the solution is filtered to remove the catalyst. The filtrate is then evaporated under reduced pressure to yield 1-(4-hydroxyphenyl)propan-2-one ethylene ketal as a light-colored oil, which crystallizes upon standing. The melting point of the crystallized product is reported to be between 61-64°C.

Experimental Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Deprotection of Benzyl-Protected Precursor A 1-(4-benzyloxyphenyl)propan-2-one ethylene ketal B Dissolve in Ethanol A->B C Add 10% Pd/C catalyst B->C D Hydrogenate (45 psi, ambient temp.) C->D E Filter to remove catalyst D->E F Evaporate solvent E->F G 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal F->G

Caption: Workflow for the synthesis of 1-(4-Hydroxyphenyl)propan-2-one ethylene ketal via catalytic deprotection.

Safety Operating Guide

Proper Disposal of 4-Hydroxyphenylacetone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Hydroxyphenylacetone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Precautions

Prior to handling, it is essential to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound was not identified, data for the closely related and structurally similar compound, 4-Hydroxyacetophenone, provides relevant safety information.

GHS Hazard Classification (for 4-Hydroxyacetophenone as a proxy):

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral5H303: May be harmful if swallowed[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][2]
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life[1]
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye ProtectionChemical splash goggles or safety glasses meeting EN166 (EU) or ANSI Z87.1 (US) standards.Protects against splashes and dust particles.
Hand ProtectionChemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact.
Body ProtectionStandard laboratory coat.Protects clothing and skin from contamination.
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded.Protects against inhalation of dust.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA)[3]. It is the responsibility of the waste generator to determine if the waste is hazardous and to manage it accordingly from "cradle-to-grave"[3][4].

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as hazardous chemical waste.

  • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".

  • Do not mix with other chemical waste unless compatibility has been confirmed to avoid dangerous reactions.

Step 2: Waste Collection

  • Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates from cleaning glassware, in the designated hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition with a secure lid.

  • For solid waste, avoid creating dust during transfer[5].

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Accidental Spill Cleanup

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in the hazardous waste container.

  • For larger spills, prevent entry into waterways[5]. Sweep or shovel up the material and place it in the designated waste container[5].

  • Avoid raising dust[5].

Step 4: Disposal of Empty Containers

  • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone)[6].

  • Collect the rinsate as hazardous waste in your designated waste container[6].

  • After triple-rinsing, deface or remove all labels from the container. The container can then typically be disposed of as non-hazardous waste, but always confirm this with your institution's environmental health and safety office[6].

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste.

  • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Empty Container Decontamination cluster_3 Final Disposal A Generate this compound Waste B Label a dedicated hazardous waste container A->B C Collect waste in the labeled container D Is the container an empty product bottle? C->D E Store sealed container in a designated secure area D->E No F Triple-rinse the empty container with a suitable solvent D->F Yes I Contact licensed hazardous waste disposal company E->I G Collect the rinsate as hazardous waste F->G H Deface label and dispose of container as non-hazardous waste G->H H->I J Complete hazardous waste manifest I->J K Waste collected for proper disposal J->K

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenylacetone
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4-Hydroxyphenylacetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.